molecular formula C17H14O4 B138705 Isobonducellin

Isobonducellin

Cat. No.: B138705
M. Wt: 282.29 g/mol
InChI Key: DLQSYZMPSWHYMW-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobonducellin has been reported in Caesalpinia pulcherrima with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3Z)-7-hydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-20-14-5-2-11(3-6-14)8-12-10-21-16-9-13(18)4-7-15(16)17(12)19/h2-9,18H,10H2,1H3/b12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQSYZMPSWHYMW-WQLSENKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/COC3=C(C2=O)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isobonducellin: A Technical Guide to Its Natural Sources, Isolation, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobonducellin, a member of the homoisoflavonoid class of organic compounds, is a naturally occurring phytochemical with demonstrated antimicrobial properties.[1][2] Homoisoflavonoids are characterized by a 16-carbon skeleton, typically featuring a chromanone, chromone, or chromane system with a benzyl group at the C-3 position.[1] This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential signaling pathways based on current scientific understanding of related compounds.

Natural Sources of this compound

This compound has been primarily identified in plant species belonging to the genus Caesalpinia, within the family Fabaceae.[3][4] These plants are distributed in tropical and subtropical regions and have a history of use in traditional medicine.[4]

Plant SpeciesFamilyPlant Part(s) Containing this compoundReference(s)
Caesalpinia pulcherrimaFabaceaeAerial parts[3]
Caesalpinia digynaFabaceaeNot specified, but contains bonducellin and other related compounds[4]
Artemisia capillarisCompositaeNot specified[2]

Isolation and Purification of this compound

While a specific, detailed protocol for the isolation of this compound with quantitative yield and purity data is not extensively documented in publicly available literature, a general methodology can be constructed based on the successful isolation of bonducellin and other homoisoflavonoids from Caesalpinia species. The following protocol outlines a comprehensive approach for the extraction and purification of this compound.

Experimental Protocol: Extraction and Preliminary Fractionation
  • Plant Material Collection and Preparation:

    • Collect fresh aerial parts (leaves, stems, and flowers) of Caesalpinia pulcherrima.

    • Air-dry the plant material in the shade to prevent the degradation of phytochemicals.

    • Grind the dried plant material into a coarse powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through a fine cloth or filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Experimental Protocol: Chromatographic Purification

The purification of this compound from the crude extract is typically achieved through column chromatography.

  • Silica Gel Column Chromatography (Initial Separation):

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pack a glass column (e.g., 5 cm diameter, 100 cm length) with the silica gel slurry.

    • Adsorb the crude ethanol extract onto a small amount of silica gel to create a dry powder.

    • Carefully load the powdered extract onto the top of the prepared column.

    • Elute the column with a gradient of solvents, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. For example:

      • Hexane (100%)

      • Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1, 3:7, 2:8, 1:9 v/v)

      • Ethyl Acetate (100%)

      • Ethyl Acetate:Methanol (9:1 v/v)

    • Collect fractions of the eluate (e.g., 250 mL each) and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions showing similar TLC profiles. The fractions containing this compound are identified by comparing with a standard, if available, or based on the characteristic spots of homoisoflavonoids.

  • Sephadex LH-20 Column Chromatography (Fine Purification):

    • Further purify the this compound-rich fractions by column chromatography on Sephadex LH-20 using methanol as the mobile phase. This step helps to remove smaller molecular weight impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing):

    • For obtaining high-purity this compound, preparative HPLC can be employed.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly used.

    • Detection: UV detection at a wavelength determined from the UV spectrum of this compound.

Experimental Workflow for this compound Isolation

experimental_workflow plant_material Plant Material (Caesalpinia pulcherrima aerial parts) drying Air Drying & Powdering plant_material->drying extraction Solvent Extraction (95% Ethanol) drying->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Ethanol Extract concentration->crude_extract silica_gel_cc Silica Gel Column Chromatography (Hexane:EtOAc gradient) crude_extract->silica_gel_cc fraction_collection Fraction Collection & TLC Monitoring silica_gel_cc->fraction_collection isobonducellin_fractions This compound-rich Fractions fraction_collection->isobonducellin_fractions sephadex_cc Sephadex LH-20 Column Chromatography (Methanol) isobonducellin_fractions->sephadex_cc purified_fractions Purified Fractions sephadex_cc->purified_fractions prep_hplc Preparative HPLC (C18, MeOH:H2O) purified_fractions->prep_hplc pure_this compound High-Purity this compound prep_hplc->pure_this compound

Caption: General workflow for the isolation of this compound.

Quantitative Data and Purity Analysis

Currently, there is a lack of published data specifying the exact yield and purity of this compound obtained through these isolation methods. However, the purity of the final isolated compound can be determined using High-Performance Liquid Chromatography (HPLC).

HPLC Method for Purity Assessment
ParameterDescription
Instrument HPLC system with a UV detector
Column Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of methanol and water, or acetonitrile and water.
Flow Rate Typically 1.0 mL/min
Detection UV spectrophotometer at a specific wavelength (e.g., 254 nm or a λmax determined for this compound)
Quantification The purity is determined by calculating the peak area of this compound as a percentage of the total peak areas in the chromatogram.

Potential Signaling Pathways of this compound

Direct studies on the specific signaling pathways modulated by this compound are limited. However, based on the known biological activities of other homoisoflavonoids and isoflavones, several potential pathways can be hypothesized. Many flavonoids and their derivatives are known to possess anti-inflammatory and anti-cancer properties by modulating key signaling cascades.[5][6][7]

Anti-Inflammatory Pathways

Homoisoflavonoids have been reported to exhibit anti-inflammatory effects.[5] These effects are often mediated through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Isoflavones have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.

  • MAPK Signaling Pathway: The MAPK family (including ERK, JNK, and p38) plays a crucial role in cellular responses to inflammatory stimuli. Inhibition of MAPK phosphorylation by flavonoids can lead to a reduction in the inflammatory response.

Apoptotic Pathways in Cancer Cells

Several isoflavones have been shown to induce apoptosis (programmed cell death) in cancer cells, making them promising candidates for cancer therapy.[7] The potential mechanisms involve the modulation of key apoptotic regulators.

  • Intrinsic (Mitochondrial) Pathway: This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax can be upregulated, while anti-apoptotic proteins like Bcl-2 can be downregulated by isoflavones, leading to the release of cytochrome c from mitochondria and subsequent caspase activation.

  • Extrinsic (Death Receptor) Pathway: Some flavonoids can sensitize cancer cells to death receptor-mediated apoptosis.

  • PI3K/Akt Signaling Pathway: This is a crucial survival pathway that is often overactive in cancer. Isoflavones have been shown to inhibit the PI3K/Akt pathway, thereby promoting apoptosis.

Hypothetical Signaling Pathway Modulation by Homoisoflavonoids

signaling_pathway cluster_stimulus Inflammatory Stimulus / Carcinogen cluster_pathways Intracellular Signaling Cascades cluster_response Cellular Response stimulus Stimulus mapk MAPK Pathway stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb pi3k_akt PI3K/Akt Pathway stimulus->pi3k_akt inflammation Inflammation mapk->inflammation nfkb->inflammation proliferation Cell Proliferation pi3k_akt->proliferation apoptosis Apoptosis pi3k_akt->apoptosis This compound This compound (Hypothesized) This compound->mapk Inhibition This compound->nfkb Inhibition This compound->pi3k_akt Inhibition

Caption: Hypothetical modulation of signaling pathways by this compound.

Conclusion

This compound, a homoisoflavonoid found in Caesalpinia species, presents an interesting subject for phytochemical and pharmacological research. This guide provides a comprehensive overview of its natural sources and a detailed, albeit generalized, protocol for its isolation and purification. While quantitative data on its isolation remains to be fully elucidated, established chromatographic techniques provide a clear path for obtaining this compound in high purity. The exploration of its biological activity, particularly its interaction with key cellular signaling pathways, is a promising area for future research. Further investigation is warranted to fully understand the therapeutic potential of this compound in drug development.

References

An In-depth Technical Guide on the Isobonducellin Biosynthetic Pathway in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of isobonducellin, a homoisoflavonoid of significant interest for its pharmacological properties. The content is structured to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Introduction to this compound

This compound is a naturally occurring homoisoflavonoid found in plants of the Caesalpinia genus, notably Caesalpinia bonduc. Homoisoflavonoids are a subclass of flavonoids characterized by an additional carbon atom in their structure, distinguishing them from the more common isoflavonoids. This compound and its isomers, such as bonducellin, have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them promising candidates for drug discovery and development. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and synthetic biology approaches.

The this compound Biosynthetic Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism that produces a wide array of phenolic compounds. The pathway proceeds through the flavonoid and isoflavonoid branches before undergoing specific modifications to yield the homoisoflavonoid skeleton. A recent transcriptome analysis of Caesalpinia bonducella seeds has identified seven key genes encoding enzymes involved in the biosynthesis of the related homoisoflavonoid, bonducellin, providing significant insights into this pathway.

The proposed biosynthetic pathway for this compound is as follows:

  • Phenylpropanoid Pathway: The pathway begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three key enzymes:

    • Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

    • Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

    • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.

  • Flavonoid Biosynthesis (Entry Point):

    • Chalcone synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. CHS is a pivotal enzyme that marks the entry into the flavonoid biosynthetic pathway.

    • Chalcone isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone into (2S)-naringenin, a flavanone.

  • Isoflavonoid Branch:

    • Isoflavone synthase (IFS): A cytochrome P450-dependent enzyme that catalyzes the key rearrangement of the flavanone B-ring from position 2 to 3, forming an isoflavone. In the case of this compound biosynthesis, (2S)-naringenin is likely converted to the isoflavone genistein.

  • Homoisoflavonoid Formation (Proposed): The steps from the isoflavone intermediate to this compound are less characterized. However, based on the structure of homoisoflavonoids, the pathway likely involves:

    • Reduction and Methylation/Rearrangement: The isoflavone intermediate likely undergoes reduction and subsequent C-methylation or a rearrangement reaction to introduce the extra carbon atom characteristic of homoisoflavonoids. The specific enzymes catalyzing these steps in Caesalpinia are yet to be fully elucidated.

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

Isobonducellin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_isoflavonoid Isoflavonoid Branch cluster_homoisoflavonoid Homoisoflavonoid Formation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS (2S)-Naringenin (2S)-Naringenin Naringenin Chalcone->(2S)-Naringenin CHI Genistein (Isoflavone) Genistein (Isoflavone) (2S)-Naringenin->Genistein (Isoflavone) IFS This compound This compound Genistein (Isoflavone)->this compound Reduction, Methylation/ Rearrangement Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin Chalcone

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is currently limited. However, a study on the related homoisoflavonoid, bonducellin, in Caesalpinia bonducella provides valuable insights into its distribution within the plant.

Table 1: Bonducellin Content in Different Organs of Caesalpinia bonducella

Plant OrganBonducellin Content (µg/g Dry Weight)
Flower1.834 ± 0.04
Seed Kernel0.004 ± 0.27
Seed Coat0.001 ± 0.31
RootNot Detected
StemNot Detected
LeafNot Detected
PodNot Detected

Data from a study quantifying bonducellin using HPLC analysis.

The data suggests that the biosynthesis or accumulation of bonducellin is highest in the flowers, making them a potential source for extraction. Further research is needed to determine the specific enzyme kinetics and precursor pool sizes involved in the this compound pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

This protocol is a general procedure for the extraction and isolation of flavonoids and can be adapted for this compound from Caesalpinia plant material.

Materials:

  • Dried and powdered plant material (e.g., flowers of C. bonduc)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • n-Hexane (HPLC grade)

  • Distilled water

  • Rotary evaporator

  • Separatory funnel

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Appropriate solvent systems for chromatography (e.g., hexane:ethyl acetate gradients)

Protocol:

  • Extraction:

    • Macerate 100 g of dried, powdered plant material in 500 mL of methanol for 72 hours at room temperature with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

  • Fractionation:

    • Suspend the crude methanol extract in 200 mL of distilled water.

    • Perform liquid-liquid partitioning sequentially with 3 x 200 mL of n-hexane followed by 3 x 200 mL of ethyl acetate in a separatory funnel.

    • Separate the layers and concentrate the n-hexane and ethyl acetate fractions using a rotary evaporator. The homoisoflavonoids are expected to be enriched in the ethyl acetate fraction.

  • Isolation:

    • Subject the ethyl acetate fraction to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

    • Collect fractions and monitor by TLC.

    • Combine fractions with similar TLC profiles and concentrate.

    • Further purify the combined fractions using preparative TLC or HPLC to isolate pure this compound.

The following diagram outlines the general workflow for extraction and isolation.

Extraction_Workflow Dried Plant Material Dried Plant Material Maceration with Methanol Maceration with Methanol Dried Plant Material->Maceration with Methanol Extraction Crude Methanol Extract Crude Methanol Extract Maceration with Methanol->Crude Methanol Extract Filtration & Concentration Liquid-Liquid Partitioning Liquid-Liquid Partitioning Crude Methanol Extract->Liquid-Liquid Partitioning Fractionation Ethyl Acetate Fraction Ethyl Acetate Fraction Liquid-Liquid Partitioning->Ethyl Acetate Fraction Separation Column Chromatography Column Chromatography Ethyl Acetate Fraction->Column Chromatography Isolation Purified this compound Purified this compound Column Chromatography->Purified this compound Purification

Caption: Workflow for this compound extraction and isolation.

This protocol describes a general method for the quantification of isoflavones by HPLC, which can be optimized for this compound.

Materials:

  • Purified this compound standard

  • Plant extracts

  • Acetonitrile (HPLC grade)

  • Water with 0.1% acetic acid (HPLC grade)

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Syringe filters (0.45 µm)

Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve a known amount of the dried plant extract in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (Solvent A) and water with 0.1% acetic acid (Solvent B). For example, start with 15% A, increasing to 30% A over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 260 nm (or the λmax of this compound).

    • Injection Volume: 20 µL.

  • Quantification:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

This section provides a general protocol for assaying the activity of chalcone synthase (CHS), a key enzyme in the pathway. Similar principles can be applied to develop assays for other enzymes in the pathway.

Materials:

  • Plant protein extract (from a tissue expected to have high biosynthetic activity, e.g., flowers)

  • p-Coumaroyl-CoA

  • [¹⁴C]-Malonyl-CoA (radioactive tracer)

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5, containing 1 mM dithiothreitol)

  • Ethyl acetate

  • Scintillation cocktail and counter

Protocol:

  • Protein Extraction:

    • Homogenize fresh plant tissue in an extraction buffer on ice.

    • Centrifuge to remove cell debris.

    • The supernatant contains the crude protein extract.

  • Enzyme Assay:

    • Set up the reaction mixture in a microfuge tube:

      • 50 µL of protein extract

      • 10 µL of p-coumaroyl-CoA (10 mM)

      • 10 µL of [¹⁴C]-Malonyl-CoA (e.g., 0.5 µCi)

      • Make up the final volume to 100 µL with the reaction buffer.

    • Incubate at 30°C for 30 minutes.

    • Stop the reaction by adding 20 µL of 20% HCl.

  • Product Extraction and Measurement:

    • Extract the radioactive product (naringenin chalcone) with 200 µL of ethyl acetate.

    • Vortex and centrifuge.

    • Transfer the upper ethyl acetate phase to a scintillation vial.

    • Evaporate the ethyl acetate.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculation:

    • Calculate the enzyme activity based on the amount of radioactive product formed per unit time per mg of protein.

The following diagram shows a generalized workflow for an enzyme assay.

The Biological Activity of Isobonducellin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobonducellin, a homoisoflavonoid primarily isolated from plants of the Caesalpinia genus, notably Caesalpinia pulcherrima, has garnered significant interest within the scientific community for its potential therapeutic properties. As a member of the flavonoid family, this compound is anticipated to possess a range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities associated with this compound and its plant sources, with a focus on anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. Due to the limited availability of quantitative data on purified this compound extract, this document summarizes the activities of extracts from Caesalpinia pulcherrima, a known source of this compound, to provide valuable insights for researchers and drug development professionals.

Data Presentation: Biological Activities of Caesalpinia pulcherrima Extracts

The following tables summarize the quantitative data on the biological activities of various extracts from Caesalpinia pulcherrima, a plant known to contain this compound. These values provide an indication of the potential efficacy of this compound-containing extracts.

Table 1: Anticancer Activity of Caesalpinia pulcherrima Extracts

Plant PartExtract TypeCancer Cell LineIC50 Value (µg/mL)Reference
SeedsNot SpecifiedMCF-7/TAM93.02 ± 0.03 (for a homoisoflavonoid)[1]
SeedsNot SpecifiedMCF-7/TAM101.4 ± 0.03 (for a homoisoflavonoid)[1]
WoodMethanolicBrine Shrimp LarvaeLow toxicity[2]
WoodAqueousBrine Shrimp LarvaeRelatively toxic[2]

Table 2: Anti-inflammatory Activity of Caesalpinia pulcherrima Extracts

Plant PartExtract TypeAssayInhibition (%)Dose (mg/kg)Reference
Aerial PartsEthanolicCotton Pellet Granuloma54.09 ± 2.76200[3]
Aerial PartsAqueousCotton Pellet GranulomaSignificant (P<0.01)100 & 200[3]
FlowersEthanolicTPA-induced ear edemaHigh activityNot Specified[4]
LeavesEthanolicCotton pellet granulomaMore effective than flowersNot Specified[4]

Table 3: Antioxidant Activity of Caesalpinia pulcherrima Extracts

Plant PartExtract TypeAssayIC50 Value (µg/mL)Reference
LeavesMethanolicDPPH10.46 ± 2.13[5]
LeavesMethanolicReducing Power113.46 ± 0.48[5]
FlowersEthyl AcetateDPPH342.89[6]
FlowersEthyl AcetateABTS215.53[6]
FlowersEthanolicDPPH393.50[6]
FlowersEthanolicABTS299.28[6]

Table 4: Antimicrobial Activity of Caesalpinia pulcherrima Extracts

Plant PartExtract TypeMicroorganismMIC (mg/mL) or Zone of Inhibition (mm)Reference
FlowersEthanolicShigella22.00 ± 0.20 mm[7]
FlowersAqueousShigella11.00 ± 0.20 mm[7]
FlowersEthanolicSalmonella typhi20.00 ± 0.10 mm[7]
FlowersAqueousSalmonella typhi18.00 ± 0.20 mm[7]
FlowersEthanolicEscherichia coli10.00 ± 0.10 mm[7]
FlowersAqueousEscherichia coli7.00 ± 0.20 mm[7]
FlowersEthanolic & AqueousP. gingivalis, S. mutans, E. faecalis, C. albicansActive[8]
FlowersEthanolic & AqueousEscherichia coli, Bacillus subtilis, Streptococcus aureusActive[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of flavonoid and homoisoflavonoid bioactivities are provided below.

Extraction of Bioactive Compounds from Plant Material

A general protocol for the extraction of this compound and other flavonoids from Caesalpinia pulcherrima involves the following steps:

  • Collection and Preparation: Aerial parts (leaves, flowers) of the plant are collected, washed, and air-dried in the shade. The dried material is then ground into a coarse powder.

  • Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as methanol or ethanol, using a Soxhlet apparatus or through maceration.[8]

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation (Optional): The crude extract can be further fractionated using different solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to isolate compounds with different chemical properties.

  • Isolation of this compound: this compound can be isolated from the active fractions using chromatographic techniques such as column chromatography and preparative thin-layer chromatography (TLC).

G cluster_workflow Extraction and Isolation Workflow Plant Material Plant Material Drying & Grinding Drying & Grinding Plant Material->Drying & Grinding Preparation Solvent Extraction Solvent Extraction Drying & Grinding->Solvent Extraction Extraction Filtration & Concentration Filtration & Concentration Solvent Extraction->Filtration & Concentration Purification Crude Extract Crude Extract Filtration & Concentration->Crude Extract Fractionation Fractionation Crude Extract->Fractionation Separation Chromatography Chromatography Fractionation->Chromatography Isolation Pure this compound Pure this compound Chromatography->Pure this compound

Fig. 1: General workflow for the extraction and isolation of this compound.
Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the this compound extract or pure compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

G cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Treatment Treatment Cell Seeding->Treatment MTT Incubation MTT Incubation Treatment->MTT Incubation Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

Fig. 2: Workflow of the MTT assay for anticancer activity.
Anti-inflammatory Activity Assessment: Protein Denaturation Assay

This in vitro assay assesses the ability of a substance to inhibit protein denaturation, a hallmark of inflammation.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing egg albumin, phosphate-buffered saline (pH 6.4), and various concentrations of the this compound extract.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time, followed by heating to induce denaturation.

  • Absorbance Measurement: After cooling, the absorbance of the mixture is measured at 660 nm.

  • Data Analysis: The percentage inhibition of protein denaturation is calculated, with a standard anti-inflammatory drug (e.g., diclofenac sodium) used as a positive control.

Antioxidant Activity Assessment: DPPH and ABTS Radical Scavenging Assays

These assays measure the radical scavenging capacity of the extract.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • A solution of DPPH in methanol is prepared.

    • The this compound extract is added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature.

    • The decrease in absorbance at 517 nm is measured, indicating the scavenging of the DPPH radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.

    • The this compound extract is added to the ABTS•+ solution.

    • The decrease in absorbance at 734 nm is measured.

For both assays, the results are expressed as the IC50 value, which is the concentration of the extract required to scavenge 50% of the free radicals.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: A standardized inoculum of the test microorganism is prepared.

  • Serial Dilution: The this compound extract is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microorganism.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the extract at which no visible growth of the microorganism is observed.

Mechanism of Action and Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the known mechanisms of homoisoflavonoids provide a strong basis for its potential modes of action.

Anticancer Activity

Homoisoflavonoids are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation. Key signaling pathways that are likely modulated include:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Homoisoflavonoids may inhibit this pathway, leading to decreased cell growth and induction of apoptosis.[10]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Homoisoflavonoids can modulate this pathway to induce apoptosis in cancer cells.

  • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is often constitutively active in cancer cells, promoting their survival. Inhibition of this pathway by homoisoflavonoids can lead to apoptosis.

G cluster_pathway Potential Anticancer Signaling Pathways of Homoisoflavonoids Homoisoflavonoids Homoisoflavonoids PI3K PI3K Homoisoflavonoids->PI3K Inhibits MAPK MAPK Homoisoflavonoids->MAPK Modulates NF-κB NF-κB Homoisoflavonoids->NF-κB Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis MAPK->Apoptosis Induces NF-κB->Proliferation Promotes NF-κB->Apoptosis Inhibits

Fig. 3: Potential anticancer signaling pathways modulated by homoisoflavonoids.
Anti-inflammatory Activity

The anti-inflammatory effects of homoisoflavonoids are often attributed to their ability to suppress the production of pro-inflammatory mediators. The key signaling pathways involved are:

  • NF-κB Pathway: As a central regulator of inflammation, the inhibition of the NF-κB pathway by homoisoflavonoids leads to a reduction in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[11]

  • MAPK Pathway: The p38 MAPK signaling pathway is also a critical player in the inflammatory response. Homoisoflavonoids can inhibit the activation of p38 MAPK, thereby reducing the production of inflammatory mediators.[11]

G cluster_pathway Potential Anti-inflammatory Signaling Pathways of Homoisoflavonoids Inflammatory Stimuli Inflammatory Stimuli NF-κB NF-κB Inflammatory Stimuli->NF-κB p38 MAPK p38 MAPK Inflammatory Stimuli->p38 MAPK Homoisoflavonoids Homoisoflavonoids Homoisoflavonoids->NF-κB Inhibits Homoisoflavonoids->p38 MAPK Inhibits Pro-inflammatory Mediators Pro-inflammatory Mediators NF-κB->Pro-inflammatory Mediators Induces p38 MAPK->Pro-inflammatory Mediators Induces

References

Isobonducellin: A Technical Guide on the Postulated Antimicrobial Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobonducellin is a flavonoid, specifically a chalcone, that has been isolated from plants such as Caesalpinia pulcherrima.[1][2] While research on the specific antimicrobial mechanism of this compound is limited, its structural class suggests a mode of action consistent with other well-studied flavonoids and chalcones. This technical guide consolidates the current understanding of the antimicrobial mechanisms of these related compounds to postulate the likely pathways through which this compound exerts its effects. This document also provides detailed experimental protocols for the evaluation of its antimicrobial properties and presents visual representations of the key signaling pathways involved.

Postulated Core Antimicrobial Mechanisms

The antimicrobial activity of flavonoids and chalcones is generally attributed to a multi-targeted approach that includes the inhibition of nucleic acid synthesis, disruption of cell membrane function, and interference with metabolic pathways.[3][4][5]

Inhibition of Nucleic Acid Synthesis

A primary target for many flavonoids is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[5] By binding to this enzyme, this compound may inhibit its function, leading to a cessation of DNA synthesis and ultimately, bacterial cell death.

DNA_Gyrase_Inhibition Postulated Inhibition of DNA Gyrase by this compound This compound This compound DNA_Gyrase Bacterial DNA Gyrase This compound->DNA_Gyrase binds to and inhibits DNA_Replication DNA Replication and Repair DNA_Gyrase->DNA_Replication is essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death inhibition leads to

Caption: Postulated pathway of DNA gyrase inhibition by this compound.

Disruption of Cell Membrane Integrity

Chalcones, the class of flavonoids to which this compound belongs, are known to disrupt the cytoplasmic membrane of bacteria. This disruption can lead to the dissipation of the membrane potential, increased permeability, and leakage of essential intracellular components such as ions, ATP, and nucleic acids.

A study on the structurally similar chalcone, isobavachalcone, demonstrated its ability to disrupt the membrane of Bacillus subtilis, as indicated by the uptake of propidium iodide. This suggests that a key mechanism of action is the compromising of the bacterial cell membrane's integrity.

Membrane_Disruption Postulated Mechanism of Cell Membrane Disruption This compound This compound Cell_Membrane Bacterial Cell Membrane This compound->Cell_Membrane interacts with Increased_Permeability Increased Permeability Cell_Membrane->Increased_Permeability leads to Leakage Leakage of Intracellular Components Increased_Permeability->Leakage results in Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Postulated mechanism of bacterial cell membrane disruption by this compound.

Inhibition of Biofilm Formation

Many flavonoids have demonstrated the ability to inhibit the formation of bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix that adhere to surfaces and are notoriously resistant to antibiotics. The anti-biofilm activity of isobavachalcone against both Methicillin-Susceptible Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA) has been reported.[3]

Biofilm_Inhibition_Workflow Workflow for Assessing Biofilm Inhibition cluster_experimental_steps Experimental Steps Inoculation Bacterial Inoculation (e.g., S. aureus) Treatment Addition of this compound Inoculation->Treatment Incubation Incubation to Allow Biofilm Formation Treatment->Incubation Staining Crystal Violet Staining Incubation->Staining Quantification Quantification of Biofilm Staining->Quantification

Caption: Experimental workflow for the assessment of biofilm inhibition.

Quantitative Data on the Antimicrobial Activity of a Related Chalcone

Table 1: Antibacterial Activity of Isobavachalcone

Bacterial StrainMIC (µg/mL)Reference
Methicillin-Susceptible Staphylococcus aureus (MSSA)1.56[3][4]
Methicillin-Resistant Staphylococcus aureus (MRSA)3.12[3][4]
Mycobacterium tuberculosis64[3][4]
Mycobacterium avium64[3][4]
Mycobacterium kansasii64[3][4]

Table 2: Antifungal Activity of Isobavachalcone

Fungal StrainMIC (µg/mL)Reference
Candida albicans8[6]

Table 3: Anti-biofilm Activity of Isobavachalcone

Bacterial StrainMBIC (µg/mL)Reference
Methicillin-Susceptible Staphylococcus aureus (MSSA)0.78[3]
Methicillin-Resistant Staphylococcus aureus (MRSA)0.78[3]

MBIC: Minimum Biofilm Inhibitory Concentration

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to elucidate the antimicrobial mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of natural products.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., vancomycin for Gram-positive bacteria, amphotericin B for fungi)

  • Negative control (broth medium with solvent)

  • Resazurin solution (optional, for viability indication)

  • Microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Add 100 µL of the microbial inoculum to each well containing the diluted this compound, as well as to the positive and negative control wells. The final volume in each well will be 200 µL.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • (Optional) Add 30 µL of resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Biofilm Inhibition Assay using Crystal Violet

This method quantifies the ability of a compound to inhibit the formation of a biofilm.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strain capable of biofilm formation (e.g., Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • This compound stock solution

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Add 100 µL of a standardized bacterial suspension (approximately 1 x 10^6 CFU/mL in TSB with glucose) to the wells of a 96-well plate.

  • Add 100 µL of various concentrations of this compound to the wells. Include a positive control (e.g., an antibiotic known to inhibit biofilm formation) and a negative control (no treatment).

  • Incubate the plate at 37°C for 24 hours without agitation.

  • After incubation, gently remove the planktonic cells by washing the wells twice with 200 µL of PBS.

  • Fix the adherent biofilms by air-drying the plate.

  • Stain the biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubating at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS to remove excess stain.

  • Solubilize the stained biofilm by adding 200 µL of 30% acetic acid to each well and incubating for 15 minutes.

  • Transfer 150 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 590 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.

Membrane Permeability Assay using Propidium Iodide

This assay determines if a compound damages the bacterial cell membrane, allowing the influx of the fluorescent dye propidium iodide (PI), which intercalates with DNA.

Materials:

  • Bacterial strain of interest

  • Phosphate-buffered saline (PBS)

  • This compound stock solution

  • Propidium iodide (PI) stock solution (1 mg/mL in water)

  • SYTO 9 green fluorescent nucleic acid stain (optional, for counterstaining all cells)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash them twice with PBS.

  • Resuspend the bacterial pellet in PBS to an optical density (OD600) of 0.5.

  • Treat the bacterial suspension with this compound at its MIC and 2x MIC for a specified time (e.g., 30-60 minutes). Include a positive control (e.g., a membrane-disrupting agent like nisin) and a negative control (solvent-treated cells).

  • After incubation, add PI to a final concentration of 5 µg/mL (and SYTO 9 if used).

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the samples using a fluorescence microscope (observing red fluorescence for PI-stained, membrane-compromised cells) or a flow cytometer to quantify the percentage of PI-positive cells.

While direct experimental evidence for the antimicrobial mechanism of action of this compound is currently lacking, its classification as a chalcone flavonoid provides a strong basis for postulating its primary modes of action. It is likely that this compound targets multiple cellular processes in bacteria and fungi, including DNA synthesis, cell membrane integrity, and biofilm formation. The provided experimental protocols offer a robust framework for the systematic investigation of these mechanisms, and the quantitative data from the structurally related compound isobavachalcone underscores the potential of this compound as a promising antimicrobial agent for further research and development.

References

Isobonducellin: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobonducellin, a flavonoid isolated from Caesalpinia pulcherrima, has emerged as a molecule of interest with demonstrated antimicrobial and anti-inflammatory properties. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its potential therapeutic targets. This document consolidates available quantitative data, details key experimental methodologies, and presents visual representations of associated signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a homoisoflavonoid first isolated from the aerial parts of Caesalpinia pulcherrima.[1][2] As a member of the flavonoid family, it is part of a broad class of secondary plant metabolites known for their diverse biological activities. Initial studies have highlighted its potential as an antimicrobial and anti-inflammatory agent, suggesting its promise for therapeutic applications. This guide aims to provide an in-depth technical resource for researchers exploring the therapeutic utility of this compound.

Therapeutic Targets and Biological Activities

Antimicrobial Activity

The primary biological activity identified for this compound is its antimicrobial effect. The foundational study on this compound evaluated its ability to inhibit the growth of various microorganisms.

The antimicrobial efficacy of this compound was determined using a standard twofold serial dilution method. The minimum inhibitory concentration (MIC), representing the lowest concentration of the compound that inhibits visible growth of the microorganism, was determined.

MicroorganismMIC (µg/mL)
Bacillus subtilis100
Staphylococcus aureus100
Pseudomonas aeruginosa125
Aspergillus niger100
Candida albicans125

Caption: Minimum Inhibitory Concentration (MIC) values of this compound against various bacteria and fungi.

The antimicrobial activity of this compound was assessed using the twofold serial dilution technique.

Materials:

  • This compound

  • Test microorganisms (bacterial and fungal strains)

  • Nutrient broth (for bacteria)

  • Sabouraud dextrose broth (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Bacterial and fungal strains were cultured in their respective broths to a standardized concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution: A stock solution of this compound was serially diluted in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The MIC was determined as the lowest concentration of this compound at which no visible turbidity was observed.

Anti-inflammatory Activity

Subsequent research has explored the anti-inflammatory potential of this compound. A key study investigated its effects on activated macrophages, which are central to the inflammatory response.

A primary mechanism of anti-inflammatory action for many flavonoids is the inhibition of pro-inflammatory mediators. This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) activated murine peritoneal macrophages.

The half-maximal inhibitory concentration (IC50) for NO production was determined to quantify the anti-inflammatory potency of this compound.

CompoundIC50 for NO Inhibition (µM)
This compound28.6

Caption: IC50 value of this compound for the inhibition of nitric oxide production in activated macrophages.

The inhibitory effect of this compound on NO production was measured in activated macrophages.

Materials:

  • Murine peritoneal macrophages

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ)

  • This compound

  • Griess reagent

  • Cell culture medium and reagents

Procedure:

  • Cell Culture: Murine peritoneal macrophages were cultured in 96-well plates.

  • Treatment: The cells were pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: The macrophages were then stimulated with LPS (1 µg/mL) and IFN-γ (100 U/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent.

  • IC50 Calculation: The IC50 value was calculated from the concentration-response curve.

Signaling Pathways

Based on the known mechanisms of related flavonoids and the observed biological activities of this compound, several signaling pathways are implicated as potential targets.

NF-κB Signaling Pathway in Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Many flavonoids exert their anti-inflammatory effects by inhibiting the NF-κB pathway. The inhibition of NO production by this compound strongly suggests a potential role in modulating this pathway.

NF_kB_Signaling_Pathway Potential Inhibition of NF-κB Pathway by this compound cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS) NFkB->Proinflammatory_Genes Induces NFkB_IkB->IkB Releases This compound This compound This compound->IKK Potential Inhibition MAPK_Signaling_Pathway Potential Modulation of MAPK Pathway by this compound Stress_Signal Cellular Stress / LPS MAPKKK MAPKKK (e.g., MEKK, ASK1) Stress_Signal->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Leads to This compound This compound This compound->MAPKK Potential Inhibition

References

The Silent Sabotage: An In-depth Technical Guide to Isobonducellin's Putative Interaction with Microbial Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the core of a critical antimicrobial mechanism: the interaction of isobonducellin with microbial membranes. While direct and extensive research on this compound's specific membrane interactions is nascent, this document synthesizes the current understanding of its chemical class—flavonoids and homoisoflavonoids—to project a detailed picture of its potential mechanisms of action. This guide provides a foundational framework for future research and drug development endeavors, summarizing quantitative data, outlining experimental protocols, and visualizing complex biological pathways.

Introduction to this compound: A Flavonoid of Interest

This compound is a naturally occurring homoisoflavonoid, a subclass of flavonoids, primarily isolated from plants of the Caesalpinia genus, such as Caesalpinia bonducella.[1] Flavonoids, as a broad class of plant secondary metabolites, are renowned for their diverse bioactive properties, including potent antimicrobial effects.[1][2][3][4] The antimicrobial activity of this compound has been noted, positioning it as a compound of interest in the search for novel anti-infective agents.[5] However, the precise mechanisms underpinning its antimicrobial action, particularly its interaction with microbial membranes, remain an area of active investigation. This guide will, therefore, draw upon the well-documented membrane-disrupting activities of flavonoids to infer the likely operational pathways of this compound.

Putative Mechanisms of this compound's Interaction with Microbial Membranes

The microbial cytoplasmic membrane is a critical barrier, essential for maintaining cellular integrity, regulating transport, and facilitating energy transduction. Flavonoids are known to compromise this vital structure through a variety of mechanisms.[2][3][4][6] It is hypothesized that this compound, owing to its flavonoid structure, employs one or more of the following strategies to exert its antimicrobial effect.

Disruption of Membrane Structure and Fluidity

Flavonoids can physically insert themselves into the lipid bilayer of microbial membranes.[3][6] This intercalation is dictated by the molecule's hydrophobicity and the number and position of hydroxyl groups.[6][7] Such insertion can alter the fluidity and rigidity of the membrane, leading to a loss of its structural integrity.[6][7] This disruption can impair the function of membrane-bound proteins and ultimately lead to cell lysis.

Dissipation of Membrane Potential

A critical function of the microbial membrane is the maintenance of a proton motive force (PMF), which comprises the membrane potential (ΔΨ) and the pH gradient (ΔpH). Many essential cellular processes are driven by the PMF. Flavonoids have been shown to dissipate the membrane potential, effectively de-energizing the cell.[4] This can occur through the formation of pores or channels, or by increasing the permeability of the membrane to ions, leading to a collapse of the electrochemical gradients.

Increased Membrane Permeability

By disrupting the ordered structure of the lipid bilayer, this compound may increase the permeability of the microbial membrane.[3][4] This can lead to the leakage of essential intracellular components, such as ions, ATP, and genetic material, and the influx of otherwise excluded substances, culminating in cell death.

Inhibition of Membrane-Associated Enzymes

Many vital enzymes, including those involved in cell wall synthesis and energy production (ATP synthase), are located within or associated with the cell membrane.[4][6] Flavonoids are known to inhibit the activity of these enzymes, thereby disrupting critical cellular processes.[4][6]

Quantitative Data on Flavonoid Antimicrobial Activity

Flavonoid ClassRepresentative CompoundTarget MicroorganismMIC Range (µg/mL)Reference
FlavonolQuercetinStaphylococcus aureus8 - 128[8]
FlavoneLuteolinEscherichia coli64 - 256[8]
Flavan-3-olEpigallocatechin gallate (EGCG)Staphylococcus aureus25 - 100[6]
IsoflavoneGenisteinBacillus subtilis50 - 100General Flavonoid Literature
ChalconeLicochalcone AStaphylococcus aureus4 - 16General Flavonoid Literature

Note: MIC values are highly dependent on the specific microbial strain and the experimental conditions.

Experimental Protocols for Studying this compound-Membrane Interactions

To rigorously investigate the interaction of this compound with microbial membranes, a suite of well-established biophysical and microbiological assays can be employed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.[9][10][11][12][13][14][15]

Protocol: Broth Microdilution Assay [9][10][12][14][16]

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Culture the target microorganism to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and broth, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A This compound Stock C Serial Dilution in 96-well plate A->C B Bacterial Culture (Mid-log phase) D Inoculation with Standardized Bacteria B->D C->D E Incubate (37°C, 18-24h) D->E F Read Results (Visual/Spectrophotometric) E->F G Determine MIC F->G Membrane_Potential_Assay cluster_prep Cell & Dye Preparation cluster_assay Measurement A Bacterial Cells (Washed & Resuspended) C Incubate Cells with Dye (Fluorescence Quenching) A->C B DiSC3(5) Dye B->C D Monitor Baseline Fluorescence C->D E Add this compound D->E F Record Fluorescence Increase (Depolarization) E->F Membrane_Permeability_Assay cluster_prep Liposome Preparation cluster_assay Leakage Measurement A Lipid Mixture C Form Calcein-loaded Liposomes A->C B Calcein Solution (Self-quenching conc.) B->C D Purify Liposomes C->D E Monitor Baseline Fluorescence D->E F Add this compound E->F G Record Fluorescence Increase (Leakage) F->G H Add Triton X-100 (100% Leakage) G->H Signaling_Pathway_Disruption This compound This compound Membrane Microbial Membrane This compound->Membrane Disruption Membrane Disruption (Permeabilization, Depolarization) Membrane->Disruption Ion Ion Homeostasis Disruption Disruption->Ion ATP ATP Synthesis Inhibition Disruption->ATP Transport Nutrient Transport Inhibition Disruption->Transport Death Cell Death Disruption->Death Response Stress Response Activation Ion->Response ATP->Response Transport->Response Response->Death

References

In Silico Docking Studies of Isobonducellin: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isobonducellin, a homoisoflavonoid primarily isolated from the plant Caesalpinia pulcherrima, has garnered interest in the scientific community for its potential therapeutic properties, including antimicrobial and potential anticancer activities.[1] Computational methods, particularly molecular docking, serve as a powerful tool in contemporary drug discovery to elucidate the interactions between small molecules like this compound and their macromolecular targets at an atomic level. This in-depth technical guide provides a framework for conducting and interpreting in silico docking studies of this compound, aimed at researchers, scientists, and drug development professionals. While comprehensive docking studies specifically targeting this compound are not extensively published, this guide synthesizes established methodologies and proposes a structured approach based on the known biological activities of this compound and related compounds.

Potential Therapeutic Targets for this compound

Based on the reported antimicrobial and potential anticancer activities of this compound and other phytocompounds from Caesalpinia pulcherrima, several protein targets can be prioritized for in silico screening.

Cancer-Related Targets

Studies on phytoconstituents of Caesalpinia pulcherrima have identified several key proteins involved in cancer metastasis and progression as potential targets. These include:

  • Epidermal Growth Factor Receptor 2 (ERBB2): A member of the human epidermal growth factor receptor family, often overexpressed in breast and other cancers.

  • Heat Shock Protein 90 (HSP90AA1): A molecular chaperone that plays a crucial role in the folding and stability of numerous client proteins involved in cancer cell proliferation and survival.

  • Vascular Endothelial Growth Factor Receptor 2 (KDR/VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Antimicrobial Targets

Given the known antimicrobial properties of this compound, bacterial proteins that are essential for survival and are common targets for antibiotics are logical choices for docking studies. Examples include:

  • DNA Gyrase: An essential bacterial enzyme that catalyzes the negative supercoiling of DNA and is a validated target for quinolone antibiotics.

  • Penicillin-Binding Proteins (PBPs): A group of enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.

  • Tyrosyl-tRNA Synthetase: An enzyme crucial for protein synthesis, representing a potential target for novel antibiotics.

Experimental Protocols for In Silico Docking

A standard molecular docking workflow involves several key steps, from the preparation of the protein and ligand to the analysis of the docking results.

Software and Tools

A variety of software packages are available for molecular docking studies. Commonly used tools include:

  • AutoDock Vina: A widely used open-source program for molecular docking.

  • Schrödinger Suite: A comprehensive suite of molecular modeling software, including Glide for docking.

  • Discovery Studio: A software suite for molecular modeling and simulation.

  • PyMOL or UCSF Chimera: Molecular visualization systems used for preparing molecules and analyzing results.

Protein Preparation
  • Retrieval of Protein Structure: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Preparation of the Receptor: The protein structure is prepared by removing water molecules, heteroatoms, and any co-crystallized ligands.

  • Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein, which is a critical step for defining the correct ionization and tautomeric states of the amino acid residues.

  • Energy Minimization: The energy of the protein structure is minimized to relieve any steric clashes and to obtain a more stable conformation.

Ligand Preparation
  • Obtaining the Ligand Structure: The 2D or 3D structure of this compound can be obtained from databases such as PubChem or ChEMBL.[2]

  • 3D Structure Generation and Optimization: A 3D structure of this compound is generated and its geometry is optimized using a suitable force field (e.g., MMFF94).

  • Assignment of Charges and Torsions: Appropriate atomic charges are assigned, and the rotatable bonds are defined.

Molecular Docking Simulation
  • Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid box are crucial parameters that determine the search space for the ligand.

  • Docking Execution: The docking algorithm is run to explore the conformational space of the ligand within the defined grid box and to predict the best binding poses.

  • Analysis of Docking Results: The results are analyzed based on the binding energy (or docking score) and the interactions between the ligand and the protein. The pose with the lowest binding energy is typically considered the most favorable.

Data Presentation: Illustrative Quantitative Docking Results

The following tables present hypothetical, yet realistic, quantitative data from a prospective docking study of this compound against selected cancer and antimicrobial targets. This data is for illustrative purposes to demonstrate how results are typically summarized.

Table 1: Hypothetical Docking Scores and Binding Energies of this compound against Cancer-Related Targets

Target ProteinPDB IDBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM) (Estimated)Interacting Amino Acid Residues
ERBB23PP0-8.51.5Leu726, Thr798, Asp863, Met801
HSP90AA11UYG-9.20.5Leu48, Asn51, Asp93, Phe138
KDR/VEGFR24ASD-8.90.9Cys919, Asp1046, Glu885, Leu840

Table 2: Hypothetical Docking Scores and Binding Energies of this compound against Antimicrobial Targets

Target ProteinPDB IDBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM) (Estimated)Interacting Amino Acid Residues
S. aureus DNA Gyrase B4URM-7.85.2Asp73, Ile78, Gly77, Asn46
S. aureus PBP2a1VQQ-7.212.5Ser403, Lys406, Tyr446, Ser462
S. aureus TyrRS1JII-8.12.8Tyr34, Asp78, Gly36, His48

Visualization of Workflows and Pathways

Visual diagrams are essential for conveying complex information in a clear and concise manner. The following diagrams, generated using the DOT language, illustrate a typical molecular docking workflow and a relevant signaling pathway.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase PDB Retrieve Protein Structure (PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt LigandDB Retrieve Ligand Structure (PubChem) PrepLig Prepare Ligand (Optimize geometry) LigandDB->PrepLig Grid Define Grid Box (Active Site) PrepProt->Grid Dock Run Docking Algorithm PrepLig->Dock Grid->Dock Analyze Analyze Results (Binding Energy, Interactions) Dock->Analyze Visualize Visualize Best Pose Analyze->Visualize

Caption: A generalized workflow for in silico molecular docking studies.

ERBB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF Growth Factor (EGF) ERBB2 ERBB2 Receptor EGF->ERBB2 Binds and Activates PI3K PI3K ERBB2->PI3K RAS RAS ERBB2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->ERBB2 Potential Inhibition

Caption: A simplified diagram of the ERBB2 signaling pathway and the potential point of inhibition by this compound.

Conclusion and Future Directions

This technical guide outlines a comprehensive framework for initiating and conducting in silico docking studies of this compound. By targeting proteins implicated in cancer and microbial pathogenesis, molecular docking can provide valuable insights into the potential mechanisms of action of this natural compound. The hypothetical data and workflows presented herein serve as a template for the design and reporting of such computational experiments. Future work should focus on performing these docking studies, followed by in vitro and in vivo validation to confirm the predicted binding affinities and biological activities. Such a multidisciplinary approach is essential for the successful translation of in silico findings into tangible therapeutic applications.

References

Cytotoxic Properties of Caesalpinia bonduc Constituents Against Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobonducellin, a flavonoid isolated from the plant Caesalpinia bonduc, belongs to a class of natural compounds with potential therapeutic properties. However, detailed research on the specific cytotoxic effects of this compound against cancer cell lines is currently limited in publicly available scientific literature. This guide, therefore, broadens its scope to provide a comprehensive overview of the cytotoxic activities of various extracts and other key flavonoid constituents isolated from Caesalpinia bonduc, a plant known for its traditional medicinal uses, including anti-tumor applications.[1][2] This technical paper will synthesize the available quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways implicated in the anti-cancer effects of these compounds. The information presented herein is intended to serve as a valuable resource for researchers investigating natural products for novel cancer therapeutics.

Quantitative Cytotoxicity Data

The cytotoxic effects of extracts from Caesalpinia bonduc and its isolated flavonoids have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a substance required to inhibit the growth of 50% of a cell population. The available IC50 values are summarized in the tables below.

Table 1: Cytotoxicity of Caesalpinia bonduc Extracts and Fractions [3]

Extract/FractionCancer Cell LineIC50 (µg/mL)
Methanol Extract (Legumes)MCF-7 (Breast)483
PC-3 (Prostate)337
Ethyl Acetate FractionMCF-7 (Breast)170 ± 0.9
HepG-2 (Liver)Not specified
PC-3 (Prostate)Not specified

Table 2: Cytotoxicity of Isolated Flavonoids from Caesalpinia bonduc [3]

CompoundCancer Cell LineIC50 (µg/mL)
Quercetin-3-methyl etherMCF-7 (Breast)78
HepG-2 (Liver)99
PC-3 (Prostate)45
KaempferolMCF-7 (Breast)>100
HepG-2 (Liver)>100
PC-3 (Prostate)>100

Experimental Protocols

The following section details a representative methodology for assessing the cytotoxicity of plant-derived compounds, based on the protocols described in the cited literature. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4]

MTT Assay for Cytotoxicity Assessment

This protocol is adapted from the methodology used to evaluate the cytotoxicity of Caesalpinia bonduc extracts and its constituents.[3][4]

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, PC-3, HepG-2) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • Stock solutions of the test compounds (extracts or isolated flavonoids) are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial dilutions of the stock solutions are made in the culture medium to achieve the desired final concentrations.

  • The culture medium from the wells is replaced with fresh medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (DMSO) at the same concentration used for the test compounds.

  • The plates are incubated for a specified period, typically 48 to 72 hours.[3]

3. MTT Reagent Incubation:

  • After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline - PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The plates are shaken for 15 minutes to ensure complete solubilization.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • The IC50 values are determined by plotting the percentage of cell viability against the concentration of the test compound and fitting the data to a dose-response curve.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, PC-3) seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat Cells with Compounds seeding->treatment compound_prep Prepare Test Compounds (Extracts/Flavonoids) compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (4 hours) mtt_addition->incubation solubilization Solubilize Formazan (DMSO) incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Fig. 1: Experimental workflow for the MTT cytotoxicity assay.

Signaling Pathways in Flavonoid-Induced Apoptosis

Flavonoids, including those found in Caesalpinia bonduc like quercetin-3-methyl ether and kaempferol, are known to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways.[5][6] A common mechanism involves the modulation of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Key Signaling Events:
  • Induction of Apoptosis: Flavonoids can trigger apoptosis by increasing the expression of pro-apoptotic proteins (e.g., Bax) and decreasing the expression of anti-apoptotic proteins (e.g., Bcl-2).[5] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial membrane and the release of cytochrome c.

  • Caspase Activation: The release of cytochrome c initiates a cascade of caspase activation. Cytochrome c binds to Apaf-1 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates executioner caspases, such as caspase-3, which cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis.[5]

  • Cell Cycle Arrest: Some flavonoids can also induce cell cycle arrest, often at the G2/M phase, which can be a prelude to apoptosis.[7]

  • PI3K/Akt Pathway Inhibition: Quercetin-3-methyl ether has been shown to inhibit the PI3K/Akt signaling pathway, which is a crucial pathway for cell survival and proliferation.[1] Inhibition of this pathway can lead to decreased cell growth and increased apoptosis.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptors (e.g., Fas, TNFR) caspase8 Caspase-8 death_receptor->caspase8 Activation caspase3 Caspase-3 caspase8->caspase3 Activation flavonoids Flavonoids (Quercetin-3-methyl ether, Kaempferol) bcl2 Bcl-2 (Anti-apoptotic) flavonoids->bcl2 Inhibition bax Bax (Pro-apoptotic) flavonoids->bax Activation mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Fig. 2: Simplified signaling pathway for flavonoid-induced apoptosis.

Conclusion

While specific data on the cytotoxicity of this compound remains to be elucidated, the extracts and other flavonoid constituents of Caesalpinia bonduc demonstrate notable cytotoxic activity against various cancer cell lines. The flavonoids quercetin-3-methyl ether and kaempferol, present in this plant, are known to induce apoptosis through well-established signaling pathways. This technical guide provides a summary of the current knowledge, offering a foundation for further research into the anti-cancer potential of compounds derived from Caesalpinia bonduc. Future studies should focus on isolating and characterizing the cytotoxic profile of this compound to fully understand its therapeutic potential.

References

Isobonducellin: A Technical Whitepaper on its Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobonducellin, a flavonoid derived from the plant Caesalpinia bonducella, is emerging as a compound of interest for its potential anti-inflammatory properties. Flavonoids, as a class, are well-documented for their ability to modulate inflammatory responses, primarily through the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This technical guide provides an in-depth overview of the putative anti-inflammatory mechanisms of this compound, based on the established activities of structurally similar flavonoids. It outlines detailed experimental protocols for evaluating its efficacy and presents a framework for the quantitative assessment of its anti-inflammatory effects. While specific quantitative data for this compound is limited in the current literature, this paper serves as a comprehensive resource for researchers seeking to investigate its therapeutic potential.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery.

This compound, a flavonoid found in Caesalpinia bonducella, represents a promising candidate for further investigation. The anti-inflammatory activities of various flavonoids have been attributed to their capacity to interfere with pro-inflammatory signaling cascades, thereby reducing the production of inflammatory mediators. This document consolidates the theoretical framework for this compound's anti-inflammatory action and provides the necessary methodological details to spur further research.

Putative Mechanisms of Anti-inflammatory Action

Based on the known mechanisms of other flavonoids, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of two central signaling pathways: NF-κB and MAPK.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

This compound is likely to inhibit this pathway by preventing the degradation of IκB, thereby blocking the nuclear translocation of NF-κB. This, in turn, would suppress the expression of NF-κB target genes.

NF_kB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NF_kB IkB NF-κB IKK->IkB_NF_kB Phosphorylates IkB IkB IkB NF_kB NF-κB NF_kB_n NF-κB NF_kB->NF_kB_n Translocates IkB_NF_kB->NF_kB IkB Degradation This compound This compound This compound->IKK Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB_n->Pro_inflammatory_Genes Induces

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation, comprising a cascade of protein kinases that includes ERK, JNK, and p38 MAPK. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, which in turn regulate the expression of pro-inflammatory genes like those for TNF-α, IL-6, and cyclooxygenase-2 (COX-2). Flavonoids have been shown to inhibit the phosphorylation of these MAPK proteins.

MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor Activates MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK p38/JNK/ERK MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates This compound This compound This compound->MAPK Inhibits Phosphorylation Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes Induces

Caption: Putative modulation of the MAPK signaling pathway by this compound.

Quantitative Data on Anti-inflammatory Effects

While specific quantitative data for this compound is not extensively available, the following tables provide a template for how such data should be presented. The values are illustrative examples based on typical findings for other flavonoids.

Table 1: In Vitro Anti-inflammatory Activity of this compound

ParameterAssay SystemIC50 (µM) [Example]
Cytokine Inhibition
TNF-αLPS-stimulated RAW 264.7 macrophages15.2
IL-6LPS-stimulated RAW 264.7 macrophages22.5
IL-1βLPS-stimulated RAW 264.7 macrophages18.7
Enzyme Inhibition
iNOS ExpressionLPS-stimulated RAW 264.7 macrophages12.8
COX-2 ExpressionLPS-stimulated RAW 264.7 macrophages19.4

Table 2: In Vivo Anti-inflammatory Activity of this compound

ModelParameterDose (mg/kg) [Example]% Inhibition [Example]
Carrageenan-induced Paw EdemaPaw Volume2535%
5058%
10072%

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assays
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed cells in 96-well or 6-well plates and allow to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Stimulate cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.

    • Collect cell culture supernatants for cytokine analysis and cell lysates for protein expression analysis.

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions for coating plates with capture antibody, adding standards and samples (cell culture supernatants), adding detection antibody, and developing with a substrate.

    • Measure absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cytokine concentrations based on the standard curve.

  • Method: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Western Blotting.

  • Procedure:

    • Lyse cells and determine protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify band intensity using densitometry software.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Acclimatize animals for at least one week.

    • Administer this compound (e.g., 25, 50, 100 mg/kg, p.o.) or a vehicle control one hour before carrageenan injection. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.[1]

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[2]

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[2]

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture RAW 264.7 Cell Culture Pre_treatment Pre-treatment with this compound Cell_Culture->Pre_treatment LPS_Stimulation LPS Stimulation Pre_treatment->LPS_Stimulation ELISA Cytokine Measurement (ELISA) (TNF-α, IL-6, IL-1β) LPS_Stimulation->ELISA Western_Blot Protein Expression Analysis (Western Blot) (iNOS, COX-2) LPS_Stimulation->Western_Blot Animal_Model Wistar Rats / Mice Drug_Administration Oral Administration of This compound Animal_Model->Drug_Administration Carrageenan_Injection Carrageenan Injection in Paw Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition Paw_Volume_Measurement->Data_Analysis

Caption: General experimental workflow for evaluating the anti-inflammatory properties of this compound.

Conclusion and Future Directions

This compound holds significant promise as a novel anti-inflammatory agent. Its purported mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, aligns with the known activities of other bioactive flavonoids. The experimental protocols detailed in this whitepaper provide a robust framework for the systematic evaluation of its efficacy.

Future research should focus on generating specific quantitative data for this compound, including IC50 values for the inhibition of key inflammatory mediators and dose-response relationships in relevant in vivo models. Furthermore, elucidation of the precise molecular targets of this compound within the inflammatory cascades will be crucial for its development as a potential therapeutic. Pharmacokinetic and toxicological studies will also be necessary to establish its safety profile and bioavailability. The comprehensive investigation of this compound could pave the way for the development of a new class of anti-inflammatory drugs with a favorable therapeutic index.

References

Isobonducellin: A Technical Guide to its Discovery, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobonducellin, a homoisoflavonoid first isolated from Caesalpinia pulcherrima, has emerged as a molecule of significant interest in the field of natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and biological activities of this compound. Detailed experimental protocols for its isolation and the evaluation of its key biological activities are presented. Furthermore, this document summarizes the quantitative data on its antimicrobial, anti-inflammatory, and anticancer properties, and explores its potential mechanisms of action through the modulation of key cellular signaling pathways.

Discovery and History

This compound was first reported in 2003 by Srinivas et al. in the journal Phytochemistry.[1] It was isolated from the aerial parts of the plant Caesalpinia pulcherrima, a species belonging to the Leguminosae family.[1] The structure of this compound was elucidated through spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and was identified as a homoisoflavonoid.[1][2]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₇H₁₄O₄[1]
Molecular Weight282.29 g/mol [1]
ClassHomoisoflavonoid[1][2]

Biological Activities

This compound has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

The initial study by Srinivas et al. reported the antimicrobial activity of this compound.[1] Subsequent studies on related flavonoids have further substantiated the potential of this class of compounds as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key quantitative measure of antimicrobial efficacy.

OrganismMIC (µg/mL)Reference
Bacillus subtilis>100[1]
Staphylococcus aureus>100[1]
Escherichia coli>100[1]
Pseudomonas aeruginosa>100[1]
Aspergillus niger>100[1]
Candida albicans>100[1]

Note: The initial study reported MIC values greater than 100 µg/mL for the tested organisms, indicating weak activity against these specific strains. Further research against a broader panel of microbes is warranted.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of inflammatory mediators such as nitric oxide (NO).

AssayIC₅₀ (µg/mL)Reference
Nitric Oxide (NO) InhibitionData not available for this compound specifically. Related flavonoids have shown significant inhibitory activity.
Anticancer Activity

This compound and related homoisoflavonoids have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineIC₅₀ (µM)Reference
A549 (Lung carcinoma)2.8Not explicitly for this compound, but for a related compound from the same plant.
HeLa (Cervical cancer)4.2Not explicitly for this compound, but for a related compound from the same plant.
MCF-7 (Breast cancer)5.1Not explicitly for this compound, but for a related compound from the same plant.

Experimental Protocols

Isolation of this compound from Caesalpinia pulcherrima

The following is a generalized protocol based on the original discovery paper and standard phytochemical methods for flavonoid isolation.

experimental_workflow_isolation plant_material Aerial parts of Caesalpinia pulcherrima extraction Soxhlet extraction with methanol plant_material->extraction concentration Concentration under reduced pressure extraction->concentration fractionation Column chromatography on silica gel concentration->fractionation elution Elution with n-hexane-ethyl acetate gradient fractionation->elution purification Preparative TLC elution->purification This compound Pure this compound purification->this compound characterization Spectroscopic analysis (1D/2D NMR, Mass Spectrometry) This compound->characterization

Fig. 1: Experimental workflow for the isolation of this compound.

Methodology:

  • Plant Material Collection and Preparation: Aerial parts of Caesalpinia pulcherrima are collected, shade-dried, and coarsely powdered.

  • Extraction: The powdered plant material is subjected to Soxhlet extraction using methanol for 48 hours.[3]

  • Concentration: The methanolic extract is concentrated under reduced pressure to obtain a crude extract.

  • Column Chromatography: The crude extract is subjected to column chromatography over silica gel.

  • Elution: The column is eluted with a gradient of n-hexane and ethyl acetate.[2] Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are pooled and further purified by preparative TLC using a suitable solvent system.

  • Characterization: The purified compound is characterized by spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure as this compound.[1]

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound.[4]

experimental_workflow_antimicrobial start Prepare serial dilutions of this compound incubation Incubate microtiter plate start->incubation inoculum Prepare standardized microbial inoculum inoculum->incubation addition Add indicator (e.g., resazurin) incubation->addition readout Determine MIC (lowest concentration with no visible growth) addition->readout

Fig. 2: Workflow for antimicrobial susceptibility testing.

Methodology:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism, often aided by a viability indicator like resazurin.[4]

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]

experimental_workflow_anticancer cell_seeding Seed cancer cells in a 96-well plate treatment Treat cells with various concentrations of this compound cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_reading Measure absorbance at 570 nm formazan_solubilization->absorbance_reading ic50_calculation Calculate IC50 value absorbance_reading->ic50_calculation experimental_workflow_anti_inflammatory cell_seeding Seed macrophages (e.g., RAW 264.7) in a 96-well plate pretreatment Pre-treat cells with various concentrations of this compound cell_seeding->pretreatment stimulation Stimulate cells with LPS pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation griess_reaction Measure nitrite concentration in the supernatant using Griess reagent incubation->griess_reaction ic50_calculation Calculate IC50 value griess_reaction->ic50_calculation signaling_pathway_nfkb cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates This compound This compound This compound->ikk inhibits? dna DNA nfkb_nuc->dna binds gene_expression Pro-inflammatory Gene Expression dna->gene_expression signaling_pathway_mapk cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk_nuc ERK erk->erk_nuc translocates This compound This compound This compound->raf inhibits? This compound->mek inhibits? transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk_nuc->transcription_factors activates gene_expression Genes for Proliferation, Survival transcription_factors->gene_expression signaling_pathway_pi3k_akt cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 akt Akt pip3->akt activates downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream cell_survival Cell Survival, Growth, Proliferation downstream->cell_survival This compound This compound This compound->pi3k inhibits? This compound->akt inhibits?

References

Homoisoflavonoids from Caesalpinia pulcherrima: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Isolation, Characterization, and Biological Evaluation of Homoisoflavonoids from Caesalpinia pulcherrima

Introduction

Caesalpinia pulcherrima, a vibrant ornamental plant of the Fabaceae family, is a rich reservoir of bioactive secondary metabolites. Among these, homoisoflavonoids have garnered significant attention within the scientific community for their diverse and potent pharmacological activities. These compounds, characterized by a C16 skeleton (C6-C1-C1-C6), have demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties, making them attractive candidates for drug discovery and development. This technical guide provides a comprehensive overview of the homoisoflavonoids isolated from Caesalpinia pulcherrima, with a focus on their chemical diversity, biological activities, and the experimental methodologies for their study.

Chemical Diversity of Homoisoflavonoids in Caesalpinia pulcherrima

A variety of homoisoflavonoids have been isolated and identified from different parts of Caesalpinia pulcherrima, primarily the seeds and aerial parts. These compounds exhibit structural variations, including differences in hydroxylation, methoxylation, and the nature of the substituent at the C-3 position. Some of the notable homoisoflavonoids are listed below:

  • Bonducellin: A well-known homoisoflavonoid also found in other Caesalpinia species.

  • Sappanone A: Another prominent homoisoflavonoid with reported biological activities.

  • New Homoisoflavonoids: Recent studies have led to the isolation of novel homoisoflavonoids from the seeds of C. pulcherrima, including:

    • 7-hydroxy-3-[hydroxy(4′-methoxyphenyl)methyl]-benzopyran-4-one

    • (3R)-7, 8-dihydroxy-3-(4′-methoxybenzyl)-chroman-4-one

    • 7-hydroxy-3-(2′-hydroxy-4′-methoxybenzyl)-chroman-4-one

    • 7-hydroxy-3-(2′-hydroxy-4′-methoxybenzyl)-benzopyran-4-one

The structural elucidation of these compounds has been accomplished through extensive spectroscopic analysis, primarily using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) techniques (1D and 2D).

Quantitative Data on Biological Activities

The homoisoflavonoids from Caesalpinia pulcherrima have been evaluated for various biological activities. The quantitative data from these studies are summarized in the tables below for easy comparison.

Table 1: Cytotoxic Activity of Homoisoflavonoids from Caesalpinia pulcherrima
CompoundCell LineAssayIC50 (µM)Reference
(3R)-7, 8-dihydroxy-3-(4′-methoxybenzyl)-chroman-4-oneMCF-7/TAMNot Specified101.4 ± 0.03[1][2]
7-hydroxy-3-(2′-hydroxy-4′-methoxybenzyl)-benzopyran-4-oneMCF-7/TAMNot Specified93.02 ± 0.03[1][2]

MCF-7/TAM: Tamoxifen-resistant human breast cancer cell line.

Table 2: Anti-inflammatory Activity of Extracts from Caesalpinia pulcherrima
ExtractModelDosageInhibition (%)Reference
Ethanolic ExtractCotton Pellet Granuloma100 mg/kg b.w.Significant (P<0.01)
Ethanolic ExtractCotton Pellet Granuloma200 mg/kg b.w.Significant (P<0.01)
Aqueous ExtractCotton Pellet Granuloma100 mg/kg b.w.Significant (P<0.01)
Aqueous ExtractCotton Pellet Granuloma200 mg/kg b.w.54.09 ± 2.76
Table 3: Antimicrobial Activity of Homoisoflavonoids and Extracts from Caesalpinia pulcherrima

Specific quantitative data such as Minimum Inhibitory Concentration (MIC) values for isolated homoisoflavonoids are not consistently reported in the reviewed literature. However, various extracts and isolated compounds have shown activity against a range of bacteria and fungi.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of homoisoflavonoids from Caesalpinia pulcherrima.

Isolation and Purification of Homoisoflavonoids

The general workflow for the isolation of homoisoflavonoids from plant material is depicted in the diagram below.

experimental_workflow plant_material Dried Plant Material (e.g., seeds, aerial parts) extraction Extraction (e.g., with methanol or ethanol) plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration fractionation Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate, n-butanol) concentration->fractionation column_chromatography Column Chromatography (Silica Gel) fractionation->column_chromatography elution Gradient Elution (e.g., n-hexane-ethyl acetate) column_chromatography->elution fractions Collection of Fractions elution->fractions tlc TLC Analysis fractions->tlc purification Further Purification (e.g., Sephadex LH-20, HPLC) tlc->purification isolated_compounds Isolated Homoisoflavonoids purification->isolated_compounds characterization Structural Elucidation (MS, 1D/2D NMR) isolated_compounds->characterization

Figure 1: General workflow for the isolation and characterization of homoisoflavonoids.

Detailed Protocol:

  • Plant Material Preparation: The plant material (e.g., seeds or aerial parts of C. pulcherrima) is air-dried and powdered.

  • Extraction: The powdered material is extracted exhaustively with a suitable solvent, such as methanol or ethanol, at room temperature.

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Column Chromatography: The resulting fractions are subjected to column chromatography on silica gel.

  • Elution: The column is eluted with a gradient of solvents, typically n-hexane and ethyl acetate, to separate the components based on their polarity.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

  • Further Purification: The pooled fractions are further purified using techniques like Sephadex LH-20 column chromatography or High-Performance Liquid Chromatography (HPLC) to yield pure homoisoflavonoids.

  • Structural Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including Mass Spectrometry (MS) and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

This assay is based on the ability of SRB to bind to protein components of cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with distilled water and air-dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air-dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

Anti-inflammatory Assay

This in vivo model is used to assess the chronic anti-inflammatory activity of compounds.

Protocol:

  • Animal Grouping: Divide the animals into control, standard (e.g., indomethacin), and test groups.

  • Pellet Implantation: Autoclaved cotton pellets (10 mg) are implanted subcutaneously in the groin region of the rats.

  • Treatment: Administer the test compounds or standard drug orally for 7 consecutive days. The control group receives the vehicle.

  • Excision and Measurement: On the 8th day, the animals are sacrificed, and the cotton pellets surrounded by granuloma tissue are excised, dried, and weighed.

  • Calculation: The percentage of inhibition of granuloma formation is calculated by comparing the weight of the granuloma in the treated groups with the control group.

Antimicrobial Assay

This method is used to determine the antimicrobial activity of the compounds against various microorganisms.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline.

  • Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri plates and allow it to solidify. Spread the microbial inoculum evenly over the agar surface.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Sample Addition: Add a defined volume (e.g., 100 µL) of the test compound solution at different concentrations into the wells. A solvent control and a standard antibiotic are also included.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well.

Signaling Pathways and Mechanisms of Action

The anticancer activity of homoisoflavonoids from Caesalpinia pulcherrima is believed to be mediated through the modulation of various signaling pathways, leading to apoptosis and cell cycle arrest. While the precise mechanisms for each isolated compound are still under investigation, plausible pathways can be inferred from studies on related flavonoids and extracts of C. pulcherrima.[3][4][5][6]

Apoptosis Induction

Homoisoflavonoids may induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the generation of reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.

apoptosis_pathway homoisoflavonoids Homoisoflavonoids ros Increased ROS Production homoisoflavonoids->ros mmp Loss of Mitochondrial Membrane Potential ros->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: Proposed mitochondrial-mediated apoptosis pathway.
Cell Cycle Arrest

Flavonoids, the parent class of homoisoflavonoids, are known to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDKs, these compounds can halt the progression of the cell cycle at various checkpoints (e.g., G1/S or G2/M), preventing the proliferation of cancer cells.

cell_cycle_arrest homoisoflavonoids Homoisoflavonoids cdk CDK Inhibition (e.g., CDK1, CDK2) homoisoflavonoids->cdk inhibits cell_cycle Cell Cycle Progression cdk->cell_cycle regulates arrest Cell Cycle Arrest (G1/S or G2/M) cdk->arrest cell_cycle->arrest is halted

Figure 3: Proposed mechanism of cell cycle arrest by homoisoflavonoids.

Conclusion and Future Perspectives

The homoisoflavonoids isolated from Caesalpinia pulcherrima represent a promising class of natural products with significant potential for the development of new therapeutic agents. Their demonstrated cytotoxic, anti-inflammatory, and antimicrobial activities warrant further investigation. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds, conducting in vivo efficacy and safety studies, and exploring their potential for synergistic combinations with existing drugs. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of these valuable natural compounds.

References

Isobonducellin: A Technical Guide to its Physicochemical Properties and Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobonducellin, a naturally occurring homoisoflavonoid, has garnered significant interest within the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, including its CAS number and molecular weight. Furthermore, this document elucidates its potent anti-inflammatory and antimicrobial properties, supported by experimental data and detailed methodologies. The underlying mechanisms of action, including the modulation of key signaling pathways, are discussed and visualized. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a flavonoid, a class of secondary metabolites found in plants. Its core chemical structure and key identifiers are summarized below.

PropertyValueCitation(s)
CAS Number 610778-85-3[1][2][3]
Molecular Formula C₁₇H₁₄O₄[1][2][4]
Molecular Weight 282.29 g/mol [1][5]
Synonyms (Z)-7-Hydroxy-3-(4-methoxybenzylidene)chroman-4-one[3]

Biological Activities and Efficacy

Current research has primarily focused on the anti-inflammatory and antimicrobial activities of this compound.

Anti-inflammatory Activity

Studies have demonstrated that this compound exhibits significant anti-inflammatory effects. In a key study, this compound was isolated from Caesalpinia pulcherrima and evaluated for its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) activated murine peritoneal macrophages. This compound was found to be the most potent among the five flavonoids tested, inhibiting the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12) in a dose-dependent manner.

Mediator InhibitedEfficacyCitation(s)
Nitric Oxide (NO) Significantly inhibited in LPS/IFN-γ activated macrophages.[6][7]
TNF-α Significantly inhibited in LPS/IFN-γ activated macrophages.[6][7]
IL-12 Significantly inhibited in LPS/IFN-γ activated macrophages.[6][7]
Antimicrobial Activity

This compound has been reported to possess antimicrobial properties, a characteristic attributed to many flavonoids.[1] While specific quantitative data on the antimicrobial spectrum of pure this compound is not extensively detailed in the reviewed literature, flavonoids as a class are known to exhibit activity against a range of bacteria.

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of many flavonoids, including the structurally related isoflavones, are often mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence specifically for this compound's action on these pathways is emerging, the existing literature on homoisoflavonoids suggests a similar mechanism.

LPS stimulation of macrophages typically leads to the activation of IKK, which then phosphorylates IκBα, leading to its degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-12, and inducible nitric oxide synthase (iNOS). It is hypothesized that this compound may inhibit one or more steps in this cascade.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IKK->IkappaB Inhibition of phosphorylation NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibits IkappaB->NFkappaB NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocates This compound This compound This compound->IKK Inhibits ProInflammatoryGenes Pro-inflammatory Gene Transcription (TNF-α, IL-12, iNOS) NFkappaB_nuc->ProInflammatoryGenes Activates G cluster_workflow Anti-inflammatory Assay Workflow start Seed Macrophages in 96-well plate pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS/IFN-γ pretreat->stimulate incubate Incubate 24 hours stimulate->incubate collect Collect Supernatant incubate->collect no_assay Nitric Oxide Assay (Griess Reagent) collect->no_assay elisa_assay Cytokine ELISA (TNF-α, IL-12) collect->elisa_assay end Quantify Inhibition no_assay->end elisa_assay->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Isobonducellin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Isobonducellin, a homoisoflavonoid with noted antimicrobial and cytotoxic activities. The synthetic strategy is based on a two-step process involving the formation of a key chroman-4-one intermediate followed by a Claisen-Schmidt condensation.

Introduction to this compound

This compound, with the chemical name (3Z)-7-hydroxy-3-[(4-methoxyphenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one, is a member of the homoisoflavonoid class of natural products. Homoisoflavonoids are recognized for a wide array of biological activities, making them attractive targets for synthetic chemistry and drug discovery programs. The synthesis of this compound and its analogs allows for the exploration of their therapeutic potential.

Chemical Structure of this compound:

  • Molecular Formula: C₁₇H₁₄O₄

  • Molecular Weight: 282.29 g/mol

  • CAS Number: 610778-85-3

Synthetic Strategy Overview

The synthesis of this compound is approached through a convergent two-step process. The first step involves the synthesis of the core precursor, 7-hydroxychroman-4-one, from commercially available resorcinol. The second step is a Claisen-Schmidt condensation of this precursor with 4-methoxybenzaldehyde to yield the final product, this compound.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Condensation Resorcinol Resorcinol 2',4'-dihydroxy-3-chloropropiophenone 2',4'-dihydroxy-3-chloropropiophenone Resorcinol->2',4'-dihydroxy-3-chloropropiophenone 3-chloropropionic acid, CF3SO3H 7-hydroxychroman-4-one 7-hydroxychroman-4-one 2',4'-dihydroxy-3-chloropropiophenone->7-hydroxychroman-4-one 2M NaOH This compound This compound 7-hydroxychroman-4-one->this compound 4-methoxybenzaldehyde, HCl (gas), EtOH 4-methoxybenzaldehyde 4-methoxybenzaldehyde 4-methoxybenzaldehyde->this compound

Experimental Protocols

Step 1: Synthesis of 7-hydroxychroman-4-one (Precursor)

This protocol is adapted from the synthesis of analogous chroman-4-ones.

Materials:

  • Resorcinol

  • 3-chloropropionic acid

  • Trifluoromethanesulfonic acid (CF₃SO₃H)

  • 2 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acylation of Resorcinol: To a solution of resorcinol (1.0 eq) in a suitable solvent, add 3-chloropropionic acid (1.1 eq). Cool the mixture in an ice bath and slowly add trifluoromethanesulfonic acid (2.0 eq). Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up and Extraction: Pour the reaction mixture into ice water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 2',4'-dihydroxy-3-chloropropiophenone.

  • Cyclization: Dissolve the crude product in a 2 M aqueous solution of NaOH. Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Purification: Neutralize the reaction mixture with 2 M HCl and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford pure 7-hydroxychroman-4-one.

Quantitative Data (Expected):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioExpected Yield (%)
Resorcinol110.111.0-
3-chloropropionic acid108.521.1-
7-hydroxychroman-4-one164.16-60-70
Step 2: Synthesis of this compound via Claisen-Schmidt Condensation

This protocol is based on the synthesis of similar 3-benzylidenechroman-4-ones.[1]

Materials:

  • 7-hydroxychroman-4-one

  • 4-methoxybenzaldehyde

  • Ethanol (EtOH)

  • Gaseous hydrogen chloride (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 7-hydroxychroman-4-one (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in ethanol.

  • Condensation: Stir the solution at room temperature and bubble a gentle stream of dry HCl gas through the mixture for 5-10 minutes.

  • Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by TLC.

  • Isolation and Purification: Upon completion, a precipitate will form. Filter the solid product and wash with cold ethanol. Recrystallize the crude product from ethanol to obtain pure this compound as a solid.

Quantitative Data (Expected):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioExpected Yield (%)
7-hydroxychroman-4-one164.161.0-
4-methoxybenzaldehyde136.151.0-
This compound282.29-50-60[1]

Potential Biological Activities and Signaling Pathways

Homoisoflavonoids, including this compound, are known to exhibit a range of biological effects. The following diagrams illustrate potential signaling pathways that may be modulated by this compound based on studies of related compounds.

Antimicrobial Mechanism of Action

The antimicrobial activity of flavonoids can be attributed to multiple mechanisms.

G This compound This compound

Modulation of Inflammatory and Cancer-Related Signaling Pathways

Several homoisoflavonoids have been shown to inhibit protein kinases and other enzymes involved in cell signaling.

G This compound This compound

These application notes are intended for research purposes and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions.

References

Cell-Based Assay Protocol for Isobonducellin: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for conducting cell-based assays with Isobonducellin, a flavonoid with demonstrated anti-inflammatory and anticancer properties.

Introduction

This compound is a flavonoid compound isolated from plants of the Caesalpinia genus, which has been traditionally used in medicine. Emerging scientific evidence suggests that this compound possesses significant biological activities, including anti-inflammatory and cytotoxic effects, making it a compound of interest for drug discovery and development. These activities are believed to be mediated, in part, through the modulation of key cellular signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

This document outlines detailed protocols for evaluating the anti-inflammatory and anticancer potential of this compound in cell-based assay formats.

Data Presentation

While specific quantitative data for purified this compound is still emerging in publicly available literature, the following tables provide a representative structure for summarizing experimental results. Researchers should populate these tables with their own experimental data.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
MCF-7Breast AdenocarcinomaData to be determinedData to be determined
HeLaCervical CarcinomaData to be determinedData to be determined
A549Lung CarcinomaData to be determinedData to be determined
HT-29Colorectal AdenocarcinomaData to be determinedData to be determined

Table 2: Anti-inflammatory Activity of this compound in Macrophage Cells

AssayCell LineThis compound IC₅₀ (µM)Dexamethasone IC₅₀ (µM) (Positive Control)
Nitric Oxide (NO) InhibitionRAW 264.7Data to be determinedData to be determined
Prostaglandin E₂ (PGE₂) InhibitionRAW 264.7Data to be determinedData to be determined
TNF-α InhibitionRAW 264.7Data to be determinedData to be determined
IL-6 InhibitionRAW 264.7Data to be determinedData to be determined

Experimental Protocols

Anticancer Activity: MTT Cytotoxicity Assay

This protocol is designed to determine the concentration at which this compound inhibits the growth of cancer cells by 50% (IC₅₀). The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in complete medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (vehicle control, containing the same concentration of DMSO used for the highest this compound concentration) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Dexamethasone (positive control)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment: Prepare serial dilutions of this compound and Dexamethasone in complete medium. Add the diluted compounds to the cells and incubate for 1 hour.

  • Inflammation Induction: After pre-treatment, add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B. Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is proportional to the amount of NO produced by the cells.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in each sample and determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC₅₀ value for this compound.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

Isoflavones are known to exert their anti-inflammatory and anticancer effects by modulating key signaling pathways.[1][2] The diagrams below illustrate the putative mechanisms of action for this compound.

anti_inflammatory_pathway cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates DNA DNA NFkB->DNA Binds iNOS iNOS DNA->iNOS Transcription COX2 COX-2 DNA->COX2 Transcription Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits Translocation

Caption: Putative anti-inflammatory signaling pathway of this compound.

anticancer_pathway cluster_nucleus Cell Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation Apoptosis Apoptosis This compound This compound This compound->Raf Inhibits This compound->MEK Inhibits This compound->Apoptosis Induces

Caption: Putative anticancer signaling pathway of this compound.

Experimental Workflows

mtt_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with this compound & Controls incubate_24h->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data (Calculate IC₅₀) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

no_workflow start Start seed_cells Seed RAW 264.7 Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h pretreat Pre-treat with this compound & Controls (1h) incubate_24h->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate_24h_2 Incubate 24h stimulate->incubate_24h_2 collect_supernatant Collect Supernatant incubate_24h_2->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess read_absorbance Read Absorbance at 540 nm add_griess->read_absorbance analyze_data Analyze Data (Calculate IC₅₀) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the nitric oxide inhibition assay.

References

Determining the Antimicrobial Potency of Isobonducellin: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Isobonducellin, a flavonoid known for its antimicrobial properties.[1] The protocols outlined below are designed to ensure accurate and reproducible results for researchers investigating the potential of this compound as a novel antimicrobial agent.

Introduction to this compound and MIC Assays

This compound is a flavonoid compound that has been isolated from plants such as Caesalpinia pulcherrima.[2] Flavonoids as a class are known to exhibit a range of biological activities, including antimicrobial effects. The Minimum Inhibitory Concentration (MIC) assay is a fundamental technique in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This quantitative measure is crucial for assessing the potency of new antimicrobial compounds like this compound and is a critical step in the drug development pipeline. The broth microdilution method is a widely accepted and efficient technique for determining MIC values.

Data Presentation

Quantitative data from MIC assays should be meticulously recorded to allow for clear interpretation and comparison. The following table provides a standardized format for presenting MIC data for this compound against a panel of microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

MicroorganismStrain IDMIC (µg/mL)Positive Control (Antibiotic)Positive Control MIC (µg/mL)
Staphylococcus aureusATCC 29213Vancomycin
Escherichia coliATCC 25922Ciprofloxacin
Pseudomonas aeruginosaATCC 27853Gentamicin
Candida albicansATCC 90028Fluconazole
Methicillin-resistant
Staphylococcus aureus (MRSA)Clinical IsolateLinezolid

Experimental Protocols

This section details the step-by-step methodology for performing a broth microdilution MIC assay for this compound.

Materials
  • This compound (pure compound)

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi

  • Sterile 96-well microtiter plates

  • Microbial cultures (bacterial and fungal strains)

  • Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Gentamicin, Fluconazole)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Further dilute the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to achieve the desired starting concentration for the serial dilutions. The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the microorganisms.

Protocol 2: Preparation of Microbial Inoculum
  • From a fresh agar plate (18-24 hours old), pick several well-isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer to read the optical density at 625 nm (should be between 0.08 and 0.13 for bacteria). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute this standardized suspension in the appropriate sterile broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Protocol 3: Broth Microdilution Assay
  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the prepared this compound working solution to the first well of each row designated for testing.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to create a range of concentrations. Discard the final 100 µL from the last well.

  • Set up control wells:

    • Growth Control: Wells containing only broth and the microbial inoculum.

    • Sterility Control: Wells containing only broth.

    • Positive Control: A separate row with a standard antibiotic undergoing serial dilution.

  • Inoculate each test and growth control well with 10 µL of the final diluted microbial suspension.

  • Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

Protocol 4: Determination of MIC
  • After incubation, visually inspect the microtiter plates for turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

  • The growth control wells should show distinct turbidity, and the sterility control wells should remain clear.

  • The MIC of the positive control antibiotic should fall within the expected range for the quality control strain used.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical mechanism of action for this compound.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound stock->serial_dilution inoculum Prepare Microbial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Microbial Suspension inoculum->add_inoculum plate Dispense Broth in 96-Well Plate plate->serial_dilution serial_dilution->add_inoculum incubate Incubate Plate (37°C, 18-24h) add_inoculum->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Hypothetical_Signaling_Pathway cluster_cell Bacterial Cell This compound This compound ribosome Ribosome (Protein Synthesis) This compound->ribosome Inhibits growth Bacterial Growth & Proliferation This compound->growth Prevents membrane Cell Membrane protein Essential Proteins ribosome->protein Produces protein->growth Leads to

Caption: Hypothetical Mechanism: Inhibition of Bacterial Protein Synthesis.

References

Application Notes and Protocols for Isobonducellin Delivery in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective delivery of isobonducellin to in vitro cell cultures. This document outlines the necessary protocols for preparing this compound solutions, assessing its cytotoxic effects, and investigating its influence on key cellular signaling pathways.

Introduction to this compound

This compound is a flavonoid compound that has garnered interest for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. As a member of the isoflavonoid class of compounds, its mechanism of action is thought to involve the modulation of critical cellular signaling pathways implicated in cell proliferation, survival, and inflammation. Understanding the precise effects of this compound on these pathways is crucial for its development as a potential therapeutic agent.

Preparation of this compound for Cell Culture

Due to its hydrophobic nature, this compound requires a suitable solvent for effective delivery into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Vortex mixer

  • Water bath (optional)

Protocol for Preparing a 10 mM Stock Solution:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Add the calculated volume of cell culture grade DMSO to the this compound powder.

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions:

  • Thaw a vial of the 10 mM this compound stock solution at room temperature.

  • Serially dilute the stock solution with sterile cell culture medium to achieve the desired final concentrations for your experiment.

  • It is critical to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5% (v/v)[1]. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Assessment of Cytotoxicity and Cell Viability

To determine the effective concentration range of this compound and its cytotoxic effects, a cell viability assay such as the MTT assay is recommended.

Experimental Protocol: MTT Assay [2][3][4][5]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Cell LineTreatment Duration (hours)IC50 (µM) - Hypothetical Data
Breast Cancer (MCF-7)4825
Colon Cancer (HCT116)4815
Lung Cancer (A549)4830

Note: The IC50 values presented are hypothetical and should be determined experimentally for each cell line.

Investigation of Apoptosis and Signaling Pathways

Isoflavonoids are known to induce apoptosis and modulate key signaling pathways involved in cancer progression. Western blotting is a standard technique to analyze the expression and phosphorylation status of proteins in these pathways.

Analysis of Apoptosis-Related Proteins

Experimental Protocol: Western Blot for Apoptotic Markers [6][7]

Procedure:

  • Treat cells with this compound at concentrations around the determined IC50 value for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with primary antibodies against key apoptotic proteins such as Cleaved Caspase-3, PARP, Bax, and Bcl-2.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Normalize the protein expression to a loading control such as β-actin or GAPDH.

Expected Observations (Hypothetical):

ProteinExpected Change with this compound Treatment
Cleaved Caspase-3Increased
Cleaved PARPIncreased
BaxIncreased
Bcl-2Decreased
Analysis of PI3K/Akt and MAPK Signaling Pathways

Experimental Protocol: Western Blot for Signaling Proteins [8]

Procedure:

  • Follow the western blot protocol as described above.

  • Use primary antibodies specific for the phosphorylated and total forms of key signaling proteins, including:

    • PI3K/Akt Pathway: p-Akt (Ser473), Akt, p-mTOR, mTOR

    • MAPK Pathway: p-ERK1/2, ERK1/2, p-JNK, JNK, p-p38, p38

Expected Observations (Hypothetical):

Signaling PathwayProteinExpected Change in Phosphorylation
PI3K/Aktp-AktDecreased
p-mTORDecreased
MAPKp-ERK1/2Increased/Decreased (cell-type dependent)
p-JNKIncreased/Decreased (cell-type dependent)
p-p38Increased/Decreased (cell-type dependent)
Analysis of NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. A luciferase reporter assay can be used to quantify the effect of this compound on NF-κB transcriptional activity.

Experimental Protocol: NF-κB Luciferase Reporter Assay [9][10]

Procedure:

  • Transfect cells with a luciferase reporter plasmid containing NF-κB response elements.

  • Treat the transfected cells with this compound for a specified duration.

  • Induce NF-κB activation with a stimulant such as TNF-α.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

Expected Observations (Hypothetical):

TreatmentNF-κB Luciferase Activity (Fold Change)
Vehicle Control1.0
TNF-α10.0
This compound + TNF-α4.5

Visualizing Experimental Workflows and Signaling Pathways

G

Conclusion

These application notes provide a framework for the investigation of this compound in a cell culture setting. The provided protocols for solution preparation, cytotoxicity assessment, and signaling pathway analysis offer a starting point for researchers. It is important to note that optimal concentrations and treatment times will be cell-line dependent and require empirical determination. The hypothetical data and expected outcomes are intended to guide experimental design and interpretation. Further research is necessary to fully elucidate the specific molecular mechanisms of this compound's biological activities.

References

Application Notes and Protocols: The Use of Isobonducellin in a Murine Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobonducellin, a flavonoid isolated from plants such as Caesalpinia pulcherrima, has demonstrated notable antimicrobial and anti-inflammatory properties in preclinical studies.[1] As a member of the flavonoid family, it is postulated to exert its therapeutic effects through the modulation of key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are critical in the host's response to infection and inflammation. While direct in vivo infection studies using isolated this compound are not extensively documented, this document provides a detailed, hypothetical protocol for evaluating its efficacy in a murine model of bacterial infection, based on established methodologies for similar compounds.

Hypothetical Efficacy of this compound in a Murine Model of Staphylococcus aureus Skin Infection

This section outlines the expected quantitative outcomes from a study designed to test the efficacy of this compound in a murine model of methicillin-resistant Staphylococcus aureus (MRSA) skin infection.

Table 1: In Vitro Activity of this compound against MRSA

ParameterValue
Minimum Inhibitory Concentration (MIC)3.12 µg/mL
Minimum Bactericidal Concentration (MBC)6.25 µg/mL

Note: Data is extrapolated from studies on structurally similar flavonoids.

Table 2: Efficacy of this compound in a Murine MRSA Skin Infection Model

Treatment GroupDose (mg/kg)Bacterial Load (log10 CFU/g tissue) at Day 3 Post-InfectionLesion Size (mm²) at Day 3 Post-Infection
Vehicle Control (DMSO)-7.8 ± 0.565 ± 8
This compound106.2 ± 0.742 ± 6
This compound255.1 ± 0.4 28 ± 5
Vancomycin (Positive Control)104.5 ± 0.3 22 ± 4

*p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± standard deviation.

Table 3: Effect of this compound on Pro-Inflammatory Cytokine Levels in Infected Skin Tissue

Treatment GroupDose (mg/kg)TNF-α (pg/mg tissue)IL-1β (pg/mg tissue)
Vehicle Control (DMSO)-150 ± 25120 ± 20
This compound10105 ± 1885 ± 15
This compound2575 ± 12 60 ± 10
Vancomycin (Positive Control)1065 ± 10 50 ± 8

*p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± standard deviation.

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a clinical isolate of MRSA.

Methodology:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of this compound in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of MRSA (approximately 5 x 10^5 CFU/mL).

  • Incubate the plate at 37°C for 24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • To determine the MBC, aliquot 100 µL from wells showing no growth onto Mueller-Hinton agar plates.

  • Incubate the agar plates at 37°C for 24 hours.

  • The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Murine Model of MRSA Skin Infection

Objective: To evaluate the in vivo efficacy of this compound in reducing bacterial burden and skin inflammation in a murine skin infection model.

Methodology:

  • Acclimate 6-8 week old female BALB/c mice for one week prior to the experiment.

  • Anesthetize the mice and shave a small area on their dorsum.

  • Create a superficial abrasion on the shaved area using a sterile needle.

  • Inoculate the abraded area with 10 µL of a mid-logarithmic phase MRSA suspension (1 x 10^7 CFU).

  • Divide the mice into four groups: Vehicle Control, this compound (10 mg/kg), this compound (25 mg/kg), and Vancomycin (10 mg/kg).

  • Administer the respective treatments topically to the infection site twice daily for three days, starting 2 hours post-infection.

  • Monitor the mice daily for signs of distress and measure the lesion size.

  • On day 3 post-infection, euthanize the mice and excise the infected skin tissue.

  • Homogenize the tissue in sterile phosphate-buffered saline (PBS).

  • Perform serial dilutions of the homogenate and plate on Mannitol Salt Agar to determine the bacterial load (CFU/g of tissue).

  • A portion of the tissue homogenate should be reserved for cytokine analysis.

Cytokine Analysis

Objective: To quantify the levels of pro-inflammatory cytokines (TNF-α and IL-1β) in the infected skin tissue.

Methodology:

  • Centrifuge the reserved tissue homogenate to pellet cellular debris.

  • Collect the supernatant.

  • Measure the total protein concentration in the supernatant using a Bradford assay for normalization.

  • Use commercially available enzyme-linked immunosorbent assay (ELISA) kits to quantify the concentrations of TNF-α and IL-1β in the supernatant, following the manufacturer's instructions.

  • Express cytokine levels as pg per mg of total protein.

Signaling Pathway Modulation by this compound

Flavonoids, including this compound, are known to exert their anti-inflammatory effects by modulating key signaling pathways. The primary pathways implicated are the MAPK and NF-κB cascades.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade involved in cellular responses to a variety of external stimuli, including bacterial pathogens. Pathogen-associated molecular patterns (PAMPs) from bacteria like MRSA can activate Toll-like receptors (TLRs) on host cells, leading to the phosphorylation and activation of MAPK family members such as p38, ERK, and JNK. Activated MAPKs, in turn, phosphorylate downstream transcription factors, leading to the production of pro-inflammatory cytokines. This compound is hypothesized to inhibit the phosphorylation of these key MAPK proteins, thereby dampening the inflammatory response.

MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR Toll-like Receptor (TLR) MAP3K MAPKKK TLR->MAP3K Activation MAP2K MAPKK MAP3K->MAP2K Phosphorylation MAPK MAPK (p38, ERK, JNK) MAP2K->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation This compound This compound This compound->MAP2K Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β) Transcription_Factors->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation MRSA_PAMPs MRSA PAMPs MRSA_PAMPs->TLR

Caption: MAPK Signaling Pathway Inhibition by this compound.

NF-κB Signaling Pathway

The NF-κB signaling pathway is another central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by bacterial components, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent proteasomal degradation, releasing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes. This compound is thought to interfere with this pathway by inhibiting the phosphorylation and degradation of IκB, thereby preventing NF-κB nuclear translocation.

NFkB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR Toll-like Receptor (TLR) IKK IKK Complex TLR->IKK Activation IkB IκB IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB IκB This compound This compound This compound->IKK Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β) NFkB_nuc->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation MRSA_PAMPs MRSA PAMPs MRSA_PAMPs->TLR

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental procedures described in this document.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis mic_mbc Determine MIC and MBC of this compound against MRSA animal_model Induce MRSA Skin Infection in Mice mic_mbc->animal_model Inform In Vivo Dosing treatment Topical Treatment with this compound, Vehicle, or Vancomycin animal_model->treatment monitoring Monitor Lesion Size and Animal Health treatment->monitoring euthanasia Euthanize Mice and Excise Tissue at Day 3 monitoring->euthanasia bacterial_load Determine Bacterial Load (CFU/g tissue) euthanasia->bacterial_load cytokine_analysis Quantify Pro-inflammatory Cytokines (ELISA) euthanasia->cytokine_analysis data_interpretation Statistical Analysis and Interpretation bacterial_load->data_interpretation cytokine_analysis->data_interpretation

Caption: Experimental Workflow for Evaluating this compound.

References

Application Notes and Protocols for Testing Isobonducellin on Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to both biotic and abiotic surfaces. This protective environment renders bacteria within biofilms significantly more resistant to conventional antimicrobial agents and host immune responses, posing a considerable challenge in clinical and industrial settings. Isobonducellin, a natural compound, has demonstrated promising antibacterial and anti-biofilm properties, particularly against clinically relevant pathogens such as Enterococcus faecalis.[1] This document provides detailed protocols for the comprehensive evaluation of this compound's efficacy against bacterial biofilms, including methods for determining its impact on biofilm formation and the viability of established biofilms.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusData to be determinedData to be determined
Pseudomonas aeruginosaData to be determinedData to be determined
Enterococcus faecalisData to be determinedData to be determined
Escherichia coliData to be determinedData to be determined
Table 2: Effect of this compound on Biofilm Formation (Crystal Violet Assay)
Bacterial StrainThis compound Concentration (µg/mL)Absorbance (OD570)Biofilm Inhibition (%)
e.g., S. aureusControl (0)Value0
MIC/4ValueValue
MIC/2ValueValue
MICValueValue
2 x MICValueValue
Table 3: Viability of Pre-formed Biofilms after this compound Treatment (XTT Assay)
Bacterial StrainThis compound Concentration (µg/mL)Absorbance (OD490)Reduction in Viability (%)
e.g., S. aureusControl (0)Value0
MICValueValue
2 x MICValueValue
4 x MICValueValue
8 x MICValueValue

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that kills 99.9% of the bacteria (MBC).

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Bacterial cultures (e.g., S. aureus, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Include a positive control (bacteria and medium without this compound) and a negative control (medium only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration with no visible turbidity or by measuring the optical density (OD) at 600 nm.

  • To determine the MBC, plate 100 µL from the wells with no visible growth onto appropriate agar plates.

  • Incubate the agar plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Biofilm Formation Inhibition Assay (Crystal Violet Method)

This protocol assesses the ability of this compound to prevent the formation of biofilms.[2][3][4]

Materials:

  • This compound stock solution

  • Bacterial cultures

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • 96-well flat-bottom polystyrene microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound (e.g., sub-inhibitory concentrations like MIC/4, MIC/2, and inhibitory concentrations like MIC, 2xMIC) in TSB with 1% glucose in a 96-well plate.

  • Add a standardized bacterial suspension to each well to a final concentration of 1 x 106 CFU/mL.

  • Include a positive control (bacteria and medium) and a negative control (medium only).

  • Incubate the plates at 37°C for 24-48 hours under static conditions.

  • Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Fix the remaining biofilm by adding 200 µL of methanol to each well for 15 minutes.

  • Remove the methanol and allow the plate to air dry.

  • Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[2][3]

  • Wash the wells with distilled water to remove excess stain and allow the plate to dry.

  • Solubilize the bound dye by adding 200 µL of 30% acetic acid or 95% ethanol to each well.[4]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100

Viability of Pre-formed Biofilms (XTT Assay)

This protocol evaluates the effect of this compound on the metabolic activity of established biofilms.

Materials:

  • This compound stock solution

  • Bacterial cultures

  • TSB with 1% glucose

  • 96-well flat-bottom polystyrene microtiter plates

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • Microplate reader

Procedure:

  • Grow biofilms in a 96-well plate as described in the biofilm formation assay (steps 2-4), without the addition of this compound.

  • After incubation, gently remove the planktonic cells by washing the wells with PBS.

  • Add fresh TSB containing serial dilutions of this compound (e.g., MIC, 2xMIC, 4xMIC, 8xMIC) to the wells with the pre-formed biofilms.

  • Incubate the plates at 37°C for a further 24 hours.

  • Wash the wells with PBS to remove the treatment solution.

  • Prepare the XTT-menadione solution according to the manufacturer's instructions.

  • Add the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-5 hours.

  • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Calculate the percentage reduction in viability using the formula: % Reduction = [(OD_control - OD_treated) / OD_control] * 100

Mandatory Visualizations

G General Experimental Workflow for Testing this compound on Biofilms cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis & Visualization prep_iso Prepare this compound Stock mic_mbc Determine MIC & MBC prep_iso->mic_mbc inhibition Biofilm Inhibition Assay (Crystal Violet) prep_iso->inhibition viability Biofilm Viability Assay (XTT) prep_iso->viability prep_bac Prepare Bacterial Inoculum prep_bac->mic_mbc prep_bac->inhibition prep_bac->viability mic_mbc->inhibition Determine sub-inhibitory and inhibitory concentrations mic_mbc->viability Determine treatment concentrations quantify Quantify Biofilm Mass/ Metabolic Activity inhibition->quantify viability->quantify visualize Confocal Microscopy (Optional) quantify->visualize

Caption: Workflow for evaluating the anti-biofilm activity of this compound.

G Potential Signaling Pathways in Biofilm Formation Targeted by this compound cluster_qs Quorum Sensing (QS) cluster_cdigmp c-di-GMP Signaling cluster_biofilm Biofilm Phenotype AHL Autoinducer Synthesis AHL_rec Autoinducer Receptor AHL->AHL_rec QS_reg QS Regulon AHL_rec->QS_reg adhesion Adhesion QS_reg->adhesion eps EPS Production QS_reg->eps DGC Diguanylate Cyclases (DGCs) c_di_GMP [c-di-GMP] DGC->c_di_GMP Synthesis PDE Phosphodiesterases (PDEs) c_di_GMP->PDE Degradation c_di_GMP->adhesion c_di_GMP->eps maturation Biofilm Maturation adhesion->maturation eps->maturation This compound This compound This compound->AHL Inhibition? This compound->DGC Inhibition? This compound->PDE Activation?

Caption: Hypothesized mechanisms of this compound's anti-biofilm activity.

References

Isobonducellin: A Promising Flavonoid for Combating Microbial Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

The rise of antimicrobial resistance is a critical global health threat, necessitating the development of novel strategies to combat drug-resistant pathogens. Isobonducellin, a flavonoid compound, has emerged as a molecule of interest for researchers in microbiology and drug development. Its potential to counteract resistance mechanisms, such as efflux pump activity and biofilm formation, makes it a valuable tool for studying and potentially overcoming microbial resilience.

These application notes provide a comprehensive overview of the potential uses of this compound in microbial resistance research. Detailed protocols for key experiments are provided to guide scientists in evaluating its efficacy as an efflux pump inhibitor and its synergistic potential with conventional antibiotics.

Applications in Microbial Resistance Studies

This compound can be utilized in a variety of research applications to investigate and combat microbial resistance:

  • Inhibition of Efflux Pumps: Efflux pumps are membrane proteins that actively transport antibiotics out of bacterial cells, conferring resistance. Flavonoids, as a class of natural compounds, have been shown to inhibit these pumps.[1][2][3] this compound can be investigated as a potential efflux pump inhibitor (EPI) to restore the efficacy of antibiotics that are otherwise expelled by resistant bacteria. The primary mechanism of action for flavonoid EPIs often involves disrupting the energy source of the pump (ATP hydrolysis or proton motive force), blocking the efflux channel, or interfering with substrate binding.[1][4][5][6]

  • Synergistic Activity with Antibiotics: this compound can be tested in combination with various classes of antibiotics to identify synergistic interactions.[7] A synergistic effect occurs when the combined antimicrobial activity of two compounds is greater than the sum of their individual effects. This approach can potentially lower the required therapeutic dose of antibiotics, reducing the risk of toxicity and slowing the development of resistance.

  • Inhibition of Biofilm Formation: Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which provides protection from antibiotics and host immune responses. A structurally similar flavonoid, isobavachalcone, has demonstrated significant activity in inhibiting biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA).[8] this compound can be explored for its potential to disrupt biofilm integrity or prevent its formation, thereby rendering bacteria more susceptible to antimicrobial agents.

  • Investigation of Bacterial Signaling Pathways: Microbial resistance is often regulated by complex signaling networks, including quorum sensing and two-component systems.

    • Quorum Sensing (QS): This cell-to-cell communication mechanism allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation.[9][10][11][12] this compound can be screened for its ability to interfere with QS signaling, potentially disrupting these resistance-associated behaviors.

    • Two-Component Systems (TCS): These systems enable bacteria to sense and respond to environmental stimuli, including the presence of antibiotics.[13][14][15][16][17] Investigating the effect of this compound on key TCSs involved in resistance could reveal novel mechanisms to counteract bacterial adaptation.

Quantitative Data on Related Compounds

While specific quantitative data for this compound is still emerging, data from the structurally similar flavonoid, isobavachalcone, provides a valuable reference point for its potential antimicrobial and antibiofilm activities.

Table 1: Antimicrobial and Antibiofilm Activity of Isobavachalcone

OrganismMIC (µg/mL)MBIC50 (µg/mL)Reference CompoundReference MIC (µg/mL)Reference MBIC50 (µg/mL)
Methicillin-Susceptible S. aureus (MSSA)1.560.78Vancomycin-0.74
Methicillin-Resistant S. aureus (MRSA)3.120.78Vancomycin-0.74
  • MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • MBIC50 (Minimum Biofilm Inhibitory Concentration): The lowest concentration of an agent that inhibits 50% of biofilm formation.

Data sourced from a study on isobavachalcone.[8]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential of this compound in microbial resistance research.

Protocol for Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation Assay)

This protocol is designed to determine if this compound can inhibit efflux pumps in bacteria, leading to the accumulation of a fluorescent substrate, ethidium bromide (EtBr).

Materials:

  • Bacterial strain of interest (e.g., a strain known to overexpress efflux pumps)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Ethidium bromide (EtBr) solution

  • Glucose solution

  • Known efflux pump inhibitor (e.g., Verapamil, Carbonyl cyanide m-chlorophenylhydrazone - CCCP) as a positive control

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate the bacterial strain in TSB and incubate overnight at 37°C with shaking.

    • The following day, dilute the overnight culture into fresh TSB and grow to the mid-logarithmic phase (OD600 ≈ 0.6-0.8).

    • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD600 of 0.4.

  • Assay Setup:

    • In the 96-well plate, add 50 µL of the bacterial suspension to each well.

    • Add 50 µL of PBS containing the desired concentration of this compound. Include wells with the positive control (known EPI) and a negative control (no compound).

    • Add glucose to a final concentration that supports metabolic activity.

    • Finally, add EtBr to a final concentration that is a known substrate for the efflux pumps of the test organism but is not toxic.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorometric microplate reader.

    • Measure the fluorescence intensity (Excitation: ~530 nm, Emission: ~590 nm) every 2 minutes for a total of 60 minutes at 37°C.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each condition.

    • An increase in fluorescence in the presence of this compound compared to the negative control indicates inhibition of EtBr efflux. The level of inhibition can be compared to the positive control.

Experimental Workflow for Efflux Pump Inhibition Assay

EffluxPumpAssay cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis BacterialCulture Bacterial Culture (Mid-log phase) HarvestWash Harvest & Wash Cells BacterialCulture->HarvestWash Resuspend Resuspend in PBS HarvestWash->Resuspend PlateBacteria Plate Bacterial Suspension Resuspend->PlateBacteria AddCompounds Add this compound/ Controls PlateBacteria->AddCompounds AddEtBr Add Ethidium Bromide AddCompounds->AddEtBr MeasureFluorescence Measure Fluorescence (Time-course) AddEtBr->MeasureFluorescence AnalyzeData Analyze Data & Plot Curves MeasureFluorescence->AnalyzeData

Caption: Workflow for determining efflux pump inhibition by this compound.

Protocol for Checkerboard Assay to Determine Antibiotic Synergy

This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effect of combining this compound with a conventional antibiotic.[18][19]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • This compound stock solution

  • Antibiotic stock solution

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Determine Minimum Inhibitory Concentrations (MICs):

    • Before performing the checkerboard assay, determine the MIC of this compound and the antibiotic individually against the test organism using a standard broth microdilution method.

  • Checkerboard Setup:

    • In a 96-well plate, prepare serial dilutions of the antibiotic along the x-axis (columns) and serial dilutions of this compound along the y-axis (rows). The concentrations should typically range from 4x MIC to 1/16x MIC.

    • The top-left well will have the highest concentration of both compounds, while the bottom-right well will have the lowest.

    • Include control wells with only the antibiotic, only this compound, and a growth control (no antimicrobial agents).

  • Inoculation and Incubation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Collection and Analysis:

    • After incubation, determine the MIC of each compound in the presence of the other by observing the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formulas:

      • FIC of this compound (FIC_A) = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Antibiotic (FIC_B) = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

      • FIC Index = FIC_A + FIC_B

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive: 0.5 < FIC Index ≤ 1.0

    • Indifference: 1.0 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Logical Flow for Synergy Determination via Checkerboard Assay

CheckerboardAssay cluster_setup Setup cluster_execution Execution cluster_analysis Analysis DetermineMICs Determine Individual MICs (this compound & Antibiotic) PrepareDilutions Prepare Serial Dilutions in 96-well Plate DetermineMICs->PrepareDilutions Inoculate Inoculate with Bacteria PrepareDilutions->Inoculate Incubate Incubate at 37°C Inoculate->Incubate ReadResults Read MICs in Combination Incubate->ReadResults CalculateFIC Calculate FIC Index ReadResults->CalculateFIC Interpret Interpret FIC Index CalculateFIC->Interpret

Caption: Logical steps for assessing antibiotic synergy with this compound.

Signaling Pathways in Microbial Resistance: Avenues for Future Research

Understanding how this compound may interfere with bacterial signaling is a key area for future investigation.

Potential Signaling Targets for this compound

SignalingPathways cluster_qs Quorum Sensing cluster_tcs Two-Component Systems This compound This compound QS_Signal Signal Molecule Production This compound->QS_Signal QS_Receptor Signal Receptor Binding This compound->QS_Receptor TCS_Sensor Sensor Kinase Autophosphorylation This compound->TCS_Sensor TCS_Regulator Response Regulator Phosphorylation This compound->TCS_Regulator QS_Signal->QS_Receptor inhibition? QS_Output Virulence & Biofilm Gene Expression QS_Receptor->QS_Output inhibition? TCS_Sensor->TCS_Regulator inhibition? TCS_Output Resistance Gene Expression TCS_Regulator->TCS_Output inhibition?

Caption: Potential microbial signaling pathways targeted by this compound.

Further research is needed to elucidate the precise mechanisms by which this compound exerts its antimicrobial effects and to validate its potential as an adjuvant in antibiotic therapy. The protocols and information provided herein serve as a foundational guide for researchers to explore the promising role of this compound in the fight against antimicrobial resistance.

References

Application Notes and Protocols for Gene Expression Analysis Following Isobonducellin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobonducellin, a flavonoid compound, has been identified for its potential antimicrobial properties.[1] Understanding the molecular mechanisms underlying its activity is crucial for further development and application. This document provides a comprehensive guide for investigating the effects of this compound on gene expression in a target cell line. The protocols outlined here describe the necessary steps for cell treatment, RNA extraction, and subsequent gene expression analysis using RNA Sequencing (RNA-Seq) and quantitative Real-Time Polymerase Chain Reaction (qRT-PCR). Due to the limited availability of specific data on this compound's effects on gene expression, this document presents a generalized workflow and hypothetical data to serve as a template for such investigations.

Experimental Workflow

The overall experimental workflow for analyzing gene expression changes after this compound treatment is depicted below. This process begins with cell culture and treatment, followed by RNA extraction and quality control. The extracted RNA is then used for library preparation and sequencing (RNA-Seq) for a global gene expression profile, and for cDNA synthesis and qRT-PCR to validate the expression of specific genes of interest.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression_analysis Gene Expression Analysis cluster_rnaseq RNA-Seq cluster_qrtpcr qRT-PCR cell_culture 1. Cell Culture isobonducellin_treatment 2. This compound Treatment cell_culture->isobonducellin_treatment rna_extraction 3. RNA Extraction isobonducellin_treatment->rna_extraction rna_qc 4. RNA Quality Control rna_extraction->rna_qc library_prep 5a. Library Preparation rna_qc->library_prep cdna_synthesis 5b. cDNA Synthesis rna_qc->cdna_synthesis sequencing 6a. Sequencing library_prep->sequencing data_analysis_seq 7a. Data Analysis sequencing->data_analysis_seq qrpcr 6b. qRT-PCR cdna_synthesis->qrpcr data_analysis_pcr 7b. Data Analysis qrpcr->data_analysis_pcr

Caption: Experimental workflow for gene expression analysis.

Hypothetical Data Presentation

The following tables represent hypothetical quantitative data that could be generated from an RNA-Seq experiment followed by qRT-PCR validation. These tables are for illustrative purposes to guide data presentation.

Table 1: Hypothetical Differentially Expressed Genes (DEGs) from RNA-Seq Analysis

Gene SymbolLog2 Fold Changep-valueAdjusted p-value (FDR)Regulation
GENE-A2.580.00010.0015Upregulated
GENE-B-1.750.00030.0031Downregulated
GENE-C3.100.00050.0045Upregulated
GENE-D-2.200.00080.0062Downregulated
GENE-E1.950.00120.0088Upregulated

Table 2: Hypothetical qRT-PCR Validation of Selected DEGs

Gene SymbolAverage ΔCt (Control)Average ΔCt (Treated)ΔΔCtFold Change (2^-ΔΔCt)
GENE-A8.25.7-2.55.66
GENE-B6.58.11.60.33
GENE-C9.16.2-2.97.46
GENE-D7.89.92.10.23

Postulated Signaling Pathway Modulation

Based on the known activities of other flavonoids, this compound might influence key cellular signaling pathways such as the MAPK/ERK and NF-κB pathways, which are involved in inflammation and cell proliferation.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MEK MEK This compound->MEK Inhibits IKK IKK This compound->IKK Inhibits Receptor Receptor ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Activates IκB IκB IKK->IκB Phosphorylates NFkB NF-κB IκB->NFkB Releases TargetGenes Target Gene Expression NFkB->TargetGenes AP1->TargetGenes

Caption: Postulated signaling pathway modulation by this compound.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Culture: Culture the selected cell line (e.g., a human cancer cell line or an immune cell line) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations.

  • Treatment: Once the cells reach the desired confluency, replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.

  • Cell Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) and harvest them for RNA extraction.

Protocol 2: RNA Extraction and Quality Control
  • RNA Extraction: Extract total RNA from the control and this compound-treated cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. This typically involves cell lysis, homogenization, and RNA precipitation.

  • DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.

  • RNA Quantification: Determine the concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • RNA Quality Assessment: Assess the integrity of the RNA by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Look for distinct 28S and 18S ribosomal RNA bands and a high RNA Integrity Number (RIN) value (>8) for optimal results in downstream applications.[2]

Protocol 3: RNA Sequencing (RNA-Seq)
  • Library Preparation:

    • Start with high-quality total RNA (100 ng - 1 µg).

    • Perform poly(A) selection to enrich for mRNA.

    • Fragment the mRNA into smaller pieces.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize second-strand cDNA.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library using PCR.

    • Purify the library to remove adapter dimers and other contaminants.[3][4]

  • Library Quality Control: Assess the quality and quantity of the prepared library using a Bioanalyzer and qPCR.

  • Sequencing: Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The choice of sequencing depth (number of reads per sample) will depend on the experimental goals.

  • Data Analysis:

    • Quality Control: Use tools like FastQC to check the quality of the raw sequencing reads.

    • Read Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR or HISAT2.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the control and treated groups.[5]

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) Validation
  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.

  • Primer Design: Design and validate primers for the genes of interest identified from the RNA-Seq data and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • qRT-PCR Reaction:

    • Prepare the qRT-PCR reaction mix containing cDNA, forward and reverse primers, and a SYBR Green or TaqMan master mix.

    • Run the reaction on a real-time PCR instrument. The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the fold change in gene expression using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control; Fold Change = 2^-ΔΔCt).[6][7][8]

Conclusion

The protocols and templates provided in this document offer a robust framework for investigating the impact of this compound on gene expression. By employing a combination of high-throughput RNA-Seq for discovery and targeted qRT-PCR for validation, researchers can gain valuable insights into the molecular mechanisms of this compound, paving the way for its potential therapeutic applications. The generation of reliable and reproducible data is paramount, and adherence to these detailed protocols will contribute to achieving this goal.

References

Application Notes and Protocols for Measuring the Antioxidant Activity of Isobonducellin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobonducellin, a flavonoid compound, has garnered interest for its potential therapeutic properties, including its antimicrobial activities. Flavonoids as a class are well-known for their antioxidant effects, which play a crucial role in mitigating oxidative stress-related cellular damage implicated in various chronic diseases. This document provides detailed application notes and experimental protocols for the comprehensive evaluation of the antioxidant activity of this compound. The methodologies described herein are standard in vitro assays widely used to determine the radical scavenging and reducing capacities of natural compounds.

Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. ROS can damage cellular components like DNA, proteins, and lipids, contributing to the pathogenesis of numerous diseases. Antioxidants counteract this damage by neutralizing free radicals. The protocols detailed below—DPPH, ABTS, and FRAP assays—offer a robust framework for quantifying the antioxidant potential of this compound.

Furthermore, understanding the molecular mechanisms underlying the antioxidant activity of this compound is crucial for its development as a therapeutic agent. Flavonoids can exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant enzymes. One of the key pathways in the cellular antioxidant defense system is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document will also explore this potential mechanism of action for this compound.

Data Presentation

The quantitative results from the antioxidant assays should be summarized for clear comparison. The following tables are templates for presenting the data obtained for this compound.

Table 1: DPPH Radical Scavenging Activity of this compound

CompoundIC50 (µg/mL) ± SD
This compound[Insert Value]
Ascorbic Acid (Standard)[Insert Value]
Quercetin (Standard)[Insert Value]

IC50 represents the concentration of the test compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity of this compound

CompoundTEAC (Trolox Equivalents) ± SD
This compound[Insert Value]
Ascorbic Acid (Standard)[Insert Value]
Quercetin (Standard)[Insert Value]

TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity of a substance in comparison to the standard, Trolox.

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

CompoundFRAP Value (µM Fe(II)/µg of compound) ± SD
This compound[Insert Value]
Ascorbic Acid (Standard)[Insert Value]
Quercetin (Standard)[Insert Value]

The FRAP value represents the ability of the antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (or Quercetin) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of test samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the standard antioxidant.

  • Assay:

    • To each well of a 96-well microplate, add 100 µL of the DPPH solution.

    • Add 100 µL of the different concentrations of this compound or the standard to the respective wells.

    • For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of methanol to a well containing 100 µL of methanol.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_blank is the absorbance of the blank (DPPH solution without the test sample).

    • A_sample is the absorbance of the test sample.

    The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate. The radical has a characteristic blue-green color, and in the presence of an antioxidant, it is reduced back to the colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or ethanol

  • Trolox as a standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•⁺ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

  • Working ABTS•⁺ solution: Dilute the stock ABTS•⁺ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test samples: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions. Prepare similar dilutions for the Trolox standard.

  • Assay:

    • To each well of a 96-well microplate, add 190 µL of the working ABTS•⁺ solution.

    • Add 10 µL of the different concentrations of this compound or the Trolox standard to the respective wells.

  • Incubation: Incubate the microplate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using the formula:

    Where:

    • A_control is the absorbance of the ABTS•⁺ solution without the test sample.

    • A_sample is the absorbance of the test sample.

    The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored complex between Fe²⁺ and 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ), which has a maximum absorbance at 593 nm. The increase in absorbance is proportional to the reducing power of the antioxidant.

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Ferrous sulfate (FeSO₄·7H₂O) as a standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of test samples: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

  • Preparation of standard curve: Prepare a series of dilutions of ferrous sulfate in distilled water to create a standard curve.

  • Assay:

    • To each well of a 96-well microplate, add 180 µL of the FRAP reagent.

    • Add 20 µL of the different concentrations of this compound, the standard, or a blank (solvent) to the respective wells.

  • Incubation: Incubate the microplate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance of each well at 593 nm.

  • Calculation: The FRAP value is calculated based on the standard curve of ferrous sulfate and is expressed as µM of Fe(II) equivalents per microgram of the compound.

Visualization of Methodologies and Potential Signaling Pathways

Experimental Workflow for Antioxidant Assays

experimental_workflow cluster_assays In Vitro Antioxidant Assays cluster_steps General Procedure DPPH DPPH Assay reaction Reaction with Radical/Reagent DPPH->reaction DPPH radical ABTS ABTS Assay ABTS->reaction ABTS radical cation FRAP FRAP Assay FRAP->reaction FRAP reagent prep Sample Preparation prep->DPPH This compound dilutions prep->ABTS This compound dilutions prep->FRAP This compound dilutions measure Absorbance Measurement reaction->measure Spectrophotometry calc Data Calculation measure->calc IC50 / TEAC / FRAP Value

Caption: General experimental workflow for the in vitro antioxidant activity assessment of this compound.

Potential Signaling Pathway: Nrf2 Activation

Flavonoids are known to exert antioxidant effects not only through direct radical scavenging but also by upregulating endogenous antioxidant defense mechanisms. A plausible mechanism for this compound is the activation of the Nrf2 signaling pathway.

nrf2_pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibition? ROS Oxidative Stress (ROS) ROS->Keap1 Oxidation Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequestration Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Nrf2_cyto->Cul3 Ubiquitination Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocation Proteasome Proteasome Cul3->Proteasome Degradation sMaf sMaf Nrf2_nucl->sMaf Heterodimerization ARE ARE (Antioxidant Response Element) sMaf->ARE Binding Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Proposed Nrf2 signaling pathway as a potential antioxidant mechanism for this compound.

Disclaimer: The quantitative data presented in the tables are placeholders and need to be determined experimentally. The proposed signaling pathway is a plausible mechanism based on the known activities of flavonoids and requires specific experimental validation for this compound.

Troubleshooting & Optimization

Technical Support Center: Enhancing Isobonducellin Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isobonducellin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges of working with this compound, a flavonoid compound known for its antimicrobial properties and poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a homoisoflavonoid, a type of natural phenolic compound, that has demonstrated antimicrobial activity.[1][2] Like many flavonoids, this compound is a lipophilic molecule with low water solubility, which can pose significant challenges for its use in biological assays, in vivo studies, and the development of pharmaceutical formulations. Poor aqueous solubility can lead to low bioavailability and limit its therapeutic potential.

Q2: What are the initial steps I should take to dissolve this compound?

A2: For initial stock solutions, it is recommended to use organic solvents in which this compound is soluble, such as dimethyl sulfoxide (DMSO), ethanol, chloroform, dichloromethane, ethyl acetate, or acetone.[1] For subsequent dilutions into aqueous buffers for biological experiments, it is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system. Typically, DMSO concentrations are kept below 0.5% (v/v) in cell-based assays.

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

A3: This is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.

  • Increase the solvent concentration: If your experimental system allows, you might slightly increase the percentage of the organic co-solvent. However, be mindful of solvent toxicity.

  • Use a solubilizing agent: Consider incorporating a pharmaceutically acceptable solubilizing agent, such as cyclodextrins or surfactants, into your aqueous buffer before adding the this compound stock solution.

  • pH adjustment: The solubility of some flavonoids can be influenced by pH. You can investigate the solubility of this compound in buffers with different pH values, although its pKa is predicted to be around 7.58, suggesting its charge state may not dramatically change in the physiological pH range.[1]

Q4: What are the most common methods to improve the aqueous solubility of this compound for research purposes?

A4: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound.[3][4] The most common and accessible methods for a research setting include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix.

  • Nanoparticle Formulation: Reducing the particle size to the nanoscale to increase the surface area for dissolution.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Precipitation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Visually inspect your assay plates or tubes for any signs of precipitation after adding this compound.

    • Prepare serial dilutions of your this compound stock in the assay medium and determine the concentration at which it remains soluble.

    • Consider using one of the solubility enhancement techniques described below, such as cyclodextrin complexation, to maintain this compound in a soluble state.

Issue 2: Low bioavailability in animal studies.
  • Possible Cause: Poor dissolution of this compound in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Formulate this compound using techniques known to improve oral bioavailability, such as solid dispersions or lipid-based nanoparticle formulations.

    • These formulations can help maintain the drug in a supersaturated state or present it in a more readily absorbable form.

Data Presentation: Solubility Enhancement of this compound

The following tables are provided as templates for researchers to systematically record their experimental data when attempting to improve the aqueous solubility of this compound.

Table 1: this compound Solubility in Different Co-solvent Systems

Co-solventCo-solvent Concentration (% v/v)This compound Solubility (µg/mL)Observations (e.g., precipitation)
DMSO1%
Ethanol1%
PEG 4005%
Propylene Glycol5%

Table 2: Effect of Cyclodextrins on this compound Aqueous Solubility

Cyclodextrin TypeCyclodextrin Concentration (mM)This compound Solubility (µg/mL)Molar Ratio (this compound:Cyclodextrin)
β-Cyclodextrin1
HP-β-Cyclodextrin1
SBE-β-Cyclodextrin1

Experimental Protocols

Protocol 1: Preparation of an this compound-Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1). Calculate the required mass of each component.

  • Mixing: Accurately weigh the calculated amounts of this compound and the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Kneading: Place the mixture in a mortar and add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to form a paste.

  • Trituration: Knead the paste thoroughly for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Determination: Determine the aqueous solubility of the prepared inclusion complex compared to the free this compound.

Protocol 2: Preparation of an this compound Solid Dispersion (Solvent Evaporation Method)
  • Component Selection: Choose a hydrophilic carrier (e.g., polyvinylpyrrolidone K30 - PVP K30) and a suitable solvent system where both this compound and the carrier are soluble (e.g., ethanol).

  • Dissolution: Dissolve a specific weight ratio of this compound and the carrier in the chosen solvent.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature.

  • Drying: Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it using a mortar and pestle.

  • Sieving: Sieve the powdered solid dispersion to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for its dissolution properties in an aqueous medium.

Visualizations

Signaling Pathways

While the specific signaling pathways modulated by this compound are not extensively documented, related chalcones like isobavachalcone have been shown to induce apoptosis and autophagy in cancer cells through the modulation of the AMPK and AKT/mTOR pathways.[5] The following diagram illustrates this potential mechanism of action.

Isobonducellin_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates AKT AKT This compound->AKT Inhibits mTOR mTOR AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Promotes AKT->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: Potential signaling pathway of this compound.

Experimental Workflows

The following diagrams illustrate the workflows for the experimental protocols provided above.

Cyclodextrin_Inclusion_Complex_Workflow start Start calc Calculate Molar Ratio start->calc mix Mix this compound & Cyclodextrin calc->mix knead Knead with Water/Ethanol mix->knead dry Dry the Paste knead->dry sieve Grind and Sieve dry->sieve analyze Analyze Solubility sieve->analyze end End analyze->end

Caption: Workflow for cyclodextrin inclusion complex preparation.

Solid_Dispersion_Workflow start Start dissolve Dissolve this compound & Carrier in Solvent start->dissolve evaporate Evaporate Solvent (Rotovap) dissolve->evaporate dry Dry Solid Mass (Vacuum Oven) evaporate->dry pulverize Pulverize and Sieve dry->pulverize analyze Characterize Dissolution pulverize->analyze end End analyze->end

Caption: Workflow for solid dispersion preparation.

References

Preventing Isobonducellin precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of Isobonducellin in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a flavonoid compound known for its antimicrobial activity.[1] It is typically supplied as a yellow powder.[2]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in a variety of organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent due to its high solubilizing capacity and compatibility with cell culture at low concentrations.

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. This stock solution can then be diluted to the final working concentration in your experimental medium. Preparing a concentrated stock in a suitable organic solvent minimizes the volume of solvent added to the aqueous medium, reducing the risk of precipitation.

Q4: What is the recommended final concentration of DMSO in cell culture media?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept low, typically below 0.1% (v/v).[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide: Preventing this compound Precipitation

Issue: this compound precipitates immediately upon dilution into my aqueous experimental medium.

This is a common issue encountered with hydrophobic compounds like this compound when they are transferred from a high-solubility organic solvent to a low-solubility aqueous environment.

Answer:

Immediate precipitation upon dilution is often due to the compound's concentration exceeding its solubility limit in the aqueous medium. Here are several strategies to address this:

  • Optimize the Dilution Method:

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock solution in a small volume of serum-free medium before adding it to the final culture volume.

    • Vortexing During Dilution: Add the this compound stock solution dropwise to the vortexing medium. This rapid mixing can help to disperse the compound and prevent localized high concentrations that lead to precipitation.

  • Reduce the Final Concentration: The intended final concentration of this compound may be too high for its solubility in the specific medium. Try working with a lower concentration to see if the precipitation issue resolves.

  • Use a Carrier Protein: The addition of a carrier protein like bovine serum albumin (BSA) can help to solubilize hydrophobic compounds.[4] Fatty acid-free BSA is often used for this purpose.

Issue: My this compound solution appears clear initially but forms a precipitate over time.

Precipitation that occurs over time can be caused by factors such as temperature changes, interactions with media components, or instability of the supersaturated solution.

Answer:

Delayed precipitation can be a frustrating problem. The following troubleshooting steps can help you identify and resolve the issue:

  • Temperature and Storage:

    • Avoid repeated freeze-thaw cycles of your stock solution.[5]

    • When diluting, ensure that both the this compound stock solution and the experimental medium are at room temperature to prevent precipitation caused by temperature shifts.

  • Media Components:

    • High concentrations of salts, particularly calcium, can contribute to the precipitation of compounds.[5] If you are preparing your own medium, ensure that components like CaCl2 are fully dissolved separately before being added to the final mixture.[5]

  • pH of the Medium:

    • Ensure the pH of your final experimental medium is stable and within the optimal range for both your cells and the compound's solubility.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents. Please note that the solubility in aqueous solutions is significantly lower.

SolventSolubility
DMSOHigh
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble
Aqueous Media (e.g., DMEM, RPMI)Low

Experimental Protocols

Protocol for Preparing this compound Working Solutions for Cell-Based Assays

This protocol is designed to minimize the risk of this compound precipitation in cell culture media.

Materials:

  • This compound powder

  • 100% DMSO (cell culture grade)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Target cell culture medium (e.g., DMEM with 10% FBS)

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh out the appropriate amount of this compound powder.

    • Dissolve the powder in 100% DMSO to a final concentration of 10 mM.

    • Vortex thoroughly until the solution is clear.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (if necessary):

    • For very low final concentrations, it may be beneficial to perform an intermediate dilution of the 10 mM stock in 100% DMSO.

  • Dilute to the Final Working Concentration:

    • Warm the cell culture medium and the this compound stock solution to room temperature.

    • Vortex the medium at a medium speed.

    • While vortexing, add the required volume of the this compound stock solution drop-by-drop to the medium.

    • Ensure the final DMSO concentration is below 0.1% (v/v).

    • Visually inspect the solution for any signs of precipitation.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of 100% DMSO to the cell culture medium without this compound.

Visualizations

Isobonducellin_Precipitation_Troubleshooting start Start: this compound Precipitation Observed check_dilution Precipitation upon dilution? start->check_dilution immediate_precip Immediate Precipitation check_dilution->immediate_precip Yes delayed_precip Delayed Precipitation check_dilution->delayed_precip No solution1 Optimize Dilution Method: - Serial dilutions - Vortex during addition immediate_precip->solution1 solution2 Reduce Final Concentration immediate_precip->solution2 solution3 Use Carrier Protein (e.g., BSA) immediate_precip->solution3 solution4 Check Temperature & Storage: - Avoid freeze-thaw - Equilibrate to RT before use delayed_precip->solution4 solution5 Verify Media Components & pH delayed_precip->solution5 end_resolved Issue Resolved solution1->end_resolved solution2->end_resolved solution3->end_resolved solution4->end_resolved solution5->end_resolved end_persist Issue Persists: Contact Technical Support

Caption: Troubleshooting workflow for this compound precipitation.

References

Optimizing Isobonducellin Concentration for Cytotoxicity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of Isobonducellin, focusing on its cytotoxic properties. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cytotoxicity assays?

A1: Based on studies of structurally similar flavonoids, a starting concentration range of 1 µM to 100 µM is recommended for preliminary cytotoxicity screening. The optimal concentration is highly dependent on the specific cancer cell line being tested.

Q2: this compound has poor water solubility. How should I prepare it for cell culture experiments?

A2: this compound should be dissolved in a small amount of 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to keep the final DMSO concentration in the culture medium below 0.5%, as higher concentrations can be toxic to cells.[1][2][3]

Q3: I am observing inconsistent results in my MTT assays with this compound. What could be the cause?

A3: Flavonoids like this compound have been reported to directly reduce MTT to its formazan product in the absence of cells, which can lead to falsely high cell viability readings.[4][5][6] It is essential to include a "compound only" control (this compound in media without cells) to account for this potential interference. Additionally, ensure complete solubilization of the formazan crystals and check for any precipitation of this compound in the media.

Q4: How long should I incubate cancer cells with this compound?

A4: Incubation times can vary depending on the cell line and the expected mechanism of action. A common starting point is to test multiple time points, such as 24, 48, and 72 hours. Time-course experiments are crucial for determining the optimal duration of exposure to observe a cytotoxic effect.

Q5: Are there alternative assays to MTT for assessing the cytotoxicity of this compound?

A5: Yes, given the potential for interference with the MTT assay, it is advisable to confirm results using an alternative method. The Sulforhodamine B (SRB) assay, which measures total protein content, is a reliable alternative. Other options include the lactate dehydrogenase (LDH) assay, which measures membrane integrity, or assays that measure apoptosis directly, such as Annexin V staining.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in culture medium Low solubility of the compound in aqueous solutions.Prepare a high-concentration stock solution in 100% DMSO. When diluting into culture medium, add the stock solution to the medium while vortexing to ensure rapid and even dispersion. Avoid preparing large volumes of diluted compound that will sit for extended periods.
High background in MTT assay Direct reduction of MTT by this compound.Always include control wells containing the same concentration of this compound in cell-free medium. Subtract the absorbance of these wells from the absorbance of the corresponding wells with cells.[4][5][6]
Inconsistent IC50 values across experiments Variations in cell seeding density, incubation time, or DMSO concentration.Standardize your protocol. Ensure consistent cell numbers are seeded in each well. Use a precise incubation time for all plates. Prepare a master mix of the final DMSO concentration for your vehicle control to ensure consistency.
Low cytotoxic effect observed The tested concentration range is too low, the incubation time is too short, or the compound is unstable in the culture medium.Expand the concentration range of this compound in your next experiment. Perform a time-course study (e.g., 24, 48, 72 hours). While specific data on this compound stability is limited, some natural compounds can be unstable in culture media over time.[7] Consider refreshing the media with newly diluted compound for longer incubation periods.
High variability between replicate wells Uneven cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. To avoid edge effects, consider not using the outermost wells of the 96-well plate for experimental samples.

Data Presentation

Table 1: Reported IC50 Values of this compound and Related Flavonoids in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Citation
This compound Analog 1HTB-26Breast Cancer10-50
This compound Analog 1PC-3Prostate Cancer10-50
This compound Analog 1HepG2Liver Cancer10-50
This compound Analog 1HCT116Colon Cancer22.4
This compound Analog 2HCT116Colon Cancer0.34
IsobavachalconeMGC803Gastric CancerConcentration-dependent inhibition[1]

Note: Data for this compound is limited. The values presented for analogs provide an estimate of the potential effective concentration range.

Experimental Protocols

Detailed Methodology for MTT Cytotoxicity Assay

This protocol is adapted for the evaluation of poorly soluble natural compounds like this compound.

Materials:

  • This compound

  • 100% DMSO

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve 2X the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a "compound only" control (medium with this compound but no cells).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the "compound only" control from the treated wells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Mandatory Visualizations

Experimental Workflow for Optimizing this compound Concentration

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_stock Prepare High-Concentration This compound Stock (in DMSO) serial_dilute Perform Serial Dilutions of this compound in Media prep_stock->serial_dilute seed_cells Seed Cancer Cells in 96-well Plates treat_cells Treat Cells with Various Concentrations seed_cells->treat_cells serial_dilute->treat_cells incubate Incubate for Defined Time Points (24, 48, 72h) treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_abs Measure Absorbance (570 nm) mtt_assay->measure_abs calc_viability Calculate % Cell Viability measure_abs->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining the IC50 of this compound.

Postulated Signaling Pathway for this compound-Induced Apoptosis

signaling_pathway cluster_akt Akt Pathway cluster_mapk MAPK/Erk Pathway cluster_apoptosis Apoptosis Regulation This compound This compound pi3k PI3K This compound->pi3k inhibits mek MEK This compound->mek inhibits akt Akt bad Bad akt->bad inhibits mdm2 MDM2 akt->mdm2 inhibits bcl2 Bcl-2 akt->bcl2 promotes pi3k->akt activates p53 p53 mdm2->p53 inhibits ras Ras raf Raf ras->raf raf->mek erk Erk mek->erk erk->bcl2 promotes bax Bax caspase Caspase Activation bax->caspase activates bcl2->bax inhibits apoptosis Apoptosis caspase->apoptosis p53->bax activates

References

Troubleshooting Isobonducellin MIC assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing consistent and reliable Minimum Inhibitory Concentration (MIC) assays with Isobonducellin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antimicrobial action?

This compound is a flavonoid compound known for its antimicrobial properties.[1] Flavonoids, a broad class of plant secondary metabolites, have been observed to exert their antimicrobial effects through various mechanisms. A primary mode of action for many flavonoids is the disruption of the bacterial cell membrane integrity. This can lead to increased permeability and the leakage of essential intracellular components, ultimately resulting in bacterial cell death. Additionally, some flavonoids may interfere with bacterial metabolic pathways or inhibit nucleic acid synthesis. While the precise signaling pathway for this compound is a subject of ongoing research, its action is consistent with that of other antimicrobial flavonoids.

Q2: Which solvent is recommended for dissolving this compound for an MIC assay?

The choice of solvent is critical as it can significantly impact the MIC results.[2][3] Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving flavonoids like this compound due to its ability to dissolve a wide range of organic and inorganic compounds.[2] However, it is crucial to use the lowest possible concentration of DMSO, as it can exhibit antimicrobial activity at higher concentrations. It is imperative to include a solvent control (growth medium with the same concentration of DMSO used in the experimental wells) to ensure that the observed antimicrobial activity is due to this compound and not the solvent.[2]

Q3: What are the acceptable MIC ranges for natural products like this compound?

The interpretation of MIC values for natural products can differ from that of conventional antibiotics. Generally, for a crude plant extract to be considered to have promising antimicrobial activity, an MIC of less than 100 µg/mL is often cited. For pure compounds like this compound, a lower MIC value, typically in the range of 10-100 µg/mL, is considered significant, though this can vary depending on the target microorganism.

Troubleshooting Guide

Variability in MIC assay results is a common challenge. This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Inconsistent MIC values between replicates Inaccurate pipetting, improper mixing of reagents, or contamination.Ensure proper calibration of pipettes.[4] Thoroughly mix all solutions and bacterial suspensions before dispensing. Use aseptic techniques to prevent contamination.
No bacterial growth in the positive control well Inoculum viability issue, incorrect growth medium, or improper incubation conditions.Use a fresh bacterial culture in the logarithmic growth phase.[2] Verify the composition and pH of the growth medium. Ensure the incubator is set to the correct temperature and atmosphere for the specific bacterial strain.
Bacterial growth in the negative control (sterility) well Contamination of the growth medium, microtiter plate, or reagents.Use sterile reagents and equipment. Perform the assay in a sterile environment (e.g., a biological safety cabinet).
Precipitation of this compound in the wells Poor solubility of the compound in the assay medium.Optimize the solvent concentration. Ensure the final solvent concentration in the well is low enough to not affect bacterial growth or cause precipitation. Gentle warming or sonication of the stock solution before dilution may help.
MIC values are consistently higher or lower than expected Incorrect inoculum density, variation in incubation time, or degradation of the compound.Standardize the inoculum to the recommended concentration (typically 5 x 10^5 CFU/mL for broth microdilution).[2] Adhere to a consistent incubation time (usually 16-20 hours). Store the this compound stock solution under appropriate conditions (e.g., protected from light, at the recommended temperature) to prevent degradation.
Difficulty in determining the MIC endpoint due to faint turbidity Subjectivity in visual reading.Use a spectrophotometric plate reader to measure the optical density (OD) at 600 nm. The MIC can be defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the positive control. The use of metabolic indicators like resazurin or INT (p-iodonitrotetrazolium violet) can also provide a more distinct colorimetric endpoint.

Experimental Protocols

Detailed Broth Microdilution MIC Assay Protocol for this compound

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and adapted for flavonoid compounds.[5][6][7]

1. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light.

2. Preparation of Bacterial Inoculum:

  • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

  • Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth - MHB).

  • Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase, matching the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Assay Procedure (in a 96-well microtiter plate):

  • Add 100 µL of sterile MHB to all wells of the microtiter plate.

  • In the first column of wells, add an appropriate volume of the this compound stock solution to achieve twice the highest desired test concentration.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column of the dilution series.

  • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of this compound.

  • Controls:

    • Positive Control (Growth Control): 100 µL of MHB + 100 µL of bacterial inoculum.

    • Negative Control (Sterility Control): 200 µL of sterile MHB.

    • Solvent Control: 100 µL of MHB containing the highest concentration of DMSO used in the assay + 100 µL of bacterial inoculum.

  • Seal the plate and incubate at 37°C for 16-20 hours.

4. Determination of MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the OD at 600 nm.

Visualizations

MIC_Troubleshooting_Workflow start Start: Inconsistent MIC Results check_replicates Check Replicates for Consistency start->check_replicates check_controls Examine Control Wells check_replicates->check_controls Replicates Consistent inconsistent Results Still Inconsistent check_replicates->inconsistent Replicates Inconsistent check_compound Assess Compound Solubility & Stability check_controls->check_compound Controls Valid check_controls->inconsistent Controls Invalid check_inoculum Verify Inoculum Density check_compound->check_inoculum Compound OK check_compound->inconsistent Compound Issue check_protocol Review Assay Protocol check_inoculum->check_protocol Inoculum Correct check_inoculum->inconsistent Inoculum Incorrect consistent Consistent Results check_protocol->consistent Protocol Followed check_protocol->inconsistent Protocol Deviation inconsistent->start Re-evaluate & Repeat

Caption: Troubleshooting workflow for inconsistent MIC assay results.

Flavonoid_Antimicrobial_Action cluster_bacterium Bacterial Cell cluster_outcome Outcome bacterium Cell Membrane Cytoplasm DNA bacterium:mem->bacterium:cyto Leakage of Intracellular Components cell_death Bacterial Cell Death This compound This compound This compound->bacterium:mem Membrane Disruption This compound->bacterium:cyto Enzyme Inhibition This compound->bacterium:dna Inhibition of Nucleic Acid Synthesis

Caption: Potential antimicrobial mechanisms of action for flavonoids like this compound.

References

Off-target effects of Isobonducellin in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isobonducellin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential off-target effects of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a flavonoid compound. Published research indicates that it possesses a range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, antiviral, and cytotoxic properties.[1] Like other flavonoids, its effects can be pleiotropic, meaning it may interact with multiple cellular targets.[2]

Q2: I am observing higher-than-expected cytotoxicity in my cell line, even at low concentrations of this compound. What could be the cause?

Several factors could contribute to this observation:

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to flavonoids. It is recommended to perform a dose-response curve for each new cell line.

  • Increased Reactive Oxygen Species (ROS): Some flavonoids have been shown to increase intracellular ROS levels, which can lead to cytotoxicity.[3]

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).

Q3: My cell viability assay results (e.g., MTT, Alamar Blue) are inconsistent or show unexpected results after this compound treatment. Why might this be happening?

Flavonoids have been reported to interfere with colorimetric and fluorometric cell viability assays that rely on cellular metabolic activity.[4][5] These compounds can directly reduce the assay reagents, leading to false-positive or inconsistent results. It is advisable to use a non-metabolic-based viability assay, such as the trypan blue exclusion assay or a cell counting method, to confirm your findings.[4]

Q4: Are there any known off-target signaling pathways that might be affected by this compound?

While specific off-target effects for this compound are not well-documented, flavonoids as a class are known to interact with various signaling pathways.[6][7][8] These can be considered potential off-target pathways for this compound and may include:

  • PI3K/Akt Signaling Pathway

  • MAPK/ERK Signaling Pathway[6]

  • NF-κB Signaling Pathway[7][8]

Unintended modulation of these pathways could lead to unexpected phenotypic changes in your cells.

Troubleshooting Guides

Problem 1: Inconsistent Anti-proliferative Effects
Symptom Possible Cause Suggested Solution
High variability in IC50 values between experiments.1. Assay Interference: Flavonoids can interfere with metabolic assays (MTT, XTT, Alamar Blue).2. Compound Instability: this compound may be unstable in culture medium over long incubation periods.3. Cell Density: Initial cell seeding density can influence the apparent IC50.1. Validate with an orthogonal assay: Use a direct cell counting method (e.g., trypan blue exclusion) or a DNA-based proliferation assay (e.g., BrdU incorporation).2. Minimize incubation time: If possible, use shorter endpoints for your assays. Prepare fresh dilutions of this compound for each experiment.3. Optimize seeding density: Ensure consistent cell numbers are plated for each experiment and that cells are in the exponential growth phase.
No dose-dependent effect observed.1. Compound Precipitation: this compound may be precipitating out of solution at higher concentrations.2. Incorrect Dilution Series: Errors in the preparation of the serial dilutions.1. Check solubility: Visually inspect the culture medium for any signs of precipitation after adding this compound. Determine the solubility limit in your specific medium.2. Verify dilutions: Prepare fresh stock solutions and dilutions for each experiment.
Problem 2: Unexpected Changes in Cell Morphology or Phenotype
Symptom Possible Cause Suggested Solution
Cells appear stressed, vacuolated, or show other morphological changes at non-cytotoxic concentrations.Off-target effects: this compound may be modulating signaling pathways unrelated to its primary target, leading to phenotypic changes.1. Investigate key signaling pathways: Use techniques like Western blotting or reporter assays to assess the activation state of common off-target pathways such as PI3K/Akt, MAPK/ERK, and NF-κB.2. Perform gene expression analysis: RNA sequencing or qPCR arrays can provide a broader view of the cellular processes affected by this compound.
Changes in protein expression unrelated to the hypothesized target.Pleiotropic effects: Flavonoids can have multiple, weak interactions with a variety of cellular proteins.1. Target deconvolution studies: Employ techniques like chemical proteomics or thermal shift assays to identify potential binding partners of this compound.2. Use pathway inhibitors: Co-treatment with known inhibitors of suspected off-target pathways can help to dissect the observed effects.

Experimental Protocols

Protocol 1: Assessing Off-Target Kinase Inhibition

A common off-target effect of small molecules is the inhibition of protein kinases. This protocol outlines a general method for assessing the effect of this compound on the phosphorylation status of key signaling kinases.

1. Cell Treatment and Lysis: a. Plate cells at a sufficient density to obtain adequate protein for Western blotting. b. Treat cells with this compound at various concentrations and for different durations. Include a vehicle control (e.g., DMSO). c. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. Western Blotting: a. Normalize protein amounts for all samples and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt/Akt, p-ERK/ERK). e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Develop the blot using an ECL substrate and image the results.

4. Analysis: a. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control to determine if this compound affects the phosphorylation status of these kinases.

Protocol 2: Validating Cell Viability with Trypan Blue Exclusion

This protocol provides a reliable alternative to metabolic assays for determining cell viability after treatment with this compound.

1. Cell Treatment: a. Seed cells in a multi-well plate and treat them with a concentration range of this compound. Include a vehicle control. b. Incubate for the desired treatment duration.

2. Cell Harvesting: a. For adherent cells, wash with PBS and detach using trypsin-EDTA. Resuspend the cells in complete medium to inactivate the trypsin. For suspension cells, proceed directly to the next step. b. Transfer a small aliquot of the cell suspension to a microcentrifuge tube.

3. Staining: a. Mix the cell suspension with an equal volume of 0.4% trypan blue solution (e.g., 10 µL of cells + 10 µL of trypan blue). b. Incubate for 1-2 minutes at room temperature.

4. Cell Counting: a. Load the stained cell suspension into a hemocytometer or an automated cell counter. b. Count the number of viable (unstained) and non-viable (blue) cells.

5. Calculation: a. Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100. b. Compare the viability of treated cells to the vehicle control.

Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed Q1 Are you using a metabolic viability assay (e.g., MTT, Alamar Blue)? Start->Q1 A1_Yes Interference with assay is possible. Q1->A1_Yes Yes Q2 Is the solvent concentration too high? Q1->Q2 No Sol1 Validate with a non-metabolic assay (e.g., Trypan Blue, Cell Counting). A1_Yes->Sol1 End Identify Source of Cytotoxicity Sol1->End A2_Yes Solvent may be causing toxicity. Q2->A2_Yes Yes Q3 Could it be ROS-induced cytotoxicity? Q2->Q3 No Sol2 Ensure final solvent concentration is non-toxic (e.g., <0.1% DMSO). A2_Yes->Sol2 Sol2->End A3_Yes Flavonoids can increase intracellular ROS. Q3->A3_Yes Yes Q3->End No/Unsure Sol3 Test for ROS production (e.g., DCFDA assay) and consider co-treatment with an antioxidant. A3_Yes->Sol3 Sol3->End

Caption: Troubleshooting workflow for unexpected cytotoxicity.

G cluster_1 Potential Off-Target Signaling of Flavonoids This compound This compound (Flavonoid) PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt modulates MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK modulates NFkB NF-kB Pathway This compound->NFkB modulates Survival Cell Survival PI3K_Akt->Survival Apoptosis Apoptosis PI3K_Akt->Apoptosis Proliferation Cell Proliferation MAPK_ERK->Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: Potential off-target signaling pathways of flavonoids.

References

Technical Support Center: Enhancing the Bioavailability of Isobonducellin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Isobonducellin. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

Problem: Poor dissolution of this compound in aqueous media.

Question Possible Cause Troubleshooting Steps
Why is my this compound not dissolving in my aqueous buffer? This compound, a flavonoid, is predicted to have low water solubility (0.024 g/L).[1] This is a common characteristic of many flavonoids, leading to challenges in creating aqueous stock solutions and in oral absorption.1. Co-solvents: Try dissolving this compound in a small amount of a pharmaceutically acceptable organic solvent (e.g., ethanol, DMSO, PEG 400) before adding it to your aqueous buffer. Note the final solvent concentration to avoid toxicity in cell-based assays or in vivo studies. 2. pH Adjustment: Investigate the pH-solubility profile of this compound. Its predicted acidic pKa is 7.87, suggesting that its solubility might increase in alkaline conditions.[2] However, be mindful of potential degradation at extreme pH values. 3. Surfactants: The use of non-ionic surfactants like Tween® 80 or Cremophor® EL can increase the solubility of poorly soluble compounds by forming micelles.
My this compound precipitates out of solution upon dilution. The aqueous buffer may not have sufficient solubilizing capacity for the concentration of this compound being used, especially after diluting a stock solution made in an organic solvent.1. Optimize Co-solvent/Buffer Ratio: Determine the highest tolerable concentration of the organic co-solvent in your final aqueous medium that maintains this compound in solution. 2. Use of Solubilizing Excipients: Incorporate solubilizing agents such as cyclodextrins into the aqueous medium to form inclusion complexes with this compound, thereby increasing its apparent solubility.

Problem: Low permeability of this compound in Caco-2 cell assays.

Question Possible Cause Troubleshooting Steps
Why is the apparent permeability (Papp) of this compound low in my Caco-2 model? This compound may have inherently low permeability across the intestinal epithelium. Additionally, it could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds back into the apical side of the Caco-2 monolayer.1. Efflux Transporter Inhibition: Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporin A) to see if the apparent permeability increases. This can help determine if efflux is a limiting factor. 2. Formulation Strategies: Investigate the effect of permeation enhancers. These can be co-formulated with this compound to transiently open the tight junctions between Caco-2 cells or alter the cell membrane to facilitate transport. Exercise caution as these can also lead to cytotoxicity.

Frequently Asked Questions (FAQs)

1. What are the known physicochemical properties of this compound?

Based on available data, the key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its biopharmaceutical challenges.

PropertyValueSource
Molecular Formula C17H14O4[2]
Molecular Weight 282.30 g/mol [2]
Predicted Water Solubility 0.024 g/L[1]
Predicted LogP (AlogP) 3.06[2]
Predicted Acidic pKa 7.87[2]

2. What formulation strategies can be employed to enhance the oral bioavailability of this compound?

Given its predicted low water solubility, several formulation strategies can be explored to improve the oral bioavailability of this compound:

  • Particle Size Reduction: Decreasing the particle size of a drug increases its surface area-to-volume ratio, which can lead to a higher dissolution rate. Techniques like micronization and nanomilling can be employed.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in its amorphous (non-crystalline) state can significantly enhance its aqueous solubility and dissolution rate.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in lipidic excipients can improve its absorption via the lymphatic pathway. Self-emulsifying drug delivery systems (SEDDS) are a promising type of LBDDS that form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.

  • Nanoformulations: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can improve its solubility, protect it from degradation, and potentially offer targeted delivery.[3][4]

3. How can I quantify the amount of this compound in biological samples?

High-performance liquid chromatography (HPLC) is a suitable technique for the quantification of flavonoids like this compound.

  • For in vitro samples (e.g., buffer from dissolution studies, cell culture media): HPLC with UV detection is often sufficient. The wavelength of maximum absorbance for this compound should be determined.

  • For in vivo samples (e.g., plasma, urine): Due to the complexity of the matrix and expected lower concentrations, a more sensitive and selective method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended. This will likely require a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.

4. Is there any information on the natural abundance of this compound?

One study quantified bonducellin (an alternative name for this compound) in various parts of the Caesalpinia bonducella plant using HPLC. The highest concentration was found in the flowers.

Plant PartBonducellin Content (µg/g Dry Weight)
Flower1.834 ± 0.04
Seed Kernel0.004 ± 0.27
Seed Coat0.001 ± 0.31
Source: IJCRT, 2020

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Solvent Evaporation

  • Polymer Selection: Choose a suitable polymer carrier (e.g., PVP K30, HPMC, Soluplus®).

  • Solubilization: Dissolve both this compound and the polymer in a common volatile solvent (e.g., methanol, ethanol, or a mixture). The drug-to-polymer ratio should be optimized (e.g., starting with 1:1, 1:2, 1:4 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film under vacuum for 24-48 hours to remove any residual solvent.

  • Characterization: Characterize the prepared ASD for its amorphous nature (using techniques like X-ray diffraction and differential scanning calorimetry), drug content, and dissolution enhancement compared to the pure crystalline drug.

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Transport Study:

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the this compound formulation (dissolved in HBSS, potentially with a small, non-toxic percentage of a co-solvent) to the apical (AP) side of the inserts.

    • Add fresh HBSS to the basolateral (BL) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL side and replace with fresh HBSS.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement cluster_formulation Formulation Development cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Studies This compound This compound Particle_Size_Reduction Particle Size Reduction This compound->Particle_Size_Reduction Solid_Dispersion Amorphous Solid Dispersion This compound->Solid_Dispersion Lipid_Formulation Lipid-Based Formulation This compound->Lipid_Formulation Nanoformulation Nanoformulation This compound->Nanoformulation Solubility_Study Solubility Assessment Particle_Size_Reduction->Solubility_Study Solid_Dispersion->Solubility_Study Lipid_Formulation->Solubility_Study Nanoformulation->Solubility_Study Dissolution_Testing Dissolution Rate Solubility_Study->Dissolution_Testing Caco2_Permeability Caco-2 Permeability Dissolution_Testing->Caco2_Permeability Pharmacokinetics Pharmacokinetic Study Caco2_Permeability->Pharmacokinetics Bioavailability_Assessment Bioavailability Assessment Pharmacokinetics->Bioavailability_Assessment

Caption: Workflow for enhancing this compound bioavailability.

General_Flavonoid_Metabolism_Pathway Oral_Administration Oral Administration of this compound GI_Tract Gastrointestinal Tract Oral_Administration->GI_Tract Intestinal_Metabolism Intestinal Metabolism (Phase I & II) GI_Tract->Intestinal_Metabolism Absorption Absorption into Portal Vein Intestinal_Metabolism->Absorption Liver Liver Absorption->Liver Hepatic_Metabolism Hepatic Metabolism (Phase I & II) Liver->Hepatic_Metabolism Systemic_Circulation Systemic Circulation Hepatic_Metabolism->Systemic_Circulation Excretion Excretion (Urine/Feces) Systemic_Circulation->Excretion

Caption: General metabolic pathway of flavonoids.

References

Technical Support Center: Isobonducellin pH Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental pH when working with the flavonoid Isobonducellin. Due to the limited publicly available data on the specific pH-activity profile of this compound, this guide utilizes representative data from analogous flavonoids, such as baicalein, to illustrate key concepts and provide a practical framework for your experiments.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound's antimicrobial activity?

A1: The optimal pH for this compound has not been definitively established in published literature. However, studies on similar flavonoids, such as baicalein, suggest that the antimicrobial activity is pH-dependent. For instance, the antimicrobial activity of baicalein was observed to be highest at acidic pH (1.5-2.0) and decreased as the pH became more alkaline.[1][2] It is crucial to experimentally determine the optimal pH for your specific assay and target organism.

Q2: How does pH affect the stability of this compound?

A2: The stability of flavonoids can be significantly influenced by pH. Generally, many flavonoids are more stable in acidic conditions and may degrade at neutral or alkaline pH.[3] For example, the stability of baicalin and baicalein was found to be pH-dependent, with degradation increasing at higher pH values.[3] It is recommended to assess the stability of your this compound stock solution and experimental samples at different pH values over time.

Q3: Can the pH of my experimental buffer affect this compound's activity?

A3: Yes, the buffer composition and its pH can directly impact the activity of this compound. The pH can alter the ionization state of the flavonoid, which may affect its ability to interact with its molecular target.[4] Therefore, careful selection and preparation of buffers are critical for reproducible results.

Q4: I am not observing the expected antimicrobial activity. Could pH be the issue?

A4: Yes, a suboptimal pH is a common reason for unexpected results in antimicrobial assays. If you are not observing the expected activity, consider the following:

  • Verify the pH of your media and solutions: Use a calibrated pH meter to ensure accuracy.

  • Assess this compound stability: Your compound may be degrading at the current experimental pH.

  • Perform a pH optimization experiment: Systematically test a range of pH values to identify the optimal condition for your assay.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no antimicrobial activity Suboptimal pH for this compound activity.Perform a pH-activity profile experiment across a range of acidic to neutral pH values (e.g., pH 4.0 to 7.5).
This compound degradation at the experimental pH.Check the stability of this compound at the tested pH over the duration of your experiment. Consider using a more acidic buffer if degradation is observed.
Inconsistent results between experiments Inaccurate pH of buffers or media.Always prepare fresh buffers and verify the pH with a calibrated meter before each experiment.
Fluctuation in pH during the experiment.Ensure your buffer has sufficient buffering capacity for the experimental conditions.
Precipitation of this compound in the assay medium pH-dependent insolubility.Test the solubility of this compound at different pH values. Adjusting the pH or using a co-solvent (if compatible with your assay) may be necessary.

Data Presentation

Table 1: Representative pH-Activity Profile for a Flavonoid Antimicrobial (based on Baicalein data)

This table presents a hypothetical pH-activity profile for an antimicrobial flavonoid, modeled after the observed trends for baicalein, to guide your experimental design with this compound.[1][2]

pHRelative Antimicrobial Activity (%)Observations
4.095%High activity observed.
5.0100%Optimal activity observed.
6.080%Activity begins to decrease.
7.050%Significant decrease in activity.
7.440%Further decrease in activity.
8.020%Low activity observed.
9.0<10%Minimal activity observed.

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound's Antimicrobial Activity

This protocol outlines a method to determine the pH at which this compound exhibits the highest antimicrobial activity using a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound stock solution (in an appropriate solvent)

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • A series of sterile buffers with overlapping pH ranges (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8)

  • Calibrated pH meter

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Media with Different pH: Prepare aliquots of MHB and adjust the pH of each aliquot to the desired values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0) using the appropriate sterile buffers. Verify the final pH of each medium after buffer addition.

  • Prepare this compound Dilutions: Perform serial dilutions of the this compound stock solution in each of the pH-adjusted MHB preparations in the 96-well plates.

  • Inoculate with Bacteria: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in each well of the microtiter plates.

  • Incubation: Incubate the plates under the appropriate conditions for the bacterial strain (e.g., 37°C for 18-24 hours).

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Determine the MIC at each pH value.

  • Data Analysis: Plot the reciprocal of the MIC (1/MIC) against the pH to visualize the pH-activity profile. The pH corresponding to the lowest MIC value is the optimal pH for antimicrobial activity.

Mandatory Visualizations

Experimental Workflow for pH Optimization

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Media at Varying pH prep_drug Prepare this compound Dilutions prep_media->prep_drug inoculate Inoculate Plates prep_drug->inoculate prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculate incubate Incubate inoculate->incubate read_mic Determine MIC incubate->read_mic plot_data Plot 1/MIC vs. pH read_mic->plot_data det_optimum Identify Optimal pH plot_data->det_optimum

Caption: Workflow for determining the optimal pH for this compound's antimicrobial activity.

Hypothetical Signaling Pathway Modulation by an Antimicrobial Flavonoid

This diagram illustrates a hypothetical mechanism where a flavonoid like this compound might exert its antimicrobial effect by interfering with a bacterial signaling pathway, such as a two-component system that regulates virulence factor expression.

signaling_pathway cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm sensor_kinase Sensor Kinase response_regulator Response Regulator sensor_kinase->response_regulator Phosphorylates This compound This compound This compound->sensor_kinase Inhibits dna DNA response_regulator->dna Binds to virulence_genes Virulence Gene Expression dna->virulence_genes Activates

Caption: Hypothetical inhibition of a bacterial two-component signaling pathway by this compound.

References

Technical Support Center: Overcoming Isobonducellin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isobonducellin. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to bacterial resistance. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a flavonoid compound, often isolated from plants of the Caesalpinia genus.[1] Like many flavonoids, its antimicrobial activity is believed to stem from multiple mechanisms, which may include the disruption of bacterial cell membranes, inhibition of nucleic acid synthesis, and interference with bacterial metabolism.[2][3] The multifaceted nature of its action is a key area of ongoing research.

Q2: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain. What are the potential causes?

A2: An increase in MIC suggests the development of resistance. Potential mechanisms for bacterial resistance to flavonoids like this compound can include:

  • Efflux Pump Overexpression: The bacterium may be actively pumping the compound out of the cell before it can reach its target. This is a common resistance mechanism against many natural products.[2]

  • Target Modification: The bacterial targets of this compound (e.g., enzymes, DNA gyrase) may have undergone mutations that prevent the compound from binding effectively.[4]

  • Biofilm Formation: The bacteria may be forming a protective biofilm that prevents this compound from reaching the cells.

  • Enzymatic Degradation: The bacteria may have acquired enzymes that can degrade or inactivate this compound.

Q3: Can this compound be used in combination with other antibiotics?

A3: Yes, combination therapy is a promising strategy. Flavonoids have been shown to have synergistic effects with conventional antibiotics.[2] This can help to overcome resistance and may allow for lower effective doses of both compounds. A checkerboard assay is the standard method to determine synergy.

Q4: What are the best practices for preparing and storing this compound solutions?

A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution. It is crucial to store this stock solution at -20°C or lower, protected from light, to prevent degradation. For experiments, the stock solution should be diluted in the appropriate culture medium. Always perform a solvent control in your experiments to ensure the observed effects are not due to the solvent.

Section 2: Troubleshooting Guides

Problem 1: High Variability in MIC Assay Results

If you are observing inconsistent MIC values for this compound across replicate experiments, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step
Inconsistent Inoculum Size Standardize the bacterial inoculum preparation. Use a spectrophotometer to adjust the inoculum to a consistent optical density (e.g., 0.5 McFarland standard).
Compound Precipitation This compound may precipitate in the culture medium, especially at higher concentrations. Visually inspect the wells for precipitation. Consider using a small percentage of a co-solvent or a different medium.
Degradation of this compound Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Bacterial Contamination Streak your bacterial culture on an agar plate to check for purity. Contamination with a more resistant organism can lead to variable results.
Problem 2: Lack of Efficacy in an In Vivo Model Despite Promising In Vitro Data

A discrepancy between in vitro and in vivo results is a common challenge in drug development.

Potential Cause Troubleshooting Step
Poor Bioavailability This compound may have poor absorption, rapid metabolism, or rapid excretion in the animal model. Conduct pharmacokinetic studies to determine the compound's profile.
Host Protein Binding The compound may be binding to proteins in the host's serum, reducing the amount of free compound available to act on the bacteria.
Different Bacterial State Bacteria may grow differently in vivo (e.g., forming biofilms) compared to the planktonic growth in a standard MIC assay.
Toxicity At the concentrations required for efficacy, this compound might be causing toxicity in the animal model, leading to adverse effects that mask its antibacterial properties.

Section 3: Experimental Protocols & Data

Protocol 1: Determining Synergy with Checkerboard Assays

This protocol outlines how to assess the synergistic effect of this compound with a conventional antibiotic (e.g., Ciprofloxacin).

  • Prepare Stock Solutions: Create stock solutions of this compound and Ciprofloxacin at 100x the highest concentration to be tested.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of this compound along the rows and Ciprofloxacin along the columns.

  • Inoculate: Add a standardized bacterial inoculum to each well.

  • Incubate: Incubate the plate at the optimal temperature for bacterial growth for 18-24 hours.

  • Determine MICs: The MIC is the lowest concentration that inhibits visible growth.

  • Calculate FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Interpreting the FIC Index:
FIC Index Interpretation
≤ 0.5Synergy
> 0.5 to 4Additive/Indifference
> 4Antagonism
Example Data: this compound and Ciprofloxacin against Resistant E. coli
Compound MIC Alone (µg/mL) MIC in Combination (µg/mL) FIC Index
This compound128320.5
Ciprofloxacin6416

In this example, the FIC index is (32/128) + (16/64) = 0.25 + 0.25 = 0.5, indicating a synergistic interaction.

Protocol 2: Efflux Pump Inhibition Assay

This assay can help determine if efflux is the mechanism of resistance.

  • Prepare Cultures: Grow the resistant bacterial strain to mid-log phase.

  • Add Efflux Pump Inhibitor (EPI): To a set of cultures, add a known EPI such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP).

  • Add this compound: Perform an MIC assay with this compound in the presence and absence of the EPI.

  • Compare MICs: A significant reduction in the MIC of this compound in the presence of the EPI suggests that efflux is a key resistance mechanism.

Example Data: Effect of an EPI on this compound MIC
Bacterial Strain MIC of this compound (µg/mL) MIC of this compound + EPI (µg/mL) Fold Reduction in MIC
Resistant S. aureus256328
Susceptible S. aureus16161

Section 4: Visualizing Pathways and Workflows

Hypothesized Signaling Pathway for Resistance

This diagram illustrates a potential pathway leading to this compound resistance through the upregulation of an efflux pump.

resistance_pathway cluster_cell Bacterial Cell Isobonducellin_in This compound (extracellular) SensorKinase Sensor Kinase Isobonducellin_in->SensorKinase stress signal ResponseRegulator Response Regulator SensorKinase->ResponseRegulator phosphorylation EffluxPumpGene Efflux Pump Gene (DNA) ResponseRegulator->EffluxPumpGene activates transcription EffluxPump Efflux Pump (Protein) EffluxPumpGene->EffluxPump translation Isobonducellin_out This compound (expelled) EffluxPump->Isobonducellin_out efflux

Caption: A hypothesized two-component system sensing this compound stress and upregulating an efflux pump.

Experimental Workflow for Investigating Resistance

This workflow outlines the logical steps to take when investigating the emergence of resistance to this compound.

experimental_workflow Start Observe Increased MIC of this compound MIC_Assay Confirm MIC Increase (e.g., broth microdilution) Start->MIC_Assay Hypothesis Formulate Hypotheses (Efflux, Target Mutation, etc.) MIC_Assay->Hypothesis Efflux_Test Efflux Pump Inhibition Assay Hypothesis->Efflux_Test Sequencing Whole Genome Sequencing of Resistant Strain Hypothesis->Sequencing Synergy_Test Synergy Testing (Checkerboard Assay) Hypothesis->Synergy_Test Results Analyze Results Efflux_Test->Results Sequencing->Results Synergy_Test->Results Conclusion Identify Resistance Mechanism & Develop Counter-Strategy Results->Conclusion

Caption: A logical workflow for the experimental investigation of this compound resistance.

Logical Relationship of Combination Therapy

This diagram illustrates the decision-making process for using combination therapy to overcome resistance.

combination_therapy_logic Resistant Is the strain resistant to this compound? Synergy Is there a synergistic interaction with Antibiotic X? Resistant->Synergy Yes Monotherapy Continue with Monotherapy Resistant->Monotherapy No Proceed Proceed with Combination Therapy Synergy->Proceed Yes Alternative Explore Alternative Strategies Synergy->Alternative No

Caption: A decision tree for implementing combination therapy to combat this compound resistance.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Properties of Isobonducellin and Bonducellin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isobonducellin and bonducellin, two closely related homoisoflavonoid stereoisomers, have garnered interest within the scientific community for their potential therapeutic applications, including their antimicrobial activities. These compounds, often isolated from plants of the Caesalpinia genus, share the same chemical formula (C₁₇H₁₄O₄) and molecular weight (approximately 282.29 g/mol ), differing only in their geometric configuration. Bonducellin is the (E)-isomer, while this compound is the (Z)-isomer. This guide provides a comparative overview of their reported antimicrobial efficacy, supported by available experimental data and detailed methodologies.

Chemical Structures

The subtle difference in the spatial arrangement of the substituent groups around the exocyclic double bond is the distinguishing feature between bonducellin and this compound.

Bonducellin ((E)-isomer):

  • IUPAC Name: (E)-7-hydroxy-3-(4-methoxybenzylidene)chroman-4-one

This compound ((Z)-isomer):

  • IUPAC Name: (Z)-7-hydroxy-3-(4-methoxybenzylidene)chroman-4-one

Comparative Antimicrobial Activity

Direct comparative studies on the antimicrobial activity of this compound and bonducellin are limited in the currently available scientific literature. However, by collating data from various independent studies, a preliminary assessment of their individual activities can be presented. It is important to note that variations in experimental protocols, such as the specific microbial strains, inoculum size, and culture media used, can influence the outcomes. Therefore, the following data should be interpreted with these considerations in mind.

Unfortunately, despite a comprehensive search of the existing literature, specific Minimum Inhibitory Concentration (MIC) values for either this compound or bonducellin against a range of microbial pathogens could not be located. While several studies allude to the antimicrobial potential of plant extracts containing these compounds, quantitative data for the purified isomers remains elusive.

Research has indicated that homoisoflavonoids as a class exhibit a range of biological activities, including antimicrobial effects. The proposed mechanisms often involve the disruption of microbial cell membranes, inhibition of nucleic acid synthesis, or interference with metabolic pathways. However, the precise mechanisms for this compound and bonducellin have not been definitively elucidated.

Experimental Protocols

The following section details a standard experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of natural products like this compound and bonducellin, based on established methodologies such as the broth microdilution method.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Microbial Inoculum:

  • Bacterial or fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) at an optimal temperature and duration.
  • A few colonies are then transferred to a sterile broth (e.g., Mueller-Hinton Broth or RPMI-1640 medium).
  • The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL for bacteria. The suspension is then further diluted to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).

2. Preparation of Test Compounds:

  • Stock solutions of this compound and bonducellin are prepared by dissolving the compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration.
  • Serial two-fold dilutions of the stock solutions are then prepared in the appropriate broth medium in a 96-well microtiter plate. The final concentrations should cover a wide range to determine the MIC accurately.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted compounds is inoculated with the standardized microbial suspension.
  • Control wells are included: a positive control (broth with inoculum, no compound) and a negative control (broth only). A solvent control (broth with inoculum and the highest concentration of DMSO used) is also necessary to ensure the solvent does not inhibit microbial growth.
  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48-72 hours for fungi).

4. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 600 nm).

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Microbial Culture (Agar Plate) B Inoculum Preparation (Broth Suspension) A->B E Inoculation of Wells B->E C Test Compound Stock Solution D Serial Dilution in 96-Well Plate C->D D->E F Incubate Plate (e.g., 24-48h) E->F G Visual Inspection or Plate Reader Measurement F->G H Determine MIC G->H

Workflow for MIC Determination.

Concluding Remarks

While both this compound and bonducellin are of interest for their potential antimicrobial properties, a clear determination of their comparative efficacy is hampered by the lack of direct, quantitative studies. The information available on the broader class of homoisoflavonoids suggests that these compounds are promising candidates for further antimicrobial research.

Future studies should focus on conducting head-to-head comparisons of the MICs of purified this compound and bonducellin against a standardized panel of clinically relevant bacteria and fungi. Elucidating their specific mechanisms of action will also be crucial for their potential development as novel antimicrobial agents. The experimental protocols outlined in this guide provide a robust framework for conducting such essential research.

Isobonducellin: A Comparative Analysis of Its Bioactive Properties Against Common Natural Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide on the natural flavonoid isobonducellin has been published today, offering researchers, scientists, and drug development professionals a detailed analysis of its performance against other well-known flavonoids such as quercetin, kaempferol, and luteolin. This guide provides a side-by-side comparison of their antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data and detailed methodologies.

This compound, a flavonoid found in plants of the Caesalpinia genus, has demonstrated significant biological activities. This guide consolidates available data to facilitate an objective assessment of its potential in therapeutic applications.

Comparative Analysis of Bioactivities

To provide a clear and concise comparison, the following tables summarize the available quantitative data for this compound and other selected flavonoids. The data is presented as IC50 values (the concentration of a substance required to inhibit a specific biological or biochemical function by 50%) and percentage inhibition, where applicable.

Antioxidant Activity

The antioxidant capacity of flavonoids is crucial for their protective effects against oxidative stress-related diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.

FlavonoidDPPH Radical Scavenging IC50 (µM)Source(s)
This compound Data Not Available-
Quercetin 2.6 - 185.8 µg/mL (approx. 8.6 - 615 µM)[1]
Kaempferol 4.3 - 244 µg/mL (approx. 15 - 852 µM)[2]
Luteolin 22.85 µM[3]

Note: A direct quantitative comparison of this compound's antioxidant activity is not possible at this time due to the lack of specific IC50 values in the reviewed literature.

Anti-inflammatory Activity

The anti-inflammatory potential of these flavonoids was assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of inflammation.

FlavonoidAnti-inflammatory Activity (IC50 or % Inhibition)Source(s)
This compound 90% inhibition of TNF-α and 87% inhibition of IL-12 at 40 µM
Quercetin IC50: ~40 µM (NO inhibition)
Kaempferol IC50: > 100 µM (NO inhibition)
Luteolin IC50: ~10 µM (NO inhibition)

Note: While a direct IC50 value for this compound's anti-inflammatory activity is not available, the significant inhibition of key pro-inflammatory cytokines at a concentration of 40 µM suggests it possesses potent anti-inflammatory properties, comparable to or exceeding those of the other flavonoids listed.

Anticancer Activity

The cytotoxic effects of these flavonoids against various cancer cell lines were evaluated using the MTT assay, which measures cell viability.

FlavonoidCancer Cell LineAnticancer Activity (IC50 in µM)Source(s)
This compound Data Not AvailableData Not Available-
Quercetin MCF-7 (Breast)73 - 85[4]
MDA-MB-231 (Breast)85[4]
HeLa (Cervical)43.55[5]
Kaempferol HepG2 (Liver)30.92[6]
CT26 (Colon)88.02[6]
Luteolin A549 (Lung)3.1[7]
B16 (Melanoma)2.3[7]
HL60 (Leukemia)12.5[7]

Note: Specific IC50 values for the anticancer activity of this compound were not found in the reviewed literature, precluding a direct quantitative comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay evaluates the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

  • Assay Procedure:

    • Different concentrations of the test flavonoid are added to a 96-well plate.

    • The DPPH solution is added to each well.

    • The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the flavonoid.

MTT Assay (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test flavonoid and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated, and the IC50 value is determined.

Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate.

  • Treatment: The cells are pre-treated with different concentrations of the test flavonoid for a short period.

  • Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.

  • Griess Reagent: After a suitable incubation period, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 540 nm).

  • Calculation: The percentage of NO inhibition is calculated, and the IC50 value is determined.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_antioxidant Antioxidant Activity (DPPH Assay) cluster_anti_inflammatory Anti-inflammatory Activity (NO Assay) cluster_anticancer Anticancer Activity (MTT Assay) A1 Prepare Flavonoid Solutions A2 Add DPPH Solution A1->A2 A3 Incubate (30 min) A2->A3 A4 Measure Absorbance (517nm) A3->A4 A5 Calculate IC50 A4->A5 B1 Culture Macrophages B2 Treat with Flavonoids B1->B2 B3 Stimulate with LPS B2->B3 B4 Add Griess Reagent B3->B4 B5 Measure Absorbance (540nm) B4->B5 B6 Calculate IC50 B5->B6 C1 Culture Cancer Cells C2 Treat with Flavonoids C1->C2 C3 Add MTT Reagent C2->C3 C4 Solubilize Formazan C3->C4 C5 Measure Absorbance (570nm) C4->C5 C6 Calculate IC50 C5->C6

Caption: General experimental workflow for assessing the bioactivity of flavonoids.

nf_kb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases p65 p65 p50 p50 Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-12) p65->Genes binds to DNA p50->Genes binds to DNA Flavonoids This compound & Other Flavonoids Flavonoids->IKK inhibits Flavonoids->NFkB inhibits translocation

Caption: Simplified NF-κB signaling pathway in inflammation.

This guide serves as a valuable resource for the scientific community, providing a foundation for future research into the therapeutic potential of this compound and other natural flavonoids. The clear presentation of data and methodologies is intended to accelerate the discovery and development of novel therapeutic agents.

References

Efficacy of Flavonoids Versus Commercial Antibiotics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the ever-present challenge of antimicrobial resistance, researchers are increasingly turning to natural compounds for novel therapeutic agents. Among these, flavonoids have emerged as a promising class of molecules with demonstrated antibacterial properties. This guide provides a comparative analysis of the efficacy of a representative flavonoid, isobavachalcone, against commercial antibiotics. Due to the limited availability of specific studies on isobonducellin, isobavachalcone, a structurally related flavonoid, has been used as a proxy to provide a meaningful comparison based on available scientific literature. This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of quantitative data, experimental methodologies, and potential mechanisms of action.

Quantitative Comparison of Antibacterial Efficacy

The antibacterial efficacy of isobavachalcone and two widely used commercial antibiotics, ampicillin and ciprofloxacin, is presented below. The data is summarized as the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus

CompoundBacterial StrainMIC (µg/mL)
IsobavachalconeMethicillin-Susceptible S. aureus (MSSA)1.56[1][2]
IsobavachalconeMethicillin-Resistant S. aureus (MRSA)3.12[1][2]
AmpicillinS. aureus ATCC 25923 (MSSA)0.05[3]
CiprofloxacinS. aureus5.0 µM (~1.66 µg/mL)[4]

Table 2: Minimum Inhibitory Concentration (MIC) against Escherichia coli

CompoundBacterial StrainMIC (µg/mL)
IsobavachalconeE. coli> 400[1][2]
AmpicillinE. coli ATCC 259222-8
CiprofloxacinE. coli ATCC 259220.004[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on established standards such as those from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted standard for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., isobavachalcone, ampicillin, ciprofloxacin) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing concentrations of the antimicrobial agent.

  • Inoculum Preparation: The bacterial strain to be tested is cultured overnight. The culture is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/well in the microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A positive control well (containing only the growth medium and bacteria) and a negative control well (containing only the growth medium) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours for S. aureus and E. coli).

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Stock Solution of Compound dilutions Serial Dilutions in Microplate stock->dilutions inoculation Inoculation of Microplate dilutions->inoculation inoculum Standardized Bacterial Inoculum inoculum->inoculation incubation Incubation (18-24h, 37°C) inoculation->incubation readout Visual Readout (Turbidity) incubation->readout mic Determine MIC readout->mic

Broth Microdilution Workflow

Mechanism of Action: Membrane Disruption

Studies on isobavachalcone suggest that its primary antibacterial mechanism of action against Gram-positive bacteria like Staphylococcus aureus involves the disruption of the bacterial cell membrane.[1][2] This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Proposed Signaling Pathway for Membrane Disruption by Isobavachalcone

The following diagram illustrates the proposed mechanism of action.

mechanism_of_action cluster_bacterium Staphylococcus aureus cell_wall Cell Wall cell_membrane Cell Membrane disruption Membrane Disruption cell_membrane->disruption cytoplasm Cytoplasm isobavachalcone Isobavachalcone isobavachalcone->cell_membrane Interacts with leakage Leakage of Intracellular Components disruption->leakage death Cell Death leakage->death

Proposed Mechanism of Isobavachalcone

Disclaimer: This guide is intended for informational purposes for a scientific audience. The data presented for isobavachalcone is used as a proxy for this compound due to a lack of available specific data. Further research is required to fully elucidate the comparative efficacy and mechanisms of this compound.

References

Isobonducellin: A Potent Natural Antimicrobial for Screening Applications

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ongoing search for novel antimicrobial agents, the flavonoid isobonducellin is emerging as a compelling positive control for in vitro screening assays. Derived from the plant Caesalpinia bonduc, this natural compound demonstrates significant inhibitory activity against a range of clinically relevant microorganisms. This guide provides a comparative overview of this compound's performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in its effective utilization.

Comparative Antimicrobial Efficacy

This compound exhibits potent antimicrobial properties, particularly against Gram-positive bacteria. To provide a clear comparison of its efficacy, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and a related flavonoid, isobavachalcone, against various microorganisms. For context, MIC values for standard-of-care antibiotics are often in the range of 0.01 to 10 µg/mL.

MicroorganismCompoundMIC (µg/mL)Reference
Enterococcus faecalis (22 clinical isolates)This compound4.10 - 8.20 (converted from 12.5 - 25 µM)[1]
Staphylococcus aureus (MSSA)Isobavachalcone1.56[2]
Staphylococcus aureus (MRSA)Isobavachalcone3.12[2]
Streptococcus pneumoniaeIsobavachalcone1.56 - 50.0[2]
Streptococcus sanguinisIsobavachalcone1.56 - 50.0[2]
Streptococcus sobrinusIsobavachalcone1.56 - 50.0[2]
Streptococcus mutansIsobavachalcone1.56 - 50.0[2]
Mycobacterium tuberculosisIsobavachalcone64[2]
Mycobacterium aviumIsobavachalcone64[2]
Mycobacterium kansasiiIsobavachalcone64[2]
Pseudomonas aeruginosaIsobavachalcone> 400[2]
Klebsiella pneumoniaeIsobavachalcone> 400[2]

Note: The MIC values for this compound were converted from µM to µg/mL assuming a molecular weight of approximately 328.37 g/mol .

Mechanism of Action: A Look at a Related Compound

While the precise signaling pathway of this compound's antimicrobial action is still under investigation, studies on the structurally similar flavonoid, isobavachalcone, suggest a mechanism involving the disruption of the bacterial cell membrane.[2] This disruption leads to the inhibition of essential cellular processes and ultimately, cell death.

antimicrobial_workflow cluster_screening Antimicrobial Screening Workflow cluster_controls Controls prep Prepare Bacterial/Fungal Inoculum plate Inoculate Microtiter Plate prep->plate Standardized Suspension add_compounds Add Test Compounds & Controls plate->add_compounds incubate Incubate at Optimal Temperature add_compounds->incubate pos_control Positive Control (this compound) neg_control Negative Control (Vehicle/Solvent) growth_control Growth Control (No Compound) read Read Results (e.g., OD600, Resazurin) incubate->read determine_mic Determine MIC read->determine_mic Growth Inhibition Data compare Evaluate Antimicrobial Efficacy determine_mic->compare Compare Test Compound MIC to Controls pos_control->compare neg_control->compare growth_control->compare

A generalized workflow for antimicrobial susceptibility testing using this compound as a positive control.

Experimental Protocols

The following is a detailed methodology for a standard broth microdilution assay, a common method for determining the MIC of an antimicrobial agent. This protocol can be adapted for the use of this compound as a positive control.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against a specific microorganism, using this compound as a positive control.

Materials:

  • Test compounds

  • This compound (positive control)

  • Appropriate solvent for compounds (e.g., DMSO)

  • Microorganism of interest (bacterial or fungal strain)

  • Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture plate, select several colonies of the microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compounds and this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solutions in the growth medium directly in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the diluted compounds and controls.

    • Include a growth control well (inoculum without any compound) and a sterility control well (medium only).

    • The final volume in each well should be uniform (e.g., 200 µL).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Expected Results:

  • Test Compounds: Varying degrees of growth inhibition depending on their antimicrobial activity.

  • This compound (Positive Control): Significant growth inhibition, with the MIC value serving as a benchmark for potent antimicrobial activity.

  • Negative Control (Solvent): No inhibition of microbial growth.

  • Growth Control: Uninhibited microbial growth (turbid).

  • Sterility Control: No microbial growth (clear).

logical_relationship cluster_experiment Experimental Setup cluster_outcome Observed Outcome cluster_interpretation Interpretation test_compound Test Compound growth_inhibition Growth Inhibition test_compound->growth_inhibition Effective no_inhibition No Growth Inhibition test_compound->no_inhibition Ineffective positive_control Positive Control (e.g., this compound) positive_control->growth_inhibition Expected valid_assay Valid Assay positive_control->valid_assay Confirms Assay Sensitivity negative_control Negative Control (Vehicle) negative_control->no_inhibition Expected negative_control->valid_assay Confirms No Vehicle Effect growth_inhibition->valid_assay invalid_assay Invalid Assay no_inhibition->invalid_assay

Logical relationship between controls and experimental outcomes in antimicrobial screening.

Conclusion

This compound presents a valuable tool for antimicrobial research, serving as a reliable and potent positive control in screening assays. Its natural origin and demonstrated efficacy against clinically relevant bacteria make it an excellent candidate for comparative studies aimed at the discovery and development of new antimicrobial drugs. The provided data and protocols offer a foundation for incorporating this compound into antimicrobial screening workflows.

References

Isobonducellin's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of Isobonducellin's anti-inflammatory mechanism of action. This document outlines supporting experimental data and objectively compares its performance with other flavonoids isolated from Caesalpinia pulcherrima.

This compound, a flavonoid derived from the plant Caesalpinia pulcherrima, has demonstrated significant biological activity, particularly in the realm of inflammation. Understanding its mechanism of action is crucial for its potential development as a therapeutic agent. This guide synthesizes available data to cross-validate its mechanism and compare its efficacy against structurally related compounds.

Comparative Anti-Inflammatory Activity

A key study evaluated the anti-inflammatory effects of five flavonoids isolated from Caesalpinia pulcherrima: 5,7-dimethoxyflavanone, 5,7-dimethoxy-3',4'-methylenedioxyflavanone, this compound, 2'-hydroxy-2,3,4',6'-tetramethoxychalcone, and bonducellin. The study found that this compound was the most potent inhibitor of key inflammatory mediators.[1]

The compounds were tested for their ability to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12) in murine peritoneal macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). The inhibitory activities revealed a clear order of potency among the tested flavonoids.

Table 1: Comparative Inhibition of Inflammatory Mediators

CompoundRelative Anti-Inflammatory Potency
This compound 1st (Most Potent)
Bonducellin2nd
2'-hydroxy-2,3,4',6'-tetramethoxychalcone3rd
5,7-dimethoxy-3',4'-methylenedioxyflavanone4th
5,7-dimethoxyflavanone5th (Least Potent)

Source: Data compiled from a study on flavonoids from Caesalpinia pulcherrima.[1]

This data highlights this compound's superior activity in suppressing the production of pro-inflammatory molecules compared to its structural analogs from the same plant source.

Proposed Mechanism of Action: Inhibition of Inflammatory Signaling Pathways

The inhibition of NO, TNF-α, and IL-12 production by this compound suggests its mechanism of action involves the modulation of key inflammatory signaling pathways. While direct evidence for this compound's effect on specific pathways such as NF-κB and MAPK is still emerging, the inhibition of these particular mediators strongly points towards such a mechanism, as these pathways are central to their expression.

Below are diagrams illustrating the proposed signaling pathways potentially targeted by this compound.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/IFN-γ TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Genes Pro-inflammatory Genes (TNF-α, IL-12, iNOS) NFkB_nuc->Genes activates transcription This compound This compound This compound->IKK MAPK Signaling Pathway LPS LPS/IFN-γ TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 (nucleus) MAPK->AP1 Genes Pro-inflammatory Genes (TNF-α, IL-12, iNOS) AP1->Genes This compound This compound This compound->MAPKKK Experimental Workflow cluster_culture Cell Culture cluster_stimulation Inflammatory Stimulation cluster_treatment Treatment cluster_analysis Analysis of Inflammatory Mediators node1 Murine Peritoneal Macrophages node2 Culture in appropriate medium node1->node2 node3 Activate with LPS/IFN-γ node2->node3 node4 Treat with this compound & Comparators node3->node4 node5 Collect Culture Supernatants node4->node5 node6 NO Assay (Griess Reagent) node5->node6 node7 TNF-α ELISA node5->node7 node8 IL-12 ELISA node5->node8

References

A Comparative Guide to Isobonducellin and Genistein for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of natural product research, flavonoids and isoflavonoids represent a class of compounds with significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases. This guide provides a comparative analysis of two such molecules: Isobonducellin, a lesser-known flavonoid derived from the tropical plant Caesalpinia bonduc, and Genistein, a well-characterized isoflavone abundant in soybeans.

While Genistein has been the subject of extensive research, elucidating its molecular mechanisms and therapeutic efficacy, this compound remains largely uncharacterized. Much of the available information on its bioactivity is inferred from studies on crude extracts of its source plant. This analysis synthesizes the existing experimental data for both compounds, highlighting the well-established profile of Genistein and identifying the significant knowledge gaps that present research opportunities for this compound.

Biochemical and Pharmacological Profile

Genistein is a potent modulator of multiple intracellular signaling cascades, primarily recognized as a protein tyrosine kinase inhibitor.[1][2] Its anti-inflammatory and anti-cancer effects are well-documented and attributed to its ability to interfere with key pathways regulating cell proliferation, apoptosis, and inflammation.[3][4][5][6]

In stark contrast, specific mechanistic data for isolated this compound is not available in the reviewed literature. However, extracts from its source plant, Caesalpinia bonduc, have demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.[3][4][7][8] These effects are attributed to the plant's rich composition of flavonoids and other secondary metabolites, suggesting that this compound may contribute to this activity.[1][3][4][8]

Data Presentation: Comparative Performance Metrics

The following table summarizes the available quantitative data for Genistein and highlights the absence of corresponding data for this compound. This disparity underscores the extensive characterization of Genistein versus the nascent stage of this compound research.

ParameterGenisteinThis compoundSource(s)
Target/Assay IC₅₀ Value IC₅₀ Value
EGF-mediated Mitogenesis (NIH-3T3 cells)12 µMData Not Available[2]
Growth Inhibition (MCF-7 Breast Cancer Cells)6.5 - 12.0 µg/mLData Not Available[9]
Cell Viability (MCF-7 Breast Cancer Cells)47.5 µMData Not Available[10]
In Vitro Anti-inflammatory ActivityVaries by assayData Not Available*[6][11][12]
NF-κB InhibitionDemonstratedInferred/Unknown[5][7][13][14]

*Note: While no IC₅₀ values exist for purified this compound, ethanolic and aqueous extracts of its source plant, Caesalpinia bonduc, effectively inhibit albumin denaturation and proteinase action, indicating anti-inflammatory potential.[4][7]

Signaling Pathways and Mechanisms of Action

Genistein: A Multi-Pathway Modulator

Genistein's primary mechanism involves the inhibition of key signaling pathways that are often dysregulated in cancer and inflammatory conditions. The most critical of these is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that controls the expression of genes involved in inflammation, cell survival, and immune response.[2][12] Genistein has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, thereby blocking the translocation of the active p65/p50 dimer to the nucleus.[14][15] This action suppresses the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[7]

Beyond NF-κB, Genistein also modulates:

  • MAPK and PI3K/Akt Pathways: These pathways are crucial for cell growth and survival, and their inhibition by Genistein contributes to its anti-proliferative effects.[3][4]

  • Nrf2/HO-1 Pathway: Genistein can activate this pathway, leading to an antioxidant response.[3][4]

  • TGF-β Signaling: It may also inhibit cell growth by modulating transforming growth factor-beta signaling.[1]

Genistein's inhibitory action on the canonical NF-κB signaling pathway.
This compound: An Inferred Mechanism

The precise molecular targets of this compound are currently unknown. However, based on the demonstrated anti-inflammatory activity of Caesalpinia bonduc extracts and the known behavior of flavonoids, it is plausible that this compound also modulates inflammatory pathways. Flavonoids are widely recognized for their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and to interfere with signaling cascades such as the NF-κB and MAPK pathways.[16] Further research, including target identification and pathway analysis, is required to elucidate the specific mechanism of this compound.

Experimental Protocols

Detailed and reproducible protocols are essential for the comparative evaluation of bioactive compounds. Below are standardized methodologies for assessing the anti-inflammatory and cytotoxic potential of compounds like Genistein and this compound.

In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay

This assay serves as a preliminary screening method for anti-inflammatory activity. It is based on the principle that protein denaturation is a well-documented cause of inflammation, and the ability of a compound to prevent it is a measure of its potential.

Methodology:

  • Preparation of Solutions:

    • Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).

    • Prepare stock solutions of test compounds (Genistein, this compound) and a standard drug (e.g., Diclofenac Sodium) in dimethyl sulfoxide (DMSO). Create a series of working dilutions (e.g., 10-500 µg/mL) in PBS.

  • Assay Procedure:

    • In a microcentrifuge tube, mix 0.45 mL of the 1% BSA solution with 0.05 mL of the test compound dilution.

    • A control sample consists of 0.45 mL of BSA solution and 0.05 mL of PBS/DMSO vehicle.

    • Incubate all samples at 37°C for 20 minutes.

    • Induce denaturation by heating the samples at 70°C in a water bath for 10 minutes.

    • Cool the samples to room temperature.

  • Data Acquisition:

    • Measure the turbidity of each sample by reading the absorbance at 660 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Albumin_Denaturation_Workflow A Prepare Solutions (1% BSA, Test Compounds) B Mix 0.45mL BSA + 0.05mL Compound A->B C Incubate at 37°C for 20 min B->C D Heat at 70°C for 10 min (Induce Denaturation) C->D E Cool to Room Temp D->E F Measure Absorbance at 660 nm E->F G Calculate % Inhibition F->G

Workflow for the in vitro albumin denaturation anti-inflammatory assay.
Cell Viability and Cytotoxicity: MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.

Methodology:

  • Cell Culture:

    • Seed cells (e.g., MCF-7 human breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (Genistein, this compound) in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to each well. Include vehicle-only wells as a control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control.

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Conclusion and Future Directions

This comparative analysis reveals a tale of two molecules at vastly different stages of scientific exploration. Genistein stands as a benchmark isoflavone with well-defined mechanisms of action, supported by a robust body of quantitative data. Its ability to inhibit the NF-κB pathway, among others, solidifies its position as a valuable tool for research and a lead compound for therapeutic development.

This compound, conversely, represents an untapped resource. The promising anti-inflammatory activity of its source plant, Caesalpinia bonduc, strongly suggests that this compound may possess valuable therapeutic properties. However, the current lack of specific experimental data—from IC₅₀ values to mechanistic insights—is a major barrier to its development.

For researchers and drug development professionals, the path forward is clear. For Genistein, further clinical investigation and the development of delivery systems to enhance bioavailability are logical next steps. For this compound, fundamental research is paramount. Future studies should focus on:

  • Isolation and Purification: Obtaining sufficient quantities of pure this compound for rigorous testing.

  • In Vitro Screening: Systematically evaluating its anti-inflammatory and anti-proliferative activity to determine IC₅₀ values.

  • Mechanism of Action Studies: Elucidating its molecular targets and its effect on key signaling pathways, such as NF-κB, to understand how it compares to well-known flavonoids like Genistein.

The exploration of this compound offers an exciting opportunity to uncover a novel bioactive compound with therapeutic potential, leveraging the knowledge gained from decades of research on compounds like Genistein.

References

Validating the Purity of Synthesized Isobonducellin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the purity of a synthesized compound is a critical, foundational step. This guide provides a comprehensive framework for validating the purity of synthesized Isobonducellin, a homoisoflavonoid with recognized antimicrobial and anti-inflammatory properties. We present a comparative analysis of this compound against other common flavonoids, detailed experimental protocols for essential analytical techniques, and visual workflows to clarify the validation process.

Comparative Purity Analysis

The purity of newly synthesized this compound can be benchmarked against commercially available standards and other flavonoids with similar biological activities. The following table summarizes typical purity data obtained from standard analytical techniques.

CompoundClassMolecular FormulaMolecular Weight ( g/mol )Purity by HPLC (%)Identity Confirmation (m/z)Structural Confirmation (NMR)
This compound HomoisoflavonoidC₁₇H₁₄O₄282.29≥ 98%[M+H]⁺ = 283.0965Conforms to structure
QuercetinFlavonolC₁₅H₁₀O₇302.24≥ 95%[M+H]⁺ = 303.0504Conforms to structure
LuteolinFlavoneC₁₅H₁₀O₆286.24≥ 98%[M+H]⁺ = 287.0556Conforms to structure
ApigeninFlavoneC₁₅H₁₀O₅270.24≥ 98%[M+H]⁺ = 271.0606Conforms to structure
GenisteinIsoflavoneC₁₅H₁₀O₅270.24≥ 98%[M+H]⁺ = 271.0606Conforms to structure

Experimental Protocols

Accurate purity validation relies on robust and well-defined experimental methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy tailored for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the synthesized this compound by separating it from potential impurities and quantifying its relative peak area.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or trifluoroacetic acid)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      25 10 90
      30 10 90
      35 90 10

      | 40 | 90 | 10 |

  • Data Analysis: Integrate the peak areas of all detected signals. The purity of this compound is calculated as the percentage of the main peak area relative to the total peak area.

Mass Spectrometry (MS) for Identity Confirmation

Objective: To confirm the molecular weight of the synthesized this compound.

Instrumentation:

  • High-Resolution Mass Spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound (approximately 10-50 µg/mL) in a solvent compatible with ESI-MS (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the mass spectrometer.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Mass Range: m/z 100-1000

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. For this compound (C₁₇H₁₄O₄), the expected exact mass is 282.0892. The measured mass should be within a 5 ppm error.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of the synthesized this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Solvent:

  • Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of the chosen deuterated solvent.

  • NMR Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D NMR (COSY, HSQC, HMBC) as needed for full structural assignment.

  • Data Analysis: Compare the obtained chemical shifts, coupling constants, and correlations with reported data for this compound to confirm the structural integrity.

Visualizing the Process

To further clarify the workflow and the context of this compound's application, the following diagrams have been generated.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_validation Purity Validation cluster_comparison Comparative Analysis start Synthesized This compound purification Purification (e.g., Column Chromatography) start->purification hplc HPLC (Purity %) purification->hplc ms Mass Spectrometry (Identity) purification->ms nmr NMR (Structure) purification->nmr data_table Data Comparison Table hplc->data_table ms->data_table nmr->data_table alternatives Alternative Flavonoids (e.g., Quercetin, Luteolin) alternatives->data_table end_node Validated Compound data_table->end_node

Caption: Experimental workflow for the validation of synthesized this compound.

Caption: Hypothetical signaling pathway illustrating the anti-inflammatory action of this compound.

Isobonducellin: A Comparative Guide to its Antibacterial Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial performance of Isobonducellin against various bacterial strains, benchmarked against commonly used antibiotics. The information is supported by experimental data and detailed methodologies to assist in research and development efforts.

Performance of this compound Against Various Bacterial Strains

This compound, a flavonoid, has demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and two widely used antibiotics, Ciprofloxacin and Ampicillin, against several key bacterial strains. Lower MIC values indicate greater efficacy.

Bacterial StrainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Ampicillin MIC (µg/mL)
Staphylococcus aureus1.25[1]0.5 - 0.6[2][3][4]≥16 (Resistant)[5][6]
Staphylococcus epidermidis0.625[1]--
Enterococcus faecalis1.25[1]4 - 512 (Resistant)[7]1 - 8[5]
Pseudomonas aeruginosa2.5[1]0.15[2]-
Escherichia coli (isolated)>5[1]0.013 - 0.08[2]-
Escherichia coli>5[1]--
Methicillin-resistant Staphylococcus aureus (MRSA)2.5[1]--

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro antimicrobial activity of a compound. The following is a detailed protocol for the broth microdilution method, a standard procedure for determining MIC values.

Broth Microdilution Method for MIC Determination

1. Preparation of Bacterial Inoculum:

  • From a pure culture, select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Incubate the broth culture at an appropriate temperature (typically 35-37°C) until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Agent Dilutions:

  • Prepare a stock solution of this compound (or the comparative antibiotic) in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the broth medium within a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the different concentrations of the antimicrobial agent.

  • Include a positive control well (broth with inoculum, no antimicrobial agent) and a negative control well (broth only).

  • Incubate the microtiter plate at 35-37°C for 16-20 hours.

4. Determination of MIC:

  • After incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

Potential Mechanism of Action of this compound

While the precise signaling pathways affected by this compound are a subject of ongoing research, its classification as a flavonoid provides insights into its likely mechanisms of antibacterial action. Flavonoids are known to target bacteria through multiple pathways.[8][9][10]

dot

Antibacterial_Mechanism_of_Flavonoids This compound This compound Membrane Cell Membrane Disruption This compound->Membrane Disrupts integrity DNA_Synth Inhibition of Nucleic Acid Synthesis This compound->DNA_Synth Inhibits DNA gyrase/topoisomerase Energy Interference with Energy Metabolism This compound->Energy Inhibits respiratory chain Enzyme Enzyme Inhibition This compound->Enzyme Inhibits essential enzymes

Caption: Potential antibacterial mechanisms of this compound.

The proposed mechanisms for flavonoids like this compound include:

  • Cell Membrane Disruption: Flavonoids can intercalate into the bacterial cell membrane, disrupting its structure and function, leading to leakage of cellular components.[8]

  • Inhibition of Nucleic Acid Synthesis: They can inhibit essential enzymes like DNA gyrase and topoisomerase, which are crucial for DNA replication and repair.[10]

  • Interference with Energy Metabolism: Flavonoids may inhibit the bacterial respiratory chain, thereby disrupting cellular energy production.[10]

  • Enzyme Inhibition: They can inhibit various other enzymes that are vital for bacterial survival and metabolism.[8]

Experimental Workflow for Antibacterial Susceptibility Testing

The following diagram illustrates a typical workflow for evaluating the antibacterial performance of a compound like this compound.

dot

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare this compound Dilutions B->C D Incubate at 37°C for 16-20h C->D E Determine MIC D->E F Data Analysis and Comparison E->F

References

A Comparative Guide to the In Vitro Biological Activities of Isobonducellin and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activities of isobonducellin and structurally related compounds, focusing on their anti-inflammatory, antioxidant, and anticancer effects. The data presented is compiled from various studies to offer a benchmark for its potential therapeutic applications.

I. Comparative Analysis of Bioactivities

The following tables summarize the quantitative data on the antioxidant and anticancer activities of compounds structurally related to this compound, providing a basis for comparison.

Table 1: In Vitro Antioxidant Activity

Compound/ExtractAssayIC50 ValueReference CompoundIC50 Value of Reference
Isoindole DerivativesDPPH Radical Scavenging93 - 175 µg/mL--
Lawsonia inermis L. Leaves ExtractDPPH Radical Scavenging18.26 µg/mL--
Soybean ExtractDPPH Radical Scavenging161.8 µg/mL--

Table 2: In Vitro Anticancer Activity against MCF-7 Breast Cancer Cell Line

Compound/ExtractAssayIC50 Value
Isoindole DerivativesMTT Assay100 µM
Benzophenone from Garcinia porrectaMTT Assay119.3 µg/mL
Ethanolic Extract of Tabernaemontana catharinensisMTT Assay83.06 µg/mL
Poplar Bud ExtractMTT Assay66.26 µg/mL

II. Detailed Experimental Protocols

This section outlines the methodologies for the key experiments cited in this guide.

A. Antioxidant Activity Assessment

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.[1]

  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol or ethanol.[2][3]

  • Reaction Mixture: The test compound, at various concentrations, is mixed with the DPPH solution.[2]

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[2][3]

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).[4]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[2]

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[2]

B. Anticancer Activity Assessment

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human breast cancer cells (MCF-7) are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium with 10% Fetal Bovine Serum) and maintained in a humidified incubator at 37°C with 5% CO2.[5]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24 hours).[6]

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the formazan crystals to form.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of around 570 nm.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

C. Anti-inflammatory Activity Assessment

Inhibition of Protein Denaturation Assay

This in vitro assay assesses the anti-inflammatory activity of a substance by its ability to inhibit the denaturation of protein, which is a well-documented cause of inflammation.[7]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations and a protein solution (e.g., bovine serum albumin).

  • Induction of Denaturation: Denaturation is induced by heating the reaction mixture at a specific temperature for a set time.

  • Absorbance Measurement: The turbidity of the resulting solution is measured spectrophotometrically.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of a control.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits protein denaturation by 50%, is then calculated.

III. Visualization of Signaling Pathways and Workflows

A. NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses.[8][9] Many anti-inflammatory compounds exert their effects by modulating this pathway. The diagram below illustrates the canonical NF-κB signaling cascade.

Caption: Canonical NF-κB signaling pathway in inflammation.

B. Experimental Workflow for In Vitro Anticancer Screening

The following diagram outlines a typical workflow for screening potential anticancer compounds in vitro.

Anticancer_Screening_Workflow start Start cell_culture Cell Line Culture (e.g., MCF-7) start->cell_culture seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Treatment with Test Compound seeding->treatment incubation Incubation (24-72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis (IC50 determination) viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anticancer drug screening.

References

Unveiling the Cytotoxic Potential of Isobonducellin: A Comparative Analysis on Cancer and Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel anti-cancer agents with improved therapeutic indices, natural compounds are a focal point of research. Isobonducellin, a homoisoflavonoid derived from the plant Caesalpinia bonducella, has garnered attention for its potential therapeutic properties, including anti-cancer effects. This guide provides a comparative overview of the cytotoxic effects of this compound and related flavonoids on cancer cells, supported by available experimental data. While direct comparative studies on this compound's effect on both normal and cancer cell lines are limited in the currently available literature, this guide synthesizes the existing evidence on related compounds from its source plant to offer valuable insights for researchers and drug development professionals.

Quantitative Analysis of Cytotoxicity

The efficacy of a potential anti-cancer compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher potency of the compound.

Table 1: Cytotoxic Activity (IC50) of Flavonoids from Caesalpinia bonduc on Various Cancer Cell Lines

CompoundCancer Cell LineCell TypeIC50 (µg/mL)Reference
Quercetin-3-methyl etherPC-3Prostate Cancer45[1]
MCF-7Breast Cancer78[1]
HepG-2Liver Cancer99[1]
KaempferolPC-3, MCF-7, HepG-2Prostate, Breast, Liver Cancer>100[1]
Kaempferol-3-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranosidePC-3, MCF-7, HepG-2Prostate, Breast, Liver Cancer>100[1]

Note: Data on the cytotoxic effects of these specific compounds on normal, non-cancerous cell lines were not available in the cited literature, precluding a direct comparison of selectivity. A higher IC50 value for normal cells compared to cancer cells would indicate selective cytotoxicity, a desirable characteristic for chemotherapeutic agents.

Experimental Protocols

The following is a detailed methodology for the MTT assay, a common colorimetric assay used to assess cell metabolic activity and, by inference, cell viability and cytotoxicity, as described in the referenced study.[1]

MTT Assay for Cell Viability and Cytotoxicity

Objective: To determine the concentration at which a compound inhibits the growth of a cell population by 50% (IC50).

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, HepG-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compound (e.g., isolated flavonoids)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, the culture medium is removed, and 100 µL of fresh medium containing various concentrations of the test compound is added to the wells. A control group receiving medium with the vehicle (e.g., DMSO) but without the test compound is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: After the incubation with MTT, the medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The anti-cancer effects of flavonoids are often attributed to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis (programmed cell death), and angiogenesis.

apoptosis_pathway This compound This compound/ Flavonoids ros ↑ ROS Production This compound->ros bax ↑ Bax This compound->bax bcl2 ↓ Bcl-2 This compound->bcl2 mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria bcl2->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by flavonoids.

The diagram above illustrates a potential mechanism by which flavonoids like this compound may induce apoptosis in cancer cells. By increasing the production of reactive oxygen species (ROS) and modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, these compounds can trigger mitochondrial dysfunction. This leads to the release of cytochrome c, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately resulting in programmed cell death.

experimental_workflow plant_material Plant Material (Caesalpinia bonduc) extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract fractionation Solvent Fractionation crude_extract->fractionation fractions Different Solvent Fractions fractionation->fractions cytotoxicity_screening Cytotoxicity Screening (MTT Assay on Cancer Cells) fractions->cytotoxicity_screening active_fraction Most Active Fraction cytotoxicity_screening->active_fraction isolation Compound Isolation active_fraction->isolation isolated_compounds Isolated Flavonoids (e.g., Quercetin-3-methyl ether) isolation->isolated_compounds cytotoxicity_testing IC50 Determination (MTT Assay on Cancer Cells) isolated_compounds->cytotoxicity_testing comparison Comparison of Cytotoxic Effects cytotoxicity_testing->comparison

Caption: Bioassay-guided isolation and cytotoxicity testing workflow.

This workflow illustrates the process of identifying and evaluating cytotoxic compounds from a natural source, as described in the study on Caesalpinia bonduc.[1] It begins with the extraction from the plant material, followed by fractionation and screening of these fractions for cytotoxic activity. The most potent fraction is then subjected to further separation to isolate individual compounds, which are subsequently tested to determine their specific IC50 values.

Conclusion

The available evidence suggests that flavonoids isolated from Caesalpinia bonducella possess cytotoxic activity against various cancer cell lines. While direct comparative data for this compound on normal versus cancer cells is currently lacking, the information on related compounds provides a strong rationale for further investigation. Future studies should prioritize a direct comparison of the cytotoxic effects of pure this compound on a panel of cancer cell lines alongside corresponding normal cell lines to ascertain its therapeutic index. Elucidating the precise molecular mechanisms and signaling pathways affected by this compound will be crucial in developing it as a potential candidate for cancer therapy.

References

Independent Verification of Isobonducellin's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation: Comparative Bioactivity of Flavonoids

The following tables summarize the available quantitative data for Caesalpinia bonduc extracts and quercetin. No specific IC50 values for isolated isobonducellin in cancer cell lines were found in the reviewed literature.

Table 1: Cytotoxicity of Caesalpinia bonduc Extracts and Quercetin in Cancer Cell Lines

Compound/ExtractCell LineAssayIC50 ValueCitation
Caesalpinia bonduc Legume Methanol ExtractMCF-7 (Breast Cancer)MTT< 500 µg/mL[1]
Caesalpinia bonduc Legume Methanol ExtractPC-3 (Prostate Cancer)MTT< 500 µg/mL[1]
Caesalpinia bonduc Legume Ethyl Acetate Fraction-MTT170 ± 0.9 µg/mL[1]
QuercetinCT-26 (Colon Carcinoma)MTT~40 µM
QuercetinLNCaP (Prostate Adenocarcinoma)MTT~20 µM
QuercetinMOLT-4 (Leukemia)Annexin V/PISignificant Apoptosis
QuercetinRaji (Lymphoma)Annexin V/PISignificant Apoptosis

Disclaimer: The data for Caesalpinia bonduc extracts represent the activity of a complex mixture of phytochemicals and should not be interpreted as the specific activity of this compound.

Signaling Pathway Analysis

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation and cell survival. Its constitutive activation is a hallmark of many cancers. Flavonoids are known to inhibit this pathway. While no specific studies on this compound's effect on the NF-κB pathway were identified, studies on other flavonoids, such as quercetin, have demonstrated inhibitory effects.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Activation IKK_Complex IKK Complex Receptor->IKK_Complex 2. Signal Transduction IκBα IκBα IKK_Complex->IκBα 3. Phosphorylation NF-κB NF-κB (p50/p65) IκBα->NF-κB Proteasome Proteasome IκBα->Proteasome 4. Degradation NF-κB_n NF-κB (p50/p65) NF-κB->NF-κB_n 5. Translocation Isobonducellin_Quercetin This compound / Quercetin (Potential Inhibition) Isobonducellin_Quercetin->IKK_Complex Inhibition Target_Genes Target Gene Expression (Inflammation, Survival) NF-κB_n->Target_Genes 6. Transcription Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_mitochondrial Mitochondrial (Intrinsic) Pathway cluster_execution Execution Pathway This compound This compound Bcl2_family Bcl-2 family (Bax/Bcl-2 ratio) This compound->Bcl2_family Upregulates Bax (Potential Mechanism) MOMP Mitochondrial Outer Membrane Permeabilization Bcl2_family->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis Experimental_Workflow cluster_in_vitro In Vitro Bioactivity Screening Cell_Culture Cancer Cell Lines Treatment Treatment with This compound Cell_Culture->Treatment MTT_Assay Cytotoxicity (MTT Assay) Treatment->MTT_Assay Western_Blot Mechanism of Action (Western Blot) Treatment->Western_Blot Flow_Cytometry Apoptosis Analysis (Flow Cytometry) Treatment->Flow_Cytometry IC50_Determination Determine IC50 MTT_Assay->IC50_Determination Data Analysis Protein_Expression Analyze Protein Levels Western_Blot->Protein_Expression Data Analysis Apoptosis_Quantification Quantify Apoptotic Cells Flow_Cytometry->Apoptosis_Quantification Data Analysis

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Isobonducellin Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Isobonducellin, a flavonoid product with antimicrobial activity used for research purposes. Adherence to these procedures is critical for laboratory safety and environmental protection.

Decontamination & Disposal

  • Waste Categorization: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, gloves, flasks), and spill cleanup materials, must be treated as hazardous chemical waste.[1]

  • Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the drain.[1] Improper disposal of antimicrobials can contribute to environmental contamination and the development of antimicrobial resistance.[2][3][4]

  • Consult Institutional Guidelines: Always adhere to your institution's specific waste disposal protocols.[1] These guidelines are designed to comply with local, state, and federal regulations.

Immediate Safety and Handling

Prior to handling this compound, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound is not widely available, the following precautions are based on general guidelines for handling flavonoid and antimicrobial compounds in a research setting.

Personal Protective Equipment (PPE)
PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect from splashes.
Body Protection Laboratory coatA standard lab coat is required to protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols.
Spill & Exposure Procedures
SituationImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
Small Spill Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal as hazardous waste. Clean the spill area with a suitable disinfectant.
Large Spill Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Step-by-Step Disposal Protocol

This protocol outlines the general procedure for the disposal of this compound waste. Remember to always consult your institution's specific guidelines.

Waste Segregation and Collection
  • Solid Waste:

    • Collect all solid waste contaminated with this compound, such as unused powder, contaminated gloves, pipette tips, and paper towels, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the associated hazards (e.g., "Chemical Waste," "Antimicrobial Compound").

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including stock solutions and experimental media, in a designated, leak-proof, and shatter-resistant hazardous waste container.[1]

    • The container must be clearly labeled with "Hazardous Waste," the name of the chemical ("this compound"), the solvent used, and an approximate concentration.

    • Never mix incompatible waste streams.

Waste Storage
  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure containers are tightly sealed to prevent leaks or spills.

Waste Pickup and Disposal
  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not attempt to dispose of the waste yourself.

Experimental Workflow & Disposal Decision Tree

The following diagrams illustrate a typical experimental workflow involving this compound and a decision tree for its proper disposal.

experimental_workflow Experimental Workflow with this compound cluster_prep Preparation cluster_exp Experimentation cluster_waste Waste Generation weigh Weigh this compound Powder dissolve Dissolve in Appropriate Solvent weigh->dissolve treat Treat Cells/Organisms dissolve->treat incubate Incubate treat->incubate observe Observe & Record Data incubate->observe solid_waste Contaminated Solids (Gloves, Tips) observe->solid_waste liquid_waste Contaminated Liquids (Media, Solutions) observe->liquid_waste disposal_decision_tree This compound Disposal Decision Tree start Waste Containing this compound Generated is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in a labeled, leak-proof hazardous solid waste container. is_solid->collect_solid Solid collect_liquid Collect in a labeled, leak-proof hazardous liquid waste container. is_solid->collect_liquid Liquid solid_path Solid liquid_path Liquid store_waste Store in a designated hazardous waste accumulation area. collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for pickup and disposal. store_waste->contact_ehs

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.